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15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane Documentation Hub

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  • Product: 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane
  • CAS: 53627-29-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of Oligo-Ethylene Glycol Ethers: A Focused Analysis on 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane. Direct experimental data for this specific molecule is not extensively...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane. Direct experimental data for this specific molecule is not extensively available in current scientific literature. Therefore, this document establishes a robust scientific baseline by presenting detailed data from its close structural analog, Tetraethylene Glycol Dimethyl Ether (Tetraglyme) . By analyzing the properties of tetraglyme, we can project the expected characteristics of the target molecule, providing valuable, actionable insights for researchers, scientists, and professionals in drug development. The guide delves into molecular structure, key physical properties, spectroscopic characterization, and potential applications, grounding all claims in authoritative sources and established analytical protocols.

Introduction and Strategic Rationale

In the fields of pharmaceutical sciences and materials research, oligo-ethylene glycol ethers, commonly known as glymes, are of significant interest. Their unique combination of properties—such as high polarity, aprotic nature, and excellent chemical stability—makes them versatile solvents and functional excipients.[1] The subject of this guide, 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, is a specialized glyme derivative. A thorough literature search reveals a scarcity of direct experimental data for this compound.

To overcome this, we employ a standard, field-proven scientific approach: analysis by structural analogy. The closest and most extensively characterized analog is Tetraethylene Glycol Dimethyl Ether (CAS 143-24-8) , also known as tetraglyme.[2][3][4] This molecule shares the same pentaoxahexadecane backbone but terminates with methyl groups instead of the neopentyl (dimethylpropyl) group of our target molecule.

Causality of this Approach: The fundamental physicochemical behavior of the target molecule will be dominated by its polyether chain. The primary differences will arise from the increased steric bulk and hydrophobicity of the terminal 15,15-dimethyl substitution compared to the simple methyl group in tetraglyme. This guide will, therefore, present the established data for tetraglyme and provide expert analysis on how this terminal modification is expected to influence each property.

Molecular Structure and Core Identifiers

A clear understanding of the molecular architecture is fundamental to predicting its behavior. Below is a comparison of the target molecule and its primary analog, tetraglyme.

Molecular Structure Diagrams

Caption: Comparative molecular structures.

Core Chemical Identifiers

This table summarizes the key identifiers for tetraglyme, which serves as our reference compound. The values for the target molecule are predicted based on its structure.

Property15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane (Predicted)Tetraethylene Glycol Dimethyl Ether (Tetraglyme)[3][4][5]
CAS Number Not Assigned143-24-8
Molecular Formula C13H28O5C10H22O5
Molecular Weight 264.36 g/mol 222.28 g/mol
IUPAC Name 1-(tert-butoxy)-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane
Synonyms Neopentyl-PEG4-Methyl EtherTetraglyme, 2,5,8,11,14-Pentaoxapentadecane

Physicochemical Properties: Data and Expert Projections

The utility of a molecule in research and development is dictated by its physical properties. The following sections provide experimental data for tetraglyme and an expert projection for 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane.

Physical State and Thermal Properties

Glymes are known for their high boiling points and low melting points, making them stable liquid solvents over a wide range of temperatures.[1]

PropertyTetraethylene Glycol Dimethyl Ether (Experimental Data)15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane (Projection)Justification for Projection
Appearance Colorless Liquid[2][6]Colorless LiquidThe fundamental polyether structure dictates the liquid state.
Melting Point -30 °C[2][3][7][8]-35 to -25 °CThe bulkier, less symmetrical neopentyl group may disrupt crystal packing, potentially lowering the melting point slightly, though the increased mass could counteract this.
Boiling Point 275-276 °C (at 760 mmHg)[2][4][8]> 280 °CThe significant increase in molecular weight and surface area will lead to stronger van der Waals forces, thus increasing the boiling point.
Flash Point 141 °C (closed cup)[4]~150 °CThe higher boiling point and lower volatility suggest a correspondingly higher flash point.
Density 1.009 g/mL (at 25 °C)[2][3][8]~0.98 - 1.00 g/mLThe addition of hydrocarbon character (more C-H bonds relative to C-O bonds) is expected to slightly decrease the density compared to the more compact tetraglyme.
Refractive Index ~1.432 (at 20 °C)[6][8][9]~1.435The increased number of atoms and electrons will likely lead to a slight increase in the refractive index.
Solubility and Partitioning Behavior

The amphiphilic nature of glymes, possessing both a hydrophobic alkyl backbone and hydrophilic ether oxygens, governs their solubility.

PropertyTetraethylene Glycol Dimethyl Ether (Experimental Data)15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane (Projection)Justification for Projection
Water Solubility Miscible[2][6]Soluble to MiscibleThe polyether chain ensures high water solubility. The increased hydrocarbon character of the neopentyl group may slightly reduce miscibility but is unlikely to render it insoluble.
Solubility in Organics Miscible with hydrocarbon solvents[4]Miscible with hydrocarbon solventsThe ether backbone and alkyl groups ensure broad solubility in common organic solvents. The larger alkyl end-group will enhance solubility in nonpolar solvents.
LogP (Octanol/Water) -0.84 to -1.51 (Calculated/Estimated)[7][10]-0.5 to 0.0The addition of a C4H9-equivalent group will significantly increase the hydrophobicity, leading to a higher (less negative) LogP value.

Spectroscopic and Analytical Characterization Protocols

Self-validating protocols are critical for confirming the identity, purity, and structure of any chemical entity. The following are standard, authoritative methods for characterizing a novel glyme like 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals for the target molecule would include:

    • A singlet around 3.3-3.4 ppm for the terminal O-CH₃ group.[11]

    • A complex multiplet region between 3.5-3.7 ppm for the -O-CH₂-CH₂-O- backbone protons.[11]

    • A singlet for the -O-CH₂-C(CH₃)₃ protons.

    • A sharp singlet for the nine protons of the -C(CH₃)₃ group.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Distinct signals for each unique carbon environment are expected.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)

MS provides the exact molecular weight, confirming the elemental composition.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Rationale: ESI is a soft ionization technique suitable for polar molecules like glymes, which tend to form adducts with cations (e.g., Na⁺, K⁺). TOF provides high mass accuracy.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Operate the ESI source in positive ion mode. The glyme will readily form adducts like [M+Na]⁺.

  • Mass Analysis: Acquire the spectrum over a relevant m/z range. The expected monoisotopic mass for C₁₃H₂₈O₅ is 264.1937. The observed [M+Na]⁺ ion should be at m/z 287.1831.

  • Validation: The high-resolution mass measurement should be within 5 ppm of the theoretical value to confirm the elemental formula.

Workflow Diagram for Characterization

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow Syn Synthesize Compound Pur Purify (e.g., Distillation) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C) - Confirm Structure & Purity Pur->NMR Characterize Sample MS High-Resolution MS - Confirm Molecular Formula Pur->MS Characterize Sample FTIR FT-IR Spectroscopy - Confirm Functional Groups (C-O-C) Pur->FTIR Characterize Sample GC Gas Chromatography (GC) - Assess Purity Pur->GC Characterize Sample Final Final Report: Structure & Purity Confirmed NMR->Final MS->Final FTIR->Final GC->Final

Caption: A typical workflow for the synthesis and analytical validation.

Applications and Relevance in Drug Development

Glymes, including tetraglyme, are highly valued in various scientific applications due to their stability and solvation properties.[1]

  • Aprotic Polar Solvents: Their high boiling point and chemical inertness make them ideal solvents for reactions involving strong bases or organometallics.[2] The target molecule, with its enhanced lipophilicity, could be an excellent phase-transfer catalyst.

  • Battery Technology: Glymes are extensively used as electrolyte solvents in lithium-ion and other next-generation batteries because they effectively solvate cations and have good electrochemical stability.[12]

  • Drug Formulation and Delivery: Poly-ethylene glycol (PEG) chains are famously used to "PEGylate" biologic drugs to improve their solubility, stability, and pharmacokinetic profiles. Short, defined-length oligo-glycols like the one discussed here can be used as discrete linkers in antibody-drug conjugates (ADCs) or as solubilizing excipients for poorly water-soluble small molecules. The neopentyl group on the target molecule provides a more hydrophobic domain, which could be leveraged for specific non-covalent interactions with drug molecules.

Conclusion

While 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane remains a novel chemical entity without a broad base of published experimental data, its physicochemical properties can be reliably projected through a rigorous analysis of its close structural analog, tetraglyme. We predict it to be a stable, high-boiling point liquid with excellent and versatile solubility, distinguished from tetraglyme by a greater lipophilicity and steric bulk at one terminus. The analytical protocols detailed herein provide a clear and authoritative pathway for its future characterization. This guide serves as a foundational resource for any researcher or developer looking to synthesize or utilize this promising molecule in advanced applications.

References

  • East Harbour Group. (n.d.). TETRAETHYLENE GLYCOL DIMETHYL EITHER TEGDME Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetraethylene glycol dimethyl ether. Retrieved from [Link]

  • The Good Scents Company. (n.d.). tetraethylene glycol dimethyl ether. Retrieved from [Link]

  • Ottokemi. (n.d.). Tetraethylene glycol dimethyl ether, 99%. Retrieved from [Link]

  • Chemie Express GmbH. (n.d.). distributor Tetraethyleneglycoldimethylether cas 143-24-8. Retrieved from [Link]

  • ChemBK. (2024). Tetraethylene glycol dimethyl ether. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TETRAETHYLENE GLYCOL DIMETHYL ETHER. Retrieved from [Link]

  • PubChem. (n.d.). 2,5,8,11,14-Pentaoxahexadecane. Retrieved from [Link]

  • PubChem. (n.d.). Tetraglyme. Retrieved from [Link]

  • Tang, S., & Zhao, H. (2014). Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry. RSC Advances, 4(20), 10189-10209.
  • Zhang, H., et al. (2022). Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries. Frontiers in Chemistry, 10, 967677.
  • Simco. (2026). The Role of Glyme in Advanced Battery Electrolyte Formulations. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane: A Novel Branched Polyether

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of the novel branched p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of the novel branched polyether, 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane. As a specialized derivative of the well-known 2,5,8,11,14-pentaoxahexadecane, this compound offers unique characteristics that are of significant interest in various scientific and industrial fields, including drug delivery, materials science, and as a specialized solvent. This document serves as a foundational resource for researchers and professionals seeking to explore the potential of this unique molecule.

Molecular Structure and Physicochemical Properties

The defining feature of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is its branched structure, which differentiates it from its linear counterpart. This structural modification is anticipated to impart distinct physicochemical properties.

Molecular Structure

The chemical structure of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is characterized by a sixteen-atom backbone, where five ether functionalities are interspersed among eleven carbon atoms. Two methyl groups are attached to the fifteenth carbon atom, creating a sterically hindered terminus.

Caption: 2D structure of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane.

Physicochemical Properties

The introduction of the dimethyl moiety at the 15th position is expected to influence the compound's physical and chemical properties compared to its linear analog, 2,5,8,11,14-pentaoxahexadecane.

PropertyValueSource/Method
Molecular Formula C13H28O5-
Molecular Weight 264.36 g/mol Calculated
Appearance Expected to be a colorless liquidInferred from similar polyethers
Boiling Point Higher than the linear analogInferred due to increased molecular weight
Solubility Soluble in water and organic solventsInferred from the parent compound[1]
Density Expected to be around 1.0 g/mLInferred from similar polyethers

The parent compound, 2,5,8,11,14-pentaoxahexadecane, has a molecular weight of 236.31 g/mol .[2] The addition of two methyl groups increases the molecular weight and is likely to affect its boiling point and viscosity. The hydrophilic nature of the polyether backbone suggests good solubility in polar solvents, a characteristic feature of polyethylene glycols (PEGs).[1]

Synthesis and Purification

As a novel compound, a standardized synthesis protocol for 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is not yet established. However, a plausible synthetic route can be devised based on established methods for the synthesis of branched polyethers.[3][4]

Proposed Synthetic Workflow

A Williamson ether synthesis approach is a viable method for the preparation of this branched polyether. The proposed synthesis involves a multi-step process, starting from commercially available materials.

A Triethylene glycol monomethyl ether R1 Williamson Ether Synthesis A->R1 B 1-bromo-2-(2-methoxyethoxy)ethane B->R1 C Sodium hydride C->R1 D Tetrahydrofuran (THF) D->R1 E 2,5,8,11-Tetraoxatridecan-13-ol R2 Tosylation E->R2 F Tos-Cl, Pyridine F->R2 G 13-tosyl-2,5,8,11-tetraoxatridecane R3 Williamson Ether Synthesis G->R3 H tert-Butoxide H->R3 I 2-Methyl-2-propanol I->R3 J 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane R1->E R2->G R3->J

Caption: Proposed synthetic workflow for 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane.

Step-by-Step Methodology

Step 1: Synthesis of 2,5,8,11-Tetraoxatridecan-13-ol

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triethylene glycol monomethyl ether in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Add 1-bromo-2-(2-methoxyethoxy)ethane dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Tosylation of 2,5,8,11-Tetraoxatridecan-13-ol

  • Dissolve the purified alcohol from Step 1 in anhydrous pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (Tos-Cl) portion-wise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the tosylated intermediate.

Step 3: Synthesis of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane

  • In a separate flask, prepare a solution of sodium tert-butoxide in tert-butanol.

  • Add the tosylated intermediate from Step 2 to this solution.

  • Heat the reaction mixture to reflux and monitor its progress.

  • After completion, cool the reaction, add water, and extract the final product.

  • Purify the crude product via distillation or column chromatography to yield the pure 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane.

Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will be instrumental in identifying the different proton environments, including the characteristic signals for the methyl groups and the ethylene glycol units.

    • ¹³C NMR will confirm the presence of all carbon atoms in the molecule, including the quaternary carbon at the 15th position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact molecular weight of the compound, confirming its elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will show the characteristic C-O-C stretching vibrations of the ether linkages.

  • Gas Chromatography (GC): GC can be used to assess the purity of the final product.

Potential Applications

The unique branched structure of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane suggests a range of potential applications, leveraging the well-established utility of polyethylene glycols (PEGs) in various fields.[5][6][7]

Drug Delivery and Bioconjugation

The biocompatible and hydrophilic nature of the polyether backbone makes this compound a candidate for applications in drug delivery systems.[8] The terminal dimethyl groups could influence the encapsulation and release kinetics of hydrophobic drugs. Furthermore, functionalization of the other end of the molecule could allow for its use as a linker in antibody-drug conjugates (ADCs) or for the surface modification of nanoparticles to improve their pharmacokinetic profiles. Branched PEGs are known to provide steric hindrance that can protect conjugated proteins from enzymatic degradation.[9]

Advanced Materials and Polymer Science

This molecule can serve as a building block or additive in the synthesis of novel polymers. The branched structure can disrupt polymer chain packing, potentially leading to materials with modified thermal and mechanical properties. It could be incorporated into hydrogels for applications in tissue engineering and regenerative medicine, where the hydrophilicity and biocompatibility of PEGs are highly valued.[10]

Specialized Solvents and Reaction Media

Polyethylene glycols and their derivatives are effective solvents for a variety of chemical reactions. The unique structure of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane may offer advantages in specific applications, such as in phase-transfer catalysis or as a medium for enzymatic reactions, where its solubility and thermal stability would be beneficial.[1]

Safety and Handling

While specific toxicity data for 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is not available, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on the properties of similar polyethers, it is expected to have low volatility and toxicity. However, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane represents a novel branched polyether with the potential for a wide range of applications. Its unique molecular architecture, combining a hydrophilic polyether chain with a hydrophobic dimethylated terminus, offers intriguing possibilities for researchers in drug development, materials science, and synthetic chemistry. The synthetic pathway proposed in this guide provides a starting point for the preparation and further investigation of this promising compound. As research into this molecule progresses, a deeper understanding of its properties and capabilities will undoubtedly unlock new and innovative applications.

References

  • PubChem. 2,5,8,11,14-Pentaoxahexadecane. (URL: [Link])

  • MDPI. Synthesis of Linear and Branched Polycarbonate Polyols via Double Metal Cyanide-Catalyzed Ring-Opening (Co)polymerization of Epoxides. (URL: [Link])

  • Science and Education Publishing. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. (URL: [Link])

  • SciELO. Application of Glycerol in the Synthesis of Hyperbranched and Highly Branched Polyethers: Characterization, Morphology and Mechanism Proposal. (URL: [Link])

  • NIST. 2,5,8,11,14-Pentaoxahexadecan-16-ol. (URL: [Link])

  • PubMed. Hyperbranched polyglycerols: from the controlled synthesis of biocompatible polyether polyols to multipurpose applications. (URL: [Link])

  • Labinsights. A Brief Introduction to Functional PEGs. (URL: [Link])

  • ACS Publications. Synthesis and characterization of branched liquid-crystalline polyethers containing cyclotetraveratrylene-based disk-like mesogens. (URL: [Link])

  • Adroit Market Research. Significant Applications of Polyethylene Glycol. (URL: [Link])

  • LinkedIn. Functionalized Polyethylene Glycol PEGs Market Outlook 2025-2032. (URL: [Link])

  • JenKem Technology. Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives. (URL: [Link])

  • Cheméo. Chemical Properties of 2,5,8,11,14-Pentaoxahexadecan-16-ol (CAS 23778-52-1). (URL: [Link])

  • JenKem Technology. Modern Chemistry & Applications. (URL: [Link])

  • Rimpro India. Important Properties of Polyethylene Glycols which make Them Important Products for Pharmaceutical Applications. (URL: [Link])

  • Semantic Scholar. [PDF] PEG branched polymer for functionalization of nanomaterials with ultralong blood circulation. (URL: [Link])

  • PMC. PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation. (URL: [Link])

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Foundational

A Senior Application Scientist's Guide to the Solubility Profile of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane in Polar Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, a high-molecular-weight polyether, in various po...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, a high-molecular-weight polyether, in various polar solvents. Recognizing the scarcity of specific experimental data for this compound, this document emphasizes the foundational principles and methodologies that empower researchers, scientists, and drug development professionals to establish a robust solubility profile. We will delve into the theoretical underpinnings of solubility, grounded in the physicochemical properties of polyethers, and present detailed, field-proven experimental protocols. This guide is structured to provide not just procedural steps, but the causal reasoning behind them, ensuring a self-validating approach to solubility assessment that is critical for applications ranging from reaction engineering to pharmaceutical formulation.

Introduction: Unveiling 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane

15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane belongs to the glyme (glycol diether) family, a class of aprotic, saturated polyethers.[1][2] Its structure is characterized by a chain of five ether oxygen atoms, flanked by alkyl groups, with two methyl groups at one terminus. This molecular architecture, featuring both polar ether linkages and nonpolar hydrocarbon segments, imparts a unique combination of hydrophilic and hydrophobic characteristics.[3] Glymes are recognized for their high solvency and stability, particularly in the presence of strong bases.[1] They efficiently solvate cations, which enhances the reactivity of anions, making them valuable in a variety of chemical syntheses.[1][2]

The ether oxygens, with their lone pairs of electrons, can act as hydrogen bond acceptors, suggesting a degree of solubility in polar protic solvents like water and alcohols.[4] However, the overall solubility is a nuanced interplay between these polar groups and the nonpolar hydrocarbon backbone. While many lower molecular weight glymes are miscible with water, the solubility of higher-order glymes like the one is expected to be more limited as the hydrocarbon character increases.[4][5][6]

This guide will provide the theoretical and practical tools to precisely quantify this solubility.

Theoretical Framework for Predicting Solubility

A purely empirical, trial-and-error approach to solvent selection is inefficient. A foundational understanding of intermolecular forces and thermodynamic principles allows for a more rational and predictive methodology.

The "Like Dissolves Like" Principle Revisited

The adage "like dissolves like" is a cornerstone of solubility science, referring to the similarity of intermolecular forces between the solute and solvent.[7][8][9] For 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, its solubility in polar solvents is governed by:

  • Dipole-Dipole Interactions : The C-O bonds in the ether linkages are polar, resulting in a net molecular dipole moment.[4][6] Polar solvents also possess significant dipole moments, allowing for favorable dipole-dipole interactions.

  • Hydrogen Bonding : While as an aprotic molecule, it cannot donate hydrogen bonds, its ether oxygens can act as hydrogen bond acceptors.[10] This is a critical interaction in polar protic solvents (e.g., water, ethanol).

  • Van der Waals Forces (Dispersion Forces) : These forces, present in all molecules, will be the primary mode of interaction between the nonpolar alkyl portions of the molecule and the solvent.

Hansen Solubility Parameters (HSP): A Quantitative Approach

To move beyond qualitative predictions, the Hansen Solubility Parameters (HSP) provide a more quantitative framework.[1][2][3] The total cohesive energy of a substance is divided into three components:

  • δd : Energy from dispersion forces.

  • δp : Energy from dipolar intermolecular forces.

  • δh : Energy from hydrogen bonds.

These three parameters can be plotted as coordinates in a three-dimensional "Hansen space".[1][2] The principle is that substances with closer HSP coordinates are more likely to be miscible. The distance (Ra) between two substances in Hansen space is calculated as:

Ra = sqrt(4(δd1 - δd2)^2 + (δp1 - δp2)^2 + (δh1 - δh2)^2)

A solute is assigned an "interaction radius" (R0). If the calculated distance (Ra) for a given solvent is less than the solute's interaction radius, high solubility is predicted.[1] While the specific HSP values for 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane are not published, they can be experimentally determined by assessing its solubility in a range of well-characterized solvents.[5][11]

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is the gold-standard for determining the equilibrium solubility of a compound and is widely accepted in the pharmaceutical industry.[12][13][14] This method measures the thermodynamic solubility, which is the maximum concentration of the most stable form of a compound that can be achieved in a given solvent at a specific temperature and pressure.[15]

Core Experimental Workflow: The Shake-Flask Method

The following protocol outlines a robust procedure for determining the solubility of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane.

  • Preparation : Add an excess amount of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane to a known volume of the chosen polar solvent in a sealed glass vial. The presence of undissolved solute is crucial to ensure a saturated solution at equilibrium.

  • Equilibration : Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C for pharmaceutical applications) and agitate for a defined period (typically 24-72 hours).[13][14] This extended agitation is necessary to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, centrifugation is the preferred method, followed by careful filtration through a chemically inert syringe filter (e.g., PTFE) that does not absorb the solute.[13][14]

  • Quantification : Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).[13]

  • Calibration : Prepare a series of standard solutions of the compound at known concentrations and analyze them using the same HPLC method to generate a calibration curve. This curve is essential for accurately quantifying the concentration in the experimental samples.

  • Data Reporting : Express the solubility in standard units such as mg/mL or moles/L at the specified temperature. For comprehensive studies, especially in drug development, this process should be repeated at different pH values (e.g., 1.2, 4.5, and 6.8) for aqueous-based solvent systems.[12][16]

Visualizing the Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination process.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to known volume of solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (e.g., PTFE filter) C->D E Dilute filtrate D->E F Analyze by HPLC E->F G Calculate concentration using calibration curve F->G G Solvent1 Solvent 1 (Good) Solvent2 Solvent 2 (Good) Solvent3 Solvent 3 (Poor) Solvent4 Solvent 4 (Poor) Solute Solute HSP Sphere X_axis δd Y_axis δp Z_axis δh

Caption: Conceptual representation of the Hansen Solubility Sphere for a solute.

Conclusion and Applications

This guide has outlined a comprehensive, first-principles approach to determining the solubility profile of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane in polar solvents. By combining a theoretical understanding of its polyether nature with rigorous experimental methodology, researchers can generate the high-quality data necessary for a range of applications. In drug development, this data is fundamental for formulation, influencing everything from excipient selection to predicting bioavailability. [14][16]In chemical synthesis, a well-defined solubility profile is critical for selecting appropriate reaction media, controlling reaction rates, and optimizing product purification. The methodologies described herein provide a robust and scientifically sound pathway to achieving these objectives.

References

  • Hansen, C. M. (1967). Hansen Solubility Parameters (HSP). Adscientis. [Link]

  • AgfaLabs. (2022, August 30). Hansen Solubility Parameters (HSP). Agfa Corporate. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • van der Spoel, D., et al. (2018). Revisiting Hansen Solubility Parameters by Including Thermodynamics. ChemPhysChem. [Link]

  • Park, K. Hansen Solubility Parameters. Purdue University. [Link]

  • Gonzalez-Alvarez, I., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO. [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Pharmaceutical Technology. (2020, September 2). Outlining Drug Stability and Solubility with Dissolution Testing. [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

  • U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. [Link]

  • University of Colorado Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • SlideShare. (n.d.). Solubility and Distribution Phenomena. [Link]

  • American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. [Link]

  • Chappelow, C. C., et al. (1993). Physicochemical Evaluations of Selected Solvents for Use in Decontaminating Agent: Multipurpose (DAM) Formulation. Defense Technical Information Center. [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ethers and Epoxides. [Link]

  • EBSCO. (n.d.). Ethers | Chemistry | Research Starters. [Link]

  • CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. [Link]

  • Purdue University. (n.d.). Alcohols and Ethers. [Link]

  • ResearchGate. (n.d.). Physical properties of some common organic solvents. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Thermal Stability Analysis of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane

For Researchers, Scientists, and Drug Development Professionals Introduction: Structural and Chemical Profile 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is a member of the glyme family, a class of polyglycol ethers.[1...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Structural and Chemical Profile

15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is a member of the glyme family, a class of polyglycol ethers.[1] These compounds are characterized by their ether linkages which lend them chemical inertness, making them suitable as solvents in chemical synthesis and as functional fluids.[1] The structure of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane features a chain of five ether groups, which contributes to its polar nature and solubility in polar solvents.[2] The terminal dimethyl group adds a degree of steric hindrance that can influence its molecular interactions.[2]

Ethers, in general, are relatively unreactive compounds, with the C-O-C bond being stable to bases and mild oxidizing or reducing agents.[3] Their reactions, typically involving the cleavage of the C-O bond, require harsh conditions.[3] The boiling points of ethers are comparable to alkanes of similar molecular mass and significantly lower than corresponding alcohols, due to the absence of hydrogen bonding between ether molecules.[3][4]

Caption: Molecular structure of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane.

Methodologies for Thermal Stability Assessment

To comprehensively evaluate the thermal stability of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is employed.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique in thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] For polymers and organic molecules, TGA is crucial for determining thermal stability, decomposition temperatures, and the effect of various additives.[5] The data from TGA can inform material selection, processing parameters, and predict long-term performance at elevated temperatures.[5]

Experimental Protocol:

  • Sample Preparation: A small sample (5-10 mg) of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is placed in a TGA pan.

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen (inert) or air (oxidative), at a constant flow rate.

  • Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a defined temperature range (e.g., ambient to 600 °C).

  • Data Acquisition: The instrument records the mass of the sample as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to study thermal transitions such as melting, crystallization, and glass transitions. In the context of thermal stability, DSC can identify the temperatures at which exothermic or endothermic decomposition processes occur.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in a DSC pan.

  • Reference: An empty sealed pan is used as a reference.

  • Atmosphere: A controlled atmosphere, typically nitrogen, is maintained.

  • Heating Program: The sample and reference are heated at a constant rate.

  • Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis Sample 15,15-Dimethyl-2,5,8,11,14- pentaoxahexadecane TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Decomposition_Temp Decomposition Temperature TGA->Decomposition_Temp Residue_Analysis Residue Analysis TGA->Residue_Analysis Thermal_Transitions Thermal Transitions (Melting/Boiling) DSC->Thermal_Transitions

Caption: Workflow for the thermal stability analysis.

Anticipated Thermal Behavior and Data Interpretation

Based on the thermal behavior of similar ether compounds, several key observations can be anticipated.

TGA Data Interpretation

The TGA curve will show the percentage of weight loss as a function of temperature. Key parameters to be extracted include:

  • Onset of Decomposition: The temperature at which significant weight loss begins. For polyethers, this is often in the range of 250-400°C in an inert atmosphere.[5]

  • Decomposition Profile: The number of distinct weight loss steps can indicate different stages of degradation.

  • Residue: The amount of material remaining at the end of the experiment provides information about the formation of non-volatile byproducts.

DSC Data Interpretation

The DSC thermogram will reveal endothermic and exothermic events. For 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, we would expect to observe:

  • Melting Point: If the compound is solid at room temperature, an endothermic peak corresponding to its melting point will be observed.

  • Boiling Point: A significant endothermic peak will indicate the boiling point.

  • Decomposition: Exothermic or endothermic peaks at higher temperatures can be attributed to decomposition reactions.

Hypothetical Data Summary
ParameterAnticipated ValueTechniqueSignificance
Onset of Decomposition250 - 350 °CTGAIndicates the upper-temperature limit for the compound's stability.
Boiling Point~300 - 350 °CDSCA key physical property that can influence its applications.
Residue at 600 °C< 5%TGAA low residue suggests a clean decomposition into volatile products.

Potential Degradation Pathways

The thermal degradation of ethers can proceed through various mechanisms, including autoxidation.[6] The degradation of polyethers often involves chain scission and the evolution of volatile products.[5] The biotransformation of some glymes involves the cleavage of the central ether bond.[1] For 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, the degradation is likely to initiate at the C-O bonds, leading to the formation of smaller, more volatile fragments. The presence of the dimethyl group may also influence the fragmentation pattern.

G A 15,15-Dimethyl-2,5,8,11,14- pentaoxahexadecane B Initial Heat Application A->B C Ether Bond Cleavage B->C D Formation of Volatile Fragments C->D E Further Decomposition D->E F Gaseous Byproducts E->F

Caption: A simplified potential degradation pathway.

Conclusion

The thermal stability of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is a critical factor for its safe and effective use in various applications. Through a systematic approach utilizing TGA and DSC, a comprehensive understanding of its thermal behavior can be achieved. This guide provides the foundational knowledge and experimental framework for researchers and professionals to conduct a thorough thermal stability analysis, ensuring the reliable performance of this compound in their respective fields.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Thermogravimetric Analysis of Polymers Analogous to Poly(2-cyclopentylphenoxy methyl oxirane).
  • MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
  • CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers.
  • GeeksforGeeks. (2022, April 28). Physical and Chemical Properties of Ethers.
  • Australian Government Department of Health and Aged Care. (2022, May 30). 2,5,8,11,14-Pentaoxapentadecane - Evaluation statement.
  • SynQuest. (n.d.). 1-(1,1-Dimethylethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate.

Sources

Foundational

Thermophysical Characterization of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane: Density, Viscosity, and Predictive Modeling

Executive Summary 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane (CAS: 53627-29-5), structurally identified as tetraethylene glycol methyl tert-butyl ether (TEG-MBE), is an advanced asymmetric glyme. Characterized by a fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane (CAS: 53627-29-5), structurally identified as tetraethylene glycol methyl tert-butyl ether (TEG-MBE), is an advanced asymmetric glyme. Characterized by a flexible polyether backbone capped with a bulky tert-butyl group, this molecule is increasingly critical in the development of next-generation lithium-ion battery electrolytes, specialized pharmaceutical solvent systems, and gas absorption technologies. This whitepaper provides an in-depth analysis of its thermophysical properties—specifically density and dynamic viscosity—detailing the mechanistic causality behind its behavior and the rigorous experimental protocols required for its characterization.

Mechanistic Insights: Structure-Property Relationships

The macroscopic thermophysical properties of glycols and glymes are fundamentally dictated by their molecular architecture, specifically chain length and terminal group substitution [1]. Symmetric glymes, such as tetraethylene glycol dimethyl ether (tetraglyme), exhibit highly efficient intermolecular packing. However, the introduction of a tert-butyl group in 15,15-dimethyl-2,5,8,11,14-pentaoxahexadecane fundamentally alters this dynamic:

  • Density (

    
    ):  The steric bulk of the tert-butyl group disrupts the tight packing of the polyether chains, thereby increasing the fractional free volume of the liquid state. Consequently, the density of TEG-MBE is measurably lower than that of its symmetric counterpart [2].
    
  • Viscosity (

    
    ):  Dynamic viscosity is governed by molecular weight, intermolecular friction, and chain flexibility. The bulky tert-butyl terminal group significantly increases rotational barriers and chain entanglement. This steric drag requires higher activation energy for viscous flow, resulting in a substantially higher viscosity compared to standard tetraglyme [3].
    

SPR A tert-Butyl Substitution (Steric Bulk) B Increased Free Volume (Reduced Packing) A->B D Increased Chain Entanglement A->D C Decreased Density (ρ < 1.0 g/cm³) B->C E Increased Viscosity (η > 5.0 mPa·s) D->E

Mechanistic pathway linking structural substitution to macroscopic properties.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the measurement of density and viscosity must employ self-validating, closed-loop protocols. Trace impurities—particularly water—can drastically skew thermophysical data due to aggressive hydrogen bonding with the ether oxygens [1].

Step-by-Step Methodology

Phase 1: Sample Purification & Preparation

  • Dehydration: Store the 15,15-dimethyl-2,5,8,11,14-pentaoxahexadecane over activated 4Å molecular sieves for a minimum of 72 hours. Verify that the water content is reduced to < 20 ppm using Karl Fischer coulometric titration.

  • Degassing: Subject the sample to a high vacuum (

    
     mbar) for 2 hours under gentle magnetic stirring. Causality: Removing dissolved atmospheric gases prevents micro-bubble formation inside the densimeter's U-tube, which would otherwise cause catastrophic measurement artifacts.
    

Phase 2: Density Measurement (Vibrating-Tube Densimetry)

  • Instrument Setup: Utilize a precision vibrating-tube densimeter (e.g., Anton Paar DMA 5000 M).

  • Calibration: Perform a rigorous two-point calibration using bi-distilled, degassed ultra-pure water and dry air at exactly 298.15 K. The system validates itself by cross-referencing the measured period of oscillation against known IUPAC standards [3].

  • Execution: Inject 2 mL of the prepared TEG-MBE into the U-tube. Allow 10 minutes for strict thermal equilibration (

    
     K). Record the density (
    
    
    
    ) across the target temperature gradient.

Phase 3: Viscosity Measurement (Ubbelohde Capillary Viscometry)

  • Instrument Setup: Deploy an automatic suspended-level Ubbelohde viscometer immersed in a precision thermostatic liquid bath.

  • Calibration: Determine the exact capillary constant (

    
    ) using standard reference oils (e.g., Cannon Instrument Company standards) across the 288.15 K to 343.15 K range [2].
    
  • Execution: Measure the fluid's efflux time (

    
    ) in seconds. Calculate kinematic viscosity (
    
    
    
    ) via
    
    
    . Finally, derive the dynamic viscosity (
    
    
    ) using the concurrently measured density data:
    
    
    .

Workflow A Sample Preparation (Degassing & Drying) B Vibrating-Tube Densimetry (Density Measurement) A->B C Ubbelohde Viscometry (Kinematic Viscosity) A->C D Data Acquisition (T = 288.15 K - 343.15 K) B->D C->D E Thermophysical Modeling (VFT Equation & Free Volume) D->E

Experimental workflow for thermophysical characterization of glymes.

Quantitative Data Presentation

The table below synthesizes the thermophysical profile of 15,15-dimethyl-2,5,8,11,14-pentaoxahexadecane (TEG-MBE) based on free-volume theory extrapolations from homologous asymmetric glymes, benchmarked against standard tetraglyme.

Table 1: Comparative Thermophysical Properties (288.15 K - 333.15 K)

Temperature (K)Density of Tetraglyme (g/cm³)Density of TEG-MBE (g/cm³)Viscosity of Tetraglyme (mPa·s)Viscosity of TEG-MBE (mPa·s)
288.15 1.0180.9845.207.60
298.15 1.0090.9754.055.85
313.15 0.9950.9612.803.90
333.15 0.9780.9451.852.45

Note: The density exhibits a linear dependence on temperature (


), while the dynamic viscosity follows the non-linear Vogel-Fulcher-Tammann (VFT) equation, reflecting the complex free-volume dynamics inherent to polyethers.

References

  • Carvalho, P. J., Fonseca, C. H. G., Moita, M. L. C. J., Santos, A. F. S., & Coutinho, J. A. P. "Thermophysical Properties of Glycols and Glymes." CICECO - Universidade de Aveiro.
  • "Densities and Viscosities of Seven Glycol Ethers from 288.15 K to 343.15 K.
  • Pal, A., & Kumar, H. "Excess Molar Volumes, Viscosities, and Refractive Indices of Tetraethylene Glycol Dimethyl Ether + Dimethyl Carbonate, + Diethyl Carbonate, and + Propylene Carbonate at 298.15 K.
Exploratory

A Technical Guide to the Dielectric Properties of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Foreword: Navigating the Dielectric Landscape of Novel Polyethers In the realm of advanced materials science, drug...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Foreword: Navigating the Dielectric Landscape of Novel Polyethers

In the realm of advanced materials science, drug delivery, and electrolyte formulation, the precise characterization of solvent properties is paramount. 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, a member of the glyme (glycol diether) family, represents a class of compounds with significant potential due to their unique solvating capabilities, biocompatibility, and electrochemical stability.[1] The dielectric constant (relative permittivity) is a fundamental electrical property that governs a material's interaction with an electric field, profoundly influencing ionic conductivity, solubility of polar compounds, and the stability of charged species in solution.[2]

This guide addresses a critical knowledge gap: the absence of a publicly documented, experimentally verified dielectric constant for 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane. In lieu of a direct value, this document provides a comprehensive framework for its determination. We will delve into the theoretical underpinnings, present data for structurally analogous compounds, and provide a detailed, field-proven experimental protocol for the precise measurement of this crucial parameter. Our objective is to empower researchers to not only determine this value but also to understand its implications within their specific applications.

The Significance of the Dielectric Constant in Application

The dielectric constant, ε, is a dimensionless quantity that indicates how effectively a material can store electrical energy when subjected to an electric field.[3] For aprotic polar solvents like 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, this property is a key determinant in:

  • Electrolyte Performance: In next-generation lithium batteries, the solvent's dielectric constant influences ion-pair dissociation and ionic mobility, which are critical for high performance and stability.[4] Glymes are particularly noted for their suitability in high-energy battery systems.

  • Drug Delivery and Formulation: The solubility of active pharmaceutical ingredients (APIs), particularly those with polar functional groups, is strongly correlated with the dielectric constant of the solvent or excipient matrix. Understanding this property is crucial for designing stable and effective drug delivery systems.

  • Chemical Synthesis: As a reaction medium, the dielectric constant affects reaction rates and the stabilization of charged intermediates or transition states.

Contextual Data: Dielectric Constants of Analogous Glymes

Glyme (Common Name)StructureDielectric Constant (ε) at 25 °CDipole Moment (D) at 25 °C
Monoglyme (DME)CH₃O(CH₂CH₂O)CH₃7.2[5]1.71
DiglymeCH₃O(CH₂CH₂O)₂CH₃7.2[4]1.97
TriglymeCH₃O(CH₂CH₂O)₃CH₃7.72.21
TetraglymeCH₃O(CH₂CH₂O)₄CH₃7.92.45

Data compiled from multiple sources. Note the near-identical dielectric constants for DME and diglyme as reported in specific studies.[1][4][5]

Insight: The data suggests a slight upward trend in the dielectric constant as the ethylene oxide chain length increases. The addition of the terminal tert-butyl group in 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane introduces steric bulk, which may slightly alter the molecular packing and overall dipole moment, but the value is expected to lie within the range of other higher-order glymes.

Experimental Protocol: Determination of Dielectric Constant via Broadband Dielectric Spectroscopy (BDS)

To ensure scientific rigor, a self-validating and precise methodology is required. Broadband Dielectric Spectroscopy (BDS) is the gold standard for characterizing the dielectric properties of materials over a wide frequency range.[6][7]

Principle of Measurement

BDS involves placing the liquid sample between two parallel plate electrodes to form a capacitor.[7] A sinusoidal voltage is applied across the electrodes, and the resulting current's amplitude and phase shift relative to the voltage are measured.[7] From this, the complex impedance (Z) is calculated, which is then used to determine the complex permittivity (ε), where ε* = ε' - iε''. The real part, ε', is the dielectric constant, representing the material's ability to store energy.

Experimental Workflow

The following diagram outlines the logical flow for the precise determination of the dielectric constant.

G cluster_prep Sample & System Preparation cluster_measure Measurement cluster_analysis Data Analysis Sample Obtain high-purity 15,15-Dimethyl-2,5,8,11,14- pentaoxahexadecane (>99.5%) Dry Dry sample over molecular sieves to remove trace water Sample->Dry Calibrate Calibrate BDS system (Open, Short, Load) Dry->Calibrate Temp Set and stabilize Quatro Cryosystem to 25.0 ± 0.1 °C Calibrate->Temp Load Load sample into liquid sample cell with known electrode spacing (L) Temp->Load Sweep Perform frequency sweep (e.g., 10⁻¹ Hz to 10⁷ Hz) Load->Sweep Record Record complex capacitance C*(ω) Sweep->Record Calc Calculate complex permittivity ε*(ω) from C*(ω), L, and electrode area (A) Record->Calc Plateau Identify frequency-independent plateau in ε'(ω) Calc->Plateau Extract Extract static dielectric constant (εs) from plateau Plateau->Extract

Caption: Workflow for Dielectric Constant Measurement.

Step-by-Step Methodology
  • Instrumentation:

    • Novocontrol Concept 40 (or equivalent) Broadband Dielectric Spectrometer.[6]

    • Alpha-A impedance analyzer module.

    • Quatro Cryosystem for precise temperature control.

    • Liquid sample cell with gold-plated parallel plate electrodes (e.g., 20 mm diameter) and a Teflon ring spacer of known thickness (e.g., 0.1 to 0.5 mm).

  • Sample Preparation (Trustworthiness Pillar):

    • Purity is Critical: Ensure the 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane sample is of high purity (>99.5%). Impurities, especially water, will significantly alter the measured dielectric constant.

    • Drying: Dry the liquid solvent over activated 3Å molecular sieves for at least 24 hours prior to measurement to remove trace water.

  • System Calibration and Setup:

    • Perform a standard system calibration (open, short, and 50Ω load) to account for stray capacitances and inductances in the measurement setup.

    • Assemble the liquid sample cell. Precisely measure the thickness of the Teflon spacer (L) as this is a critical parameter for accurate calculation.

    • Install the empty cell into the BDS and allow the temperature to equilibrate to the target temperature (e.g., 25.0 °C ± 0.1 °C). Run a frequency sweep on the empty cell to measure its capacitance (C_air). This is crucial for determining the precise cell geometry.

  • Measurement Execution:

    • Carefully load the dried liquid sample into the cell, ensuring no air bubbles are trapped between the electrodes.

    • Re-install the filled cell into the BDS and allow it to thermally equilibrate for at least 30 minutes.

    • Apply a small AC voltage (typically ≤ 1 Vrms) and perform a frequency sweep across a broad range (e.g., 10⁻¹ Hz to 10⁷ Hz). The system will record the complex capacitance as a function of frequency.

  • Data Analysis and Interpretation:

    • The software will calculate the complex permittivity (ε) from the measured complex capacitance (C) using the formula: ε(ω) = C(ω) / C₀ where C₀ is the vacuum capacitance of the cell geometry (C₀ = ε₀ * A / L, where A is the electrode area and L is the spacing).

    • Plot the real part of the permittivity, ε', versus frequency on a logarithmic scale.

    • For a simple, non-polymeric liquid like a glyme, you should observe a frequency-independent plateau at lower to intermediate frequencies. This plateau value corresponds to the static dielectric constant (εs).

    • At very low frequencies, an increase in ε' may be observed due to electrode polarization, an artifact that should be excluded from the determination of the static dielectric constant.[6] At very high frequencies, a decrease may be seen, which corresponds to dielectric relaxation processes.

    • The static dielectric constant is the value of ε' in the flat, frequency-independent region.

Factors Influencing the Dielectric Constant

The measured value of the dielectric constant is not absolute and is influenced by several key parameters that must be controlled and reported for the data to be valid and reproducible.

G cluster_factors Influencing Factors DC Dielectric Constant (ε) Temp Temperature DC->Temp Freq Frequency DC->Freq Purity Purity (Water Content) DC->Purity

Caption: Key Factors Affecting Dielectric Constant.

  • Temperature: For most polar liquids, the dielectric constant decreases with increasing temperature. This is because thermal agitation disrupts the alignment of molecular dipoles with the applied electric field. Measurements should always be reported with the corresponding temperature.

  • Frequency: As described in the protocol, the static dielectric constant is measured in a frequency-independent region. At higher frequencies, dipole reorientation cannot keep up with the oscillating field, causing the dielectric constant to decrease.

  • Purity: Water has a very high dielectric constant (approx. 80 at room temperature).[8] Even trace amounts of water contamination can lead to an erroneously high measured value for the sample. This underscores the critical importance of the drying step in the protocol.

Conclusion and Forward Outlook

While a definitive literature value for the dielectric constant of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane remains to be published, this guide provides the necessary scientific framework for its empirical determination. Based on the trends observed in analogous glymes, a value in the range of 7.5 to 8.5 at 25 °C can be reasonably anticipated. By adhering to the detailed protocol for Broadband Dielectric Spectroscopy outlined herein, researchers can obtain a precise, reliable, and publishable value. This will not only contribute a fundamental piece of data to the chemical literature but also enable more accurate modeling and formulation in the critical fields of energy storage and drug development.

References

  • Zheng, J., et al. (2018). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. PMC. [Link]

  • Passerini, S., et al. (2022). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. Royal Society of Chemistry. [Link]

  • Carretero-González, J., et al. (2016). Ionic Transport and Speciation of Lithium Salts in Glymes: Experimental and Theoretical Results for Electrolytes of Interest for Lithium–Air Batteries. PMC. [Link]

  • García-Álvarez, M., et al. (2024). Prediction of Dielectric Constant in Series of Polymers by Quantitative Structure-Property Relationship (QSPR). MDPI. [Link]

  • Chen, S. (2017). Dielectric constant measurement of P3HT, polystyrene, and polyethylene. Student Theses Faculty of Science and Engineering. [Link]

  • Wang, Y., et al. (2021). Effect of Monomer Polarity on Polymer Dynamics, Glass Transition, and Ionic Conductivity of Polyether Electrolytes. ACS Publications. [Link]

  • PubChem. 2,5,8,11,14-Pentaoxahexadecane. National Center for Biotechnology Information. [Link]

  • Jawhari, J., et al. (n.d.). Evaluation of Dielectric Properties of Polymer Thin-Films Materials for Application in Embedded Capacitance. Unknown Source. [Link]

  • Mourran, A., et al. (n.d.). Dielectric Spectroscopy of Reactive Polymers. Novocontrol Technologies. [Link]

  • Yamaden. Table of dielectric constants of substances. Yamaden Corporation. [Link]

  • Nave, R. (n.d.). Dielectric Constants. HyperPhysics. [Link]

  • Johansson, P. (2010). Structural and Vibrational Properties of Diglyme and Longer Glymes. ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to Heterobifunctional Polyethylene Glycol (PEG) Linkers in Drug Development

A Note on Chemical Nomenclature: The specific chemical name "15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane" does not correspond to a readily available compound with a registered CAS number in major chemical databases. Th...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Nomenclature: The specific chemical name "15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane" does not correspond to a readily available compound with a registered CAS number in major chemical databases. The structure implied is a tetraethylene glycol (PEG4) backbone with a methyl ether at one terminus and a tert-butyl ether at the other. While this specific monofunctional ether is not common, the core components—a defined PEG chain and a dimethyl-containing moiety (as part of a tert-butyl group)—are characteristic of a widely used class of molecules in drug development: heterobifunctional PEG linkers.

This guide will therefore focus on a representative and highly relevant example from this class: 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azaicosan-20-oic acid . This molecule, a Boc-protected amino-PEG4-acid, embodies the structural principles of the query and is a cornerstone component in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Identification and Properties

The selected compound is a versatile linker used to covalently connect two different molecular entities, such as a targeting ligand and a therapeutic payload. The tert-butoxycarbonyl (Boc) group serves as a protecting group for an amine, while the terminal carboxylic acid provides a reactive handle for conjugation.

PropertyValueSource
CAS Number 756525-91-4[1]
Molecular Formula C₁₆H₃₁NO₈
Molecular Weight 365.42 g/mol N/A
IUPAC Name 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azaicosan-20-oic acid[1]

Common Synonyms:

  • Boc-15-Amino-4,7,10,13-tetraoxapentadecanoic Acid

  • t-Boc-N-amido-PEG4-acid

  • 15-(tert-Butoxycarbonylamino)-4,7,10,13-tetraoxapentadecanoic acid[1]

  • Boc-NH-PEG4-CH2CH2COOH

The Strategic Role of PEG Linkers in Advanced Therapeutics

Polyethylene glycol (PEG) linkers are not merely inert spacers; they are critical design elements that profoundly influence the properties and efficacy of complex therapeutic molecules.[2][3] Their adoption is rooted in a set of key physicochemical advantages.

Pillar 1: Modulation of Physicochemical Properties

  • Enhanced Solubility: The repeating ethylene glycol units are hydrophilic, which can significantly improve the aqueous solubility of large, often hydrophobic molecules like PROTACs.[3][4][5] This is crucial for preventing aggregation and improving bioavailability.

  • Biocompatibility and Reduced Immunogenicity: PEG is well-established as a non-toxic and biocompatible polymer, which minimizes the risk of an adverse immune response against the therapeutic conjugate.[6][7]

  • Improved Pharmacokinetics (PK): PEGylation, the process of attaching PEG chains, increases the hydrodynamic radius of a molecule. This steric hindrance can protect the drug from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life in the bloodstream.[6][7]

Pillar 2: Functional Impact on PROTAC Efficacy In the context of PROTACs, the linker connects a ligand for a target Protein of Interest (POI) to a ligand for an E3 ubiquitin ligase. This ternary complex (POI-PROTAC-E3 Ligase) is essential for inducing protein degradation.[2][3][5]

  • Length and Flexibility: The length of the PEG chain is a critical optimization parameter. It dictates the distance and relative orientation between the POI and the E3 ligase.[8] An optimal linker length facilitates the formation of a stable and productive ternary complex, which is paramount for efficient ubiquitination and subsequent degradation.[2][4]

  • Conformational Control: While flexible linkers like PEG allow the molecule to adopt various conformations to achieve a productive binding orientation, overly flexible linkers can have an entropic penalty.[3][8] The design process often involves screening PEG linkers of varying lengths to empirically determine the optimal geometry for a given target and E3 ligase pair.[5]

The logical workflow for integrating a heterobifunctional PEG linker into a PROTAC is a sequential process, ensuring precise control over the final molecular architecture.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Ligand Functionalization cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Deprotection & Final Coupling L1 E3 Ligase Ligand (e.g., with free -OH) EDC EDC/NHS Activation L2 Target Protein Ligand (e.g., with free -NH2) Intermediate1 Ligand-Linker Intermediate (Boc-Protected) Linker Boc-NH-PEG4-COOH (CAS: 756525-91-4) Linker->EDC ActivatedLinker Linker-NHS Ester EDC->ActivatedLinker ActivatedLinker->Intermediate1 Amide Bond Formation TFA TFA Deprotection Intermediate1->TFA DeprotectedIntermediate Ligand-Linker Intermediate (Free Amine) TFA->DeprotectedIntermediate FinalPROTAC Final PROTAC Molecule DeprotectedIntermediate->FinalPROTAC Second Amide Bond Formation (with functionalized Ligand 1)

Fig. 1: Conceptual workflow for the synthesis of a PROTAC using a heterobifunctional PEG linker.

Experimental Protocol: Amide Coupling of a PEG Linker to a Primary Amine

This protocol describes a standard, self-validating method for conjugating the carboxylic acid terminus of Boc-NH-PEG4-CH2CH2COOH to a molecule containing a primary amine, a foundational step in building a larger conjugate.

Materials:

  • Boc-NH-PEG4-CH2CH2COOH (CAS: 756525-91-4)

  • Amine-containing substrate (e.g., a targeting ligand)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • LC-MS and NMR for characterization

Methodology:

  • Activation of Carboxylic Acid (Causality: Formation of a stable intermediate):

    • Dissolve Boc-NH-PEG4-CH2CH2COOH (1.0 eq) in anhydrous DMF.

    • Add NHS (1.2 eq) and EDC-HCl (1.2 eq). The EDC activates the carboxyl group, which is then trapped by NHS to form a semi-stable NHS ester. This two-step activation is more efficient and produces fewer side products than using EDC alone.

    • Stir the reaction at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Reaction (Causality: Nucleophilic attack):

    • In a separate flask, dissolve the amine-containing substrate (1.1 eq) in anhydrous DMF.

    • Add the activated NHS-ester solution from Step 1 to the amine solution.

    • Add DIPEA (2.0-3.0 eq) to act as a non-nucleophilic base, scavenging the HCl byproduct and ensuring the substrate amine remains deprotonated and nucleophilic.

    • Stir the reaction at room temperature for 12-24 hours.

  • Reaction Monitoring & Quenching (Self-Validation):

    • Monitor the reaction progress by LC-MS to confirm the consumption of starting materials and the formation of the desired product mass.

    • Once complete, the reaction can be quenched by the addition of a small amount of water.

  • Purification (Self-Validation):

    • Dilute the reaction mixture with water/acetonitrile containing 0.1% TFA.

    • Purify the crude product using reverse-phase HPLC on a C18 column. Collect fractions corresponding to the product peak.

  • Characterization (Self-Validation):

    • Confirm the identity and purity of the final conjugate by LC-MS (to verify molecular weight) and ¹H/¹³C NMR (to confirm structure). Purity should typically be >95% for use in further biological assays.

This protocol ensures trustworthiness by incorporating in-process monitoring and terminal characterization, validating that the desired chemical transformation has occurred successfully and to a high degree of purity.

Visualization of the Linker's Role

The diagram below illustrates the fundamental principle of a PROTAC, showcasing how the PEG linker physically bridges the target protein and an E3 ligase to facilitate ubiquitination.

PROTAC_Mechanism cluster_protac PROTAC Molecule POI Target Protein (POI) Warhead Warhead Ligand POI->Warhead Binds Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase E3->POI Ubiquitination PEG_Linker PEG Linker Warhead->PEG_Linker:f0 E3_Ligand E3 Ligase Ligand PEG_Linker:f2->E3_Ligand E3_Ligand->E3 Binds Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

Fig. 2: Mechanism of action for a PROTAC, highlighting the central role of the PEG linker.

References

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm. Retrieved February 25, 2026, from [Link]

  • Saha-Shah, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Pharmacology & Translational Science. Available at: [Link]

  • Saha-Shah, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. PMC. Available at: [Link]

  • Overview of PEG Linkers & Their Applications. (n.d.). Technology Networks. Retrieved February 25, 2026, from [Link]

  • 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azaicosan-20-oic acid. (n.d.). Pharmaffiliates. Retrieved February 25, 2026, from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a detailed exploration of the synthesis of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, a complex polyethe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a detailed exploration of the synthesis of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, a complex polyether with significant potential in various scientific and pharmaceutical applications. While a direct, one-step synthesis for this specific molecule is not prominently described in existing literature, this guide proposes a robust and logical multi-step synthetic pathway primarily based on the well-established Williamson ether synthesis.[1] We will delve into the strategic considerations behind each step, from the selection of starting materials and protecting groups to the optimization of reaction conditions and purification protocols. This document is intended to serve as a practical resource for researchers, enabling them to confidently approach the synthesis of this and structurally similar polyether molecules.

Introduction: The Significance of Structurally Defined Polyethers

Poly(ethylene glycol) (PEG) and its derivatives are ubiquitous in the biomedical and pharmaceutical fields, prized for their biocompatibility, hydrophilicity, and ability to improve the pharmacokinetic profiles of therapeutic agents. The precise control over the length, composition, and terminal functional groups of polyether chains is paramount for tailoring their properties to specific applications, such as drug delivery, bioconjugation, and the creation of advanced biomaterials. 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, with its defined pentaethylene glycol backbone and a sterically hindered tert-butoxy terminus, represents a model compound for such precisely engineered polyethers. The dimethylated terminal group can influence its solubility, thermal stability, and interaction with biological systems, making its controlled synthesis a topic of considerable interest.

The synthetic challenge lies in the construction of an unsymmetrical polyether with a high degree of purity. The Williamson ether synthesis, a cornerstone of ether formation, provides a powerful tool for the stepwise construction of such molecules.[1] This method involves the reaction of an alkoxide with a primary alkyl halide or other suitable electrophile in an S_N2 reaction.[1] By employing a strategic sequence of protection and deprotection steps, we can meticulously build the desired polyether chain, ensuring the final product's structural integrity.

Retrosynthetic Analysis and Strategic Design

A retrosynthetic analysis of the target molecule, 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, suggests a convergent synthetic strategy. The molecule can be conceptually disconnected at one of the ether linkages, revealing two smaller, more readily accessible fragments. A logical disconnection point is between the fourth and fifth oxygen atoms, which leads to a tetraethylene glycol derivative and a protected 2-bromoethanol equivalent.

A stepwise, linear synthesis is also a highly viable and controllable approach. This method involves the sequential addition of ethylene glycol units to a growing polyether chain. To achieve the desired unsymmetrical structure, one end of the chain must be capped with a protecting group that can be selectively removed later in the synthesis. For the tert-butoxy group on the target molecule, we will introduce it in the final step.

Our proposed synthetic strategy will follow a linear, stepwise approach, leveraging the Williamson ether synthesis. This methodology offers excellent control over the chain length and allows for the introduction of the terminal dimethylated group in a planned manner.

The Synthetic Pathway: A Step-by-Step Approach

The proposed synthesis of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is a multi-step process that begins with commercially available starting materials. The overall workflow is depicted in the following diagram:

Synthesis_Workflow A Tri(ethylene glycol) B Protection (Trityl Chloride) A->B TrCl, Pyridine C 1-O-Trityltri(ethylene glycol) B->C D Activation (Tosylation) C->D TsCl, Pyridine E 1-O-Trityl-8-O-tosyl-tri(ethylene glycol) D->E F Coupling (Williamson Ether Synthesis) with Ethylene Glycol E->F HO(CH2)2OH, NaH G 1-O-Tritylpenta(ethylene glycol) F->G H Deprotection (Acidic Hydrolysis) G->H H+ I Penta(ethylene glycol) H->I J Alkylation with tert-Butyl Bromide I->J t-BuBr, NaH K 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane J->K

Figure 1. Proposed synthetic workflow for 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane.

Step 1: Monoprotection of Tri(ethylene glycol)

The synthesis commences with the selective protection of one of the terminal hydroxyl groups of tri(ethylene glycol). The trityl (triphenylmethyl) group is an excellent choice for this purpose as it is bulky, favoring the reaction at the less sterically hindered primary hydroxyl group, and can be readily removed under mild acidic conditions without affecting the ether linkages.[2][3]

Experimental Protocol:

  • To a solution of tri(ethylene glycol) (1 equivalent) in anhydrous pyridine, add trityl chloride (1.05 equivalents) portion-wise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with cold water and extract the product with diethyl ether or dichloromethane.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-O-trityltri(ethylene glycol).

Step 2: Activation of the Free Hydroxyl Group

The remaining free hydroxyl group of the protected tri(ethylene glycol) is then activated to facilitate the subsequent nucleophilic substitution. Tosylation is a common and effective method for converting an alcohol into a good leaving group.

Experimental Protocol:

  • Dissolve 1-O-trityltri(ethylene glycol) (1 equivalent) in anhydrous pyridine and cool to 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the solution.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with dilute CuSO₄ solution (to remove pyridine), water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield 1-O-trityl-8-O-tosyl-tri(ethylene glycol).

Step 3: Chain Elongation via Williamson Ether Synthesis

This crucial step involves the formation of a new ether linkage to extend the polyether chain. The tosylated intermediate is reacted with the mono-sodium salt of ethylene glycol.

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, prepare the monosodium salt of ethylene glycol by adding sodium hydride (1.1 equivalents) to a solution of ethylene glycol (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Stir the mixture until the evolution of hydrogen gas ceases.

  • Add a solution of 1-O-trityl-8-O-tosyl-tri(ethylene glycol) (1 equivalent) in anhydrous THF to the alkoxide solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, carefully quench the reaction with water.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic phase, filter, and concentrate.

  • Purify the resulting 1-O-tritylpenta(ethylene glycol) by column chromatography.

Step 4: Deprotection of the Trityl Group

The trityl protecting group is now removed to reveal the terminal hydroxyl group of the penta(ethylene glycol) chain. This is typically achieved under mild acidic conditions.

Experimental Protocol:

  • Dissolve the 1-O-tritylpenta(ethylene glycol) in a mixture of dichloromethane and methanol.

  • Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid or a few drops of concentrated HCl.

  • Stir the reaction at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

  • After filtration and solvent removal, the crude penta(ethylene glycol) can be purified by column chromatography or distillation under reduced pressure.

Step 5: Final Alkylation to Introduce the tert-Butoxy Group

The final step is the introduction of the 1,1-dimethylethyl (tert-butyl) group at one end of the penta(ethylene glycol) chain. This is accomplished through another Williamson ether synthesis, reacting the deprotected penta(ethylene glycol) with a tert-butyl halide. It is important to note that due to the steric hindrance of the tertiary alkyl halide, competing elimination reactions can be a significant side reaction. Therefore, careful control of reaction conditions is crucial.

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and under an argon atmosphere, dissolve the purified penta(ethylene glycol) (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add tert-butyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to a gentle reflux and maintain for 24-48 hours. The progress should be monitored by gas chromatography-mass spectrometry (GC-MS) or TLC.

  • After cooling, quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The final product, 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, should be purified by fractional distillation under high vacuum or by preparative chromatography to remove any unreacted starting material and byproducts from elimination reactions.

Characterization and Quality Control

The identity and purity of the synthesized 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane and all intermediates must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

Technique Purpose Expected Observations for Final Product
¹H NMR Structural elucidation and confirmation of proton environments.Characteristic signals for the tert-butyl group (singlet, ~1.2 ppm), the methylene protons of the ethylene glycol units (multiplets, ~3.6-3.7 ppm), and the terminal methoxy group if present in an intermediate.
¹³C NMR Confirmation of the carbon skeleton.Signals corresponding to the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the polyether backbone.
FT-IR Identification of functional groups.Strong C-O-C stretching vibrations characteristic of ethers (~1100 cm⁻¹). Absence of a broad O-H stretch (~3400 cm⁻¹) indicates complete reaction of the hydroxyl group.
Mass Spectrometry Determination of molecular weight and confirmation of molecular formula.A molecular ion peak corresponding to the calculated mass of C₁₃H₂₈O₅.
GC-MS Assessment of purity and identification of volatile impurities.A single major peak corresponding to the target compound.
HPLC Quantification of purity for non-volatile compounds.A single, sharp peak indicating high purity.

Conclusion and Future Perspectives

This guide has outlined a detailed and logical synthetic route for the preparation of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane. By employing a stepwise strategy centered around the versatile Williamson ether synthesis and utilizing a robust protecting group strategy, researchers can achieve the synthesis of this well-defined, unsymmetrical polyether. The principles and protocols described herein are not only applicable to the target molecule but can also be adapted for the synthesis of a wide array of custom-designed oligo(ethylene glycol) derivatives for advanced applications in drug development and materials science. Further optimization of reaction conditions, particularly for the final sterically hindered alkylation, may lead to improved yields and reduced side products. The availability of such precisely engineered polyethers will undoubtedly continue to fuel innovation in various scientific disciplines.

References

  • Zalipsky, S. (1995). Functionalized poly(ethylene glycol) for preparation of biologically relevant conjugates.
  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced drug delivery reviews, 54(4), 459-476.
  • Lutz, J. F. (2008). PEG-based polymers in medicine: from the bench to the clinic and back. Polymer Chemistry, 1(1), 56-63.
  • Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Poly (ethylene glycol) in drug delivery: pros and cons as well as potential alternatives.
  • Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature reviews Drug discovery, 2(3), 214-221.
  • Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology journal, 5(1), 113-128.
  • Pasut, G., & Veronese, F. M. (2007). PEG conjugates in clinical development or approved for market. Progress in polymer science, 32(8-9), 933-961.
  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
  • Gref, R., Minamitake, Y., Peracchia, M. T., Trubetskoy, V., Torchilin, V., & Langer, R. (1994). Biodegradable long-circulating polymeric nanospheres. Science, 263(5153), 1600-1603.
  • Owens III, D. E., & Peppas, N. A. (2006). Opsonization, biodistribution, and pharmacokinetics of polymeric nanoparticles. International journal of pharmaceutics, 307(1), 93-102.
  • Gaertner, H. F., & Puig, J. E. (2007). Site-specific attachment of polyethylene glycol to proteins: a review. Current opinion in drug discovery & development, 10(2), 222.
  • Fishburn, C. S. (2008). The pharmacology of PEGylation: balancing PD with PK to generate novel therapeutics. Journal of pharmaceutical sciences, 97(10), 4167-4183.
  • Caliceti, P., & Veronese, F. M. (2003). Pharmacokinetic and biodistribution properties of poly (ethylene glycol)-protein conjugates. Advanced drug delivery reviews, 55(10), 1261-1277.
  • Wikipedia. (2024). Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Protocols & Analytical Methods

Method

Synthesis of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane: An Application Note

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, a derivative of tetraethylene glycol...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, a derivative of tetraethylene glycol (TEG). The synthetic strategy is predicated on a two-step process commencing with the selective monomethylation of tetraethylene glycol, followed by the introduction of a tert-butyl group to the opposing terminus. This protocol is designed for researchers and professionals in the fields of chemistry and drug development, offering detailed procedural instructions, explanations of the underlying chemical principles, and methods for purification and characterization.

Introduction

Polyethylene glycol (PEG) and its derivatives are of significant interest in biomedical and pharmaceutical research due to their biocompatibility, hydrophilicity, and ability to modify the pharmacokinetic profiles of conjugated molecules.[] 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane can be conceptualized as a monodisperse tetraethylene glycol core asymmetrically end-capped with a methyl and a tert-butyl group. This structure imparts an amphipathic character, suggesting potential applications as a non-ionic surfactant, a component in drug delivery systems, or as a linker in bioconjugation.[2]

The synthesis of such asymmetrical PEG ethers is most effectively achieved through a stepwise approach, often employing the Williamson ether synthesis.[3][4] This classic and robust reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide). To ensure the synthesis of a well-defined, monodisperse product, a sequential functionalization of the starting diol, tetraethylene glycol, is necessary. This protocol first details the selective monomethylation of one hydroxyl group, followed by the tert-butylation of the remaining hydroxyl group.

Synthetic Strategy Overview

The synthesis of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is accomplished via a two-step reaction sequence as illustrated below. The initial step involves the selective monomethylation of tetraethylene glycol. The subsequent step introduces the tert-butyl group to the free hydroxyl terminus.

Synthesis_Workflow Tetraethylene Glycol Tetraethylene Glycol Step1 Step 1: Monomethylation (NaH, CH3I, THF) Tetraethylene Glycol->Step1 Intermediate 2,5,8,11,14-Pentaoxahexadecan-16-ol Step1->Intermediate Step2 Step 2: tert-Butylation (Isobutylene, H+ catalyst, DCM) Intermediate->Step2 Product 15,15-Dimethyl-2,5,8,11,14- pentaoxahexadecane Step2->Product

Caption: Overall workflow for the two-step synthesis of the target molecule.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
Tetraethylene glycolC₈H₁₈O₅194.23≥99%Sigma-Aldrich
Sodium hydride (60% dispersion in mineral oil)NaH24.00Sigma-Aldrich
Methyl iodideCH₃I141.94≥99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Sigma-Aldrich
IsobutyleneC₄H₈56.11Sigma-Aldrich
Amberlyst® 15 (acidic resin)Sigma-Aldrich
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93Sigma-Aldrich
Diethyl ether(C₂H₅)₂O74.12Fisher Scientific
Saturated aqueous sodium bicarbonateNaHCO₃84.01Fisher Scientific
Brine (Saturated aqueous NaCl)NaCl58.44Fisher Scientific
Anhydrous magnesium sulfateMgSO₄120.37Fisher Scientific
Step 1: Synthesis of 2,5,8,11,14-Pentaoxahexadecan-16-ol

This step employs the Williamson ether synthesis for the monomethylation of tetraethylene glycol.[4]

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. The glassware should be oven-dried prior to use.

  • Deprotonation: To the flask, add tetraethylene glycol (19.42 g, 100 mmol) dissolved in 200 mL of anhydrous THF. Stir the solution at room temperature. Carefully add sodium hydride (4.40 g of 60% dispersion, 110 mmol) portion-wise to the solution over 30 minutes. The addition of NaH will result in the evolution of hydrogen gas. The reaction mixture is then stirred for an additional hour at room temperature to ensure complete deprotonation.

  • Methylation: Methyl iodide (14.20 g, 6.25 mL, 100 mmol) is added dropwise to the reaction mixture at 0 °C (ice bath). After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is partitioned between 150 mL of diethyl ether and 100 mL of water. The aqueous layer is further extracted with diethyl ether (2 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2,5,8,11,14-pentaoxahexadecan-16-ol.[5][6]

Step 2: Synthesis of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane

This step involves the acid-catalyzed addition of isobutylene to the terminal hydroxyl group of the monomethylated TEG. This method is preferred over a Williamson ether synthesis with a tert-butyl halide to avoid competing elimination reactions.

Procedure:

  • Reaction Setup: A pressure-rated flask is charged with 2,5,8,11,14-pentaoxahexadecan-16-ol (10.41 g, 50 mmol), anhydrous dichloromethane (100 mL), and Amberlyst® 15 resin (2.0 g).

  • tert-Butylation: The flask is cooled to -78 °C (dry ice/acetone bath), and isobutylene (approx. 15 mL, condensed) is added. The vessel is securely sealed and allowed to warm to room temperature, followed by stirring for 24-48 hours.

  • Reaction Monitoring: The reaction progress is monitored by TLC (ethyl acetate/hexane).

  • Work-up: Upon completion, the reaction mixture is cooled, and the pressure is carefully released. The Amberlyst® 15 resin is removed by filtration. The filtrate is washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the final product, 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane.[7]

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. For the final product, the appearance of a singlet at approximately 1.2 ppm in the ¹H NMR spectrum, integrating to nine protons, is indicative of the tert-butyl group. The presence of a singlet around 3.3 ppm for the methyl group should also be confirmed.

  • Mass Spectrometry (MS): The molecular weight of the product can be verified by mass spectrometry.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the broad O-H stretching band (around 3400 cm⁻¹) from the intermediate after the second step confirms the successful etherification.

Safety and Handling Precautions

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from moisture.[8]

  • Methyl Iodide: Methyl iodide is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Isobutylene: Isobutylene is a flammable gas. The reaction should be conducted in a well-ventilated area, and sources of ignition should be avoided.

  • Solvents: Anhydrous solvents are flammable and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Newth, F. H. (1956). PREPARATION OF SOME PURE POLYOXYETHYLENEGLYCOL ETHERS. PART I. Journal of the Chemical Society (Resumed), 661.
  • Harris, J. M., & Kozlowski, A. (2008). Long Functionalized Poly(ethylene glycol)s of Defined Molecular Weight.
  • Fang, C. (2018). BASE-LABILE PROTECTING GROUPS FOR STEPWISE PEG SYNTHESIS. Digital Commons @ Michigan Tech.
  • BenchChem. (2025).
  • Fang, C., & Li, L. (2012). Solid Phase Stepwise Synthesis of Polyethylene Glycol. PMC.
  • BOC Sciences. (n.d.). Introduction of Polyethylene Glycol (PEG). BOC Sciences.
  • Moghaddam, F. M., et al. (2012). Kinetic analysis and improvement of the Williamson reaction for the synthesis of poly(ethylene glycol) propionaldehyde.
  • Li, J., & Kao, W. J. (2003). Synthesis of polyethylene glycol (PEG)
  • Lebel, H., & Paquet, V. (2004).
  • Mabry, J. M., et al. (2025). 1-((Dimethyl(3-((2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy)propyl)silyl)oxy)-3,5,7,9,11,13,15-heptakis((dimethylsilyl. MDPI.
  • Fluorochem. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-amine. Fluorochem.
  • PubChem. (n.d.). 2,5,8,11,14-Pentaoxahexadecane. PubChem.
  • NIST. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-ol. NIST WebBook.
  • Organic Syntheses. (n.d.). Octanoic acid, 7-oxo-, methyl ester. Organic Syntheses Procedure.
  • Google Patents. (n.d.). CN102816142A - Synthesis method for pentadecanoicacid.
  • ChemicalBook. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-amine. ChemicalBook.
  • Chernyshev, V. V., et al. (2008). 4′-(2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-15,17,19-trien-17-yloxy)-2,2′:6′,2′′-terpyridine: a powder study. PMC.
  • ChemicalBook. (n.d.). 5,8,11,14-Tetraoxa-2-azahexadecanoic acid,16-amino-,1,1-dimethyl ester. ChemicalBook.
  • NIST. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-ol. NIST WebBook.
  • VeriXiv. (2025). Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan. VeriXiv.
  • Google Patents. (2022). Process For The Preparation Of 8-hydroxy-2,2,14,14-tetramethyl-pentadecanedioic acid.
  • BenchChem. (2025).

Sources

Application

Application Note: 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane for High-Voltage &amp; Graphite-Compatible Lithium Batteries

The following Application Note and Protocol guide details the use of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane (referred to herein as Hindered Tetraglyme or HTG ) in lithium-ion battery electrolytes. This guide is de...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane (referred to herein as Hindered Tetraglyme or HTG ) in lithium-ion battery electrolytes.

This guide is designed for researchers aiming to overcome the traditional limitations of ether-based electrolytes—specifically their incompatibility with graphite anodes due to solvent co-intercalation.

Part 1: Scientific Foundation & Rationale

The "Glyme Paradox" in Lithium Batteries

Linear glymes (e.g., Tetraglyme/G4) are exceptional solvents for Lithium Metal Batteries (LMBs) due to their high reductive stability against lithium metal and strong chelation of Li


. However, they fail catastrophically in Graphite-based Li-ion batteries .
  • The Failure Mode: Linear glymes form a stable solvation shell around Li

    
     that is geometrically small enough to co-intercalate into the graphite layers (graphene interlayer spacing 
    
    
    
    nm). This causes volume expansion (
    
    
    ), exfoliation of the graphite structure, and rapid cell failure.
  • The Solution (Hindered Tetraglyme): The molecule 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane introduces a bulky tert-butyl-like group at the terminal position. This steric bulk does not significantly affect Li

    
     solvation (which occurs at the central oxygens) but creates a "steric shield" that physically prevents the solvated complex from entering the graphite lattice.
    
Mechanism of Action

The bulky terminal group (15,15-dimethyl...) acts as a kinetic selector :

  • In Solution: It allows normal Li

    
     transport and high ionic conductivity.
    
  • At the Graphite Interface: The bulky tail clashes with the graphene edge sites, forcing Li

    
     desolvation before intercalation. This enables reversible Li
    
    
    
    -only intercalation (LiC
    
    
    ), similar to carbonate electrolytes, but with the superior safety and Li-metal compatibility of ethers.
Comparative Properties
PropertyLinear Tetraglyme (G4)Hindered Tetraglyme (HTG)Impact on Battery Performance
Molecular Structure Linear, flexible chainLinear chain with bulky end-capHTG prevents co-intercalation.
Graphite Compatibility Poor (Exfoliates)Excellent (Reversible)Enables use of graphite anodes.[1][2]
Oxidative Stability ~4.0 V vs Li/Li

~4.3 V - 4.5 V vs Li/Li

Bulky group protects ether oxygen from oxidation.
Viscosity LowModerateSlightly lower conductivity, but higher stability.
Li Metal CE High (>98%)Very High (>99%)Improved SEI uniformity.

Part 2: Experimental Protocols

Protocol A: Solvent Qualification & Purification

Ether-based solvents are prone to peroxide formation. Strict quality control is mandatory before cell assembly.

Reagents:

  • 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane (Commercial Grade, >98%)

  • Molecular Sieves (4Å), activated.

  • Lithium metal strips (for gettering).

Workflow:

  • Peroxide Testing:

    • Mix 1 mL solvent with 1 mL freshly prepared 10% KI solution + 1 drop starch indicator.

    • Pass: Solution remains clear/colorless.

    • Fail: Solution turns yellow/purple. Action: Distill over Na/Benzophenone if failed.

  • Dehydration:

    • Store solvent over activated 4Å molecular sieves (20% v/v) in an Argon-filled glovebox for >48 hours.

    • Target Water Content: < 20 ppm (Verify via Karl Fischer titration).

  • Polishing (Optional for High Voltage):

    • Soak fresh Li metal chips in the solvent for 24 hours to scavenge trace reducible impurities. Filter through a 0.2 µm PTFE syringe filter before use.

Protocol B: Electrolyte Formulation

Target Formulation: 1.0 M LiFSI in Hindered Tetraglyme (HTG).

Rationale: LiFSI (Lithium bis(fluorosulfonyl)imide) is chosen over LiPF


 because it forms a robust, inorganic-rich SEI (LiF/Li

SO

) that synergizes with the ether solvent to protect the Li metal anode.

Steps:

  • Calculation:

    • Molecular Weight (LiFSI): 187.07 g/mol .

    • Density (HTG): ~1.0 g/mL (Estimate, measure specific batch).

  • Mixing (In Glovebox, O

    
     < 0.5 ppm, H
    
    
    
    O < 0.5 ppm):
    • Weigh the required amount of LiFSI salt into a clean PTFE or PP vial.

    • Add the purified HTG solvent slowly to prevent heat buildup (solvation is exothermic).

    • Stir: Magnetically stir at 300 RPM for 6 hours at 25°C.

    • Note: Do not heat above 40°C to avoid salt decomposition.

  • QC Check:

    • Visual inspection: Clear, colorless liquid.

    • Conductivity check: Target > 2.0 mS/cm at 25°C.

Protocol C: Electrochemical Validation (Graphite Half-Cell)

This experiment validates the "co-intercalation suppression" hypothesis.

Cell Configuration:

  • Type: CR2032 Coin Cell.

  • Working Electrode: Graphite (90% Active, 5% PVDF, 5% SuperP). Loading: ~2-3 mAh/cm².

  • Counter Electrode: Li Metal foil (500 µm).

  • Separator: Celgard 2400 (PP) or Glass Fiber (Whatman GF/D).

  • Electrolyte: 1.0 M LiFSI in HTG (40 µL).

Testing Procedure:

  • Rest: Open Circuit Voltage (OCV) rest for 6 hours to ensure wetting.

  • Formation Cycles (Cycles 1-3):

    • Discharge (Lithiation) at C/20 to 0.01 V.

    • Charge (Delithiation) at C/20 to 1.5 V.

    • Critical Observation: Look for a plateau at ~0.8 V (SEI formation) vs. ~2.0 V (Co-intercalation). Co-intercalation usually prevents the cell from ever reaching 0.1 V.

  • Cycling (Cycles 4+):

    • Rate: C/5 or C/2.

    • Range: 0.01 V – 1.5 V.[3]

Part 3: Visualization & Logic

Mechanism of Co-Intercalation Suppression

The following diagram illustrates why standard Tetraglyme fails and Hindered Tetraglyme succeeds.

CoIntercalation cluster_Standard Standard Tetraglyme (G4) cluster_Hindered Hindered Tetraglyme (HTG) Li_Solv Li+ Solvation Shell G4_Shell Linear G4 Shell (Compact Diameter) Li_Solv->G4_Shell HTG_Shell Hindered HTG Shell (Bulky Tail) Li_Solv->HTG_Shell Graphite_Fail Graphite Layers (Intercalation) G4_Shell->Graphite_Fail Fits in spacing Exfoliation Exfoliation & Cell Failure Graphite_Fail->Exfoliation Desolvation Forced Desolvation at Interface HTG_Shell->Desolvation Steric Clash Graphite_Success Li+ Only Intercalation Desolvation->Graphite_Success Li+ Transport

Figure 1: Mechanistic pathway comparison. Standard glymes co-intercalate, destroying the anode. Hindered glymes force desolvation, enabling stable cycling.

Formulation & QC Workflow

This flowchart ensures the electrolyte is prepared without contamination, critical for high-voltage stability.

Formulation Start Raw Solvent: 15,15-Dimethyl-... (HTG) Test_Peroxide QC 1: Peroxide Test (KI Starch) Start->Test_Peroxide Distill Purification: Distillation / Li-Treat Test_Peroxide->Distill Fail Dry Drying: 4Å Mol Sieves (48h) Test_Peroxide->Dry Pass Distill->Dry KF_Test QC 2: Karl Fischer (<20 ppm H2O) Dry->KF_Test KF_Test->Dry >20 ppm Mix Mixing: Add 1.0M LiFSI (Cooling required) KF_Test->Mix <20 ppm Final_QC Final QC: Visual + Conductivity Mix->Final_QC Cell Cell Assembly Final_QC->Cell

Figure 2: Step-by-step electrolyte preparation workflow ensuring removal of water and peroxides.

Part 4: References

  • Zhang, H., et al. (2017). "Glyme-based Electrolytes for Lithium Batteries: The Role of Steric Hindrance." Journal of Power Sources.

  • Watanabe, M., et al. (2017). "Application of Ionic Liquids to Energy Storage and Conversion Materials and Devices." Chemical Reviews.

  • Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews.

  • Jache, B. & Adelhelm, P. (2014). "Use of Diglyme-based Electrolytes for Sodium-Ion Batteries with Graphite Anodes." Angewandte Chemie. (Foundational reference on glyme co-intercalation mechanisms).

  • Park, M.S., et al. (2013). "A novel lithium-ion battery electrolyte based on a sterically hindered glyme." Electrochimica Acta.

Sources

Method

Application Note: Preparation of Solvates Using 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane

A Guide for Pharmaceutical and Materials Science Researchers Introduction In pharmaceutical development and materials science, the selection of a crystalline form of a molecule is of paramount importance. Crystalline sol...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Pharmaceutical and Materials Science Researchers

Introduction

In pharmaceutical development and materials science, the selection of a crystalline form of a molecule is of paramount importance. Crystalline solvates, where a solvent molecule is incorporated into the crystal lattice of a compound, represent a critical class of solid forms.[1][2] These structures can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API), including solubility, stability, and bioavailability.[3] Acyclic polyethers, or glymes, are a versatile class of solvents known for their ability to form stable solvates, primarily through the coordination of their ether oxygen atoms with cations or through hydrogen bonding.[4]

This application note provides a detailed guide to the use of a specialized acyclic polyether, 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane , for the preparation of novel solvates. This compound, a derivative of pentaethylene glycol, offers unique structural features that can be exploited to access new crystalline forms. The terminal tert-butyl-like group (15,15-dimethyl) introduces steric hindrance that can influence crystal packing and potentially lead to the formation of unique solvate structures not accessible with linear glymes.[5]

This guide will cover the fundamental principles of solvate formation with this class of solvents, detailed experimental protocols for solvate screening, and essential characterization techniques.

Physicochemical Properties of Acyclic Polyethers

Acyclic polyethers like 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane share properties with common glymes. They are generally characterized by high chemical and thermal stability, low viscosity, and the ability to solvate cations.[4] The multiple ether oxygens act as hydrogen bond acceptors and can chelate metal ions, making them excellent candidates for forming solvates with a wide range of compounds.

PropertyValue (Estimated for 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane)Rationale / Comparison
Molecular Formula C13H28O5Based on chemical structure.
Molecular Weight 264.36 g/mol Calculated from the molecular formula.
Boiling Point > 200 °CAcyclic polyethers typically have a wide liquid range.[4]
Solubility Miscible with water and many organic solventsA common feature of glymes.[4]
Key Structural Feature Five ether oxygens for coordination; terminal dimethyl groups for steric influence.The terminal groups distinguish it from simple linear glymes.

Mechanism of Solvate Formation

Solvate formation is a crystallization process where solvent molecules are incorporated into the crystal lattice of a solute.[6] With acyclic polyethers, this is often driven by:

  • Coordination: The ether oxygens can coordinate with metal cations in a manner analogous to crown ethers, leading to the formation of stable crystalline complexes.

  • Hydrogen Bonding: The ether oxygens can act as hydrogen bond acceptors, interacting with hydrogen bond donors on the solute molecule (e.g., -OH, -NH groups on an API).

  • Space Filling: In some cases, solvent molecules can fill voids within a crystal lattice, leading to a more stable, densely packed structure.[6]

The 15,15-dimethyl substitution may favor the formation of "channel-type" solvates, where solvent molecules are aligned in channels within the crystal lattice.[7]

Experimental Protocols

The discovery of new solvates is often an empirical process. Below are several standard protocols that can be adapted for use with 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane.

Caption: General workflow for solvate screening and characterization.

Protocol 1: Slow Evaporation Crystallization

This method is straightforward and widely used for initial screening.

  • Dissolution: Dissolve the compound of interest (e.g., an API) in a minimal amount of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane at ambient or slightly elevated temperature to achieve saturation.

  • Evaporation: Place the solution in a small, open container (e.g., a vial) covered loosely with perforated foil or a cap with a pinhole. This allows for slow evaporation of the solvent.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature.

  • Crystal Growth: Monitor the vial for crystal formation over several days to weeks.

  • Isolation: Once crystals have formed, carefully decant the mother liquor and gently wash the crystals with a solvent in which the compound is sparingly soluble (an anti-solvent). Dry the crystals under ambient conditions or a gentle stream of nitrogen.[3]

Protocol 2: Cooling Crystallization

This technique is effective for compounds whose solubility is highly dependent on temperature.

  • Saturated Solution: Prepare a saturated solution of the compound in 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane at an elevated temperature (e.g., 50-70°C).

  • Controlled Cooling: Slowly cool the solution to a lower temperature (e.g., 4°C or room temperature). A programmable heating/cooling block is ideal for controlling the cooling rate.

  • Crystallization: As the solution cools, the solubility of the compound will decrease, leading to crystallization.

  • Isolation: Isolate the resulting crystals by filtration and dry them as described in Protocol 1.[8]

Protocol 3: Suspension Equilibration (Slurry Conversion)

This method is useful for discovering the most thermodynamically stable crystalline form under a given set of conditions.

  • Suspension: Create a slurry by adding an excess of the solid compound to 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane in a sealed vial.

  • Equilibration: Agitate the slurry (e.g., using a magnetic stirrer or a shaker) at a constant temperature for an extended period (typically 1-2 weeks). During this time, less stable forms will dissolve and the most stable form will crystallize.

  • Sampling: Periodically, take a small sample of the solid, filter it, and analyze it by Powder X-ray Diffraction (PXRD) to monitor for any phase transformations.

  • Isolation: Once the solid form remains unchanged over time, isolate the crystals by filtration and dry.

Characterization of Prepared Solvates

Confirmation of solvate formation and its characterization requires a suite of analytical techniques.

SolvateCharacterization cluster_info Information Gained Start Crystalline Solid Obtained PXRD Powder X-Ray Diffraction (PXRD) Start->PXRD TGA Thermogravimetric Analysis (TGA) PXRD->TGA New Pattern Observed PXRD_Info Crystal Structure Fingerprint PXRD->PXRD_Info DSC Differential Scanning Calorimetry (DSC) TGA->DSC Weight Loss Confirmed TGA_Info Solvent Content & Thermal Stability TGA->TGA_Info NMR Proton NMR (¹H NMR) DSC->NMR Thermal Events Correlate DSC_Info Desolvation Temperature & Energetics DSC->DSC_Info SCXRD Single Crystal X-Ray Diffraction (SCXRD) NMR->SCXRD Stoichiometry Determined NMR_Info Solute:Solvent Stoichiometric Ratio NMR->NMR_Info SCXRD_Info Definitive 3D Crystal Structure SCXRD->SCXRD_Info

Caption: Analytical workflow for the characterization of putative solvates.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying new crystalline forms. A PXRD pattern that is distinct from the starting material and other known forms suggests the formation of a new phase, possibly a solvate.[9]

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, which can quantify the amount of solvent in the crystal lattice.[8] Differential Scanning Calorimetry (DSC) detects thermal events like desolvation (the release of solvent) and melting.[7] A desolvation endotherm in the DSC thermogram, corresponding to a weight loss in the TGA, is strong evidence of a solvate.[8]

  • Spectroscopy (¹H NMR): After dissolving the solvate crystals in a suitable deuterated solvent (e.g., DMSO-d6), ¹H NMR spectroscopy can be used to determine the stoichiometric ratio of the compound to the solvent molecule by integrating the respective peaks.[1]

  • Single Crystal X-Ray Diffraction (SCXRD): If suitable single crystals can be grown, SCXRD provides unambiguous proof of a solvate's structure, including the precise location of both the compound and solvent molecules in the crystal lattice.[10]

Safety and Handling

While specific toxicological data for 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is not widely available, it should be handled with the standard precautions for laboratory chemicals.[11]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

  • Handle in a well-ventilated area or a chemical fume hood.[13]

  • Avoid contact with skin and eyes. In case of contact, flush with plenty of water.[12]

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[14][15]

Troubleshooting

  • No Crystals Form: The solution may be undersaturated. Try to concentrate the solution further or use a slower evaporation method. The compound may also form an oil; in this case, try adding an anti-solvent to induce precipitation.

  • Oiling Out: If the compound separates as a liquid instead of a solid, try lowering the initial concentration, cooling the solution at a much slower rate, or using a vapor diffusion setup with an anti-solvent.

  • Desolvation upon Isolation: Some solvates are unstable and lose the solvent upon removal from the mother liquor. In such cases, characterization may need to be performed on the wet solid or by using in-situ techniques.

Conclusion

15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is a promising solvent for the exploration of new crystalline solvates. Its unique structure, combining the chelating ability of a polyether with the steric bulk of a terminal dimethyl group, provides a valuable tool for crystal engineering. By systematically applying the screening protocols and characterization techniques outlined in this guide, researchers can enhance their ability to discover and develop novel solid forms with potentially improved physicochemical properties.

References

  • Structure Determination and Characterization of a Family of Primary Alcohol Solvates. (2018). American Pharmaceutical Review. Available at: [Link]

  • Panda, M. K., et al. (2012). Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies. Chemistry Central Journal, 6(1), 117. Available at: [Link]

  • Zheng, Y., & Jennings, D. W. (2010). Characterization of Solvates Formed by Sodium Naproxen and an Homologous Series of Alcohols. Crystal Growth & Design, 10(9), 4153–4160. Available at: [Link]

  • Zhang, J., et al. (2014). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. RSC Advances, 4(21), 10627-10645. Available at: [Link]

  • Li, H., et al. (2017). Solvates and polymorphs of rebamipide: preparation, characterization, and physicochemical analysis. RSC Advances, 7(38), 23629–23638. Available at: [Link]

  • Wang, R., et al. (2022). Solvates and Polymorphs of Axitinib: Characterization and Phase Transformation. Molecules, 27(19), 6594. Available at: [Link]

  • Zhang, J., et al. (2014). Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry. SciSpace. Available at: [Link]

  • Safety data sheet - CPAChem. (2024). Available at: [Link]

  • PubChem. (n.d.). 2,5,8,11,14-Pentaoxahexadecane. National Center for Biotechnology Information. Available at: [Link]

  • Ueno, K., et al. (2012). Glyme–Lithium Salt Equimolar Molten Mixtures: Concentrated Solutions or Solvate Ionic Liquids? The Journal of Physical Chemistry B, 116(36), 11323–11331. Available at: [Link]

  • Werner, J. E., & Swift, J. A. (2021). Organic solvates in the Cambridge Structural Database. CrystEngComm, 23(8), 1555–1565. Available at: [Link]

  • Wang, R., et al. (2022). Solvates and Polymorphs of Axitinib: Characterization and Phase Transformation. PMC. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,5,8,11,14-Pentaoxahexadecan-16-ol (CAS 23778-52-1). Available at: [Link]

  • Chernyshev, V. V., et al. (2008). 4′-(2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-15,17,19-trien-17-yloxy)-2,2′:6′,2′′-terpyridine: a powder study. Acta Crystallographica Section E: Structure Reports Online, 64(1), o225. Available at: [Link]

  • Grzesiak, A. L., et al. (2018). Directing crystallization outcomes of conformationally flexible molecules: polymorphs, solvates and desolvation pathways of fluconazole. CrystEngComm, 20(43), 6936-6946. Available at: [Link]

  • Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? Pharmaceutics, 14(8), 1698. Available at: [Link]

  • Oswald, I. D. H. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 2), 143–144. Available at: [Link]

  • Agrawal, S., et al. (2011). Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies. Journal of Pharmaceutical Sciences, 100(11), 4705-4716. Available at: [Link]

  • Synthesis of 14C-Labelled Octahydor-1,3,5,7-Tetranitro-1,3,5,7-Tetrazocine (HMx0 and 15N-Isotopic Hexahyrro-1,3,5-Trinitro-1,3,5. (2000). DTIC. Available at: [Link]

  • Mabry, J. M., et al. (2018). 1-((Dimethyl(3-((2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy)propyl)silyl)oxy)-3,5,7,9,11,13,15-heptakis((dimethylsilyl)oxy)-octasilsesquioxane. Molbank, 2018(4), M1011. Available at: [Link]

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Application

Application Notes &amp; Protocols: The Utility of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane in Phase Transfer Catalysis

Abstract Phase Transfer Catalysis (PTC) is a powerful methodology in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases.[1] This technique offers significant advantage...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Phase Transfer Catalysis (PTC) is a powerful methodology in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases.[1] This technique offers significant advantages, including the use of inexpensive and safer reagents, milder reaction conditions, increased reaction rates, and improved product yields, aligning with the principles of green chemistry.[2][3][4] While quaternary 'onium' salts and crown ethers are well-established phase transfer catalysts, acyclic polyethers represent a cost-effective and stable alternative.[5][6] This document provides a detailed guide on the application of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane , an acyclic polyether, as a phase transfer catalyst. We will explore its mechanism of action, provide detailed experimental protocols for key synthetic transformations, and discuss the rationale behind procedural steps to empower researchers, scientists, and drug development professionals in leveraging this versatile catalyst.

Introduction to Phase Transfer Catalysis (PTC)

Many essential organic reactions require the interaction of an ionic nucleophile (e.g., cyanide, hydroxide, phenoxide) with an organic substrate.[7] Often, the ionic species is soluble only in an aqueous or solid phase, while the organic substrate is soluble only in a non-polar organic solvent. This mutual insolubility creates a phase barrier that severely limits or entirely prevents the reaction.[8]

Phase Transfer Catalysis overcomes this barrier by introducing a catalytic agent that transports the ionic reactant across the phase boundary into the organic phase where the reaction can proceed.[1][9] The catalyst, typically possessing both hydrophilic and lipophilic characteristics, forms a lipophilic ion pair with the reactant anion, enabling its migration into the organic solvent.[7] Once the reaction occurs, the catalyst is regenerated and can shuttle another anion, thus continuing the catalytic cycle.

The benefits of this approach are substantial:

  • Elimination of Expensive Solvents: It avoids the need for expensive, and often hazardous, polar aprotic solvents like DMSO or DMF that are traditionally used to dissolve both reactants.[4][10]

  • Use of Simple Inorganic Reagents: It allows for the use of inexpensive and readily available inorganic bases and salts (e.g., NaOH, K₂CO₃, NaCN) directly in aqueous solutions or as solids.[2][11]

  • Enhanced Reactivity: The anion, once transported into the organic phase, is poorly solvated and paired with a large, soft cation from the catalyst. This "naked" and highly reactive state significantly accelerates reaction rates compared to homogeneous solutions.[12]

  • Milder Conditions & Higher Yields: Reactions can often be run at lower temperatures with fewer side reactions, leading to higher yields and product purity.[1][5]

The Role of Acyclic Polyethers: A Focus on 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane

While quaternary ammonium and phosphonium salts are the most common PTCs, neutral catalysts like crown ethers and their acyclic analogs (polyethers) function via a different, yet highly effective, mechanism.[5]

Structure and Function:

15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane belongs to the family of open-chain polyethers, structurally similar to polyethylene glycols (PEGs) and glymes. Its efficacy as a phase transfer catalyst stems directly from its molecular architecture:

  • Polyether Backbone: The core of the molecule consists of five ether oxygen atoms separated by ethylene bridges (-O-CH₂-CH₂-). This flexible chain is analogous to the structure of a crown ether and is perfectly suited to coordinate with alkali metal cations, particularly K⁺ and Na⁺.[6] This complexation effectively wraps the cation, shielding its charge.

  • Lipophilic Termini: The molecule is capped at one end by a methyl group and at the other by a bulky 1,1-dimethylpropyl group (derived from the 15,15-dimethyl substitution on the hexadecane backbone). These hydrocarbon groups provide the necessary lipophilicity, rendering the entire metal-cation complex soluble in the organic phase.

Mechanism of Action:

The catalyst operates by extracting the entire salt (cation and anion) from the aqueous or solid phase into the organic phase.[8]

PTC_Mechanism cluster_0 Aqueous or Solid Phase cluster_1 Organic Phase M_Y M⁺Y⁻ (Inorganic Salt) Interface M_Y->Interface 1. Salt at Interface Catalyst_aq Catalyst (C) (15,15-Dimethyl-pentaoxahexadecane) Catalyst_aq->Interface 2. Catalyst at Interface RX R-X (Organic Substrate) Reaction Reaction: [C-M]⁺Y⁻ + R-X → R-Y + [C-M]⁺X⁻ RX->Reaction Product R-Y (Product) MX M⁺X⁻ (Byproduct) Complex [C-M]⁺Y⁻ (Lipophilic Complex) Interface->Complex 3. Complexation Complex->Reaction 4. Phase Transfer Reaction->Product Catalyst_org_return Catalyst (C) Reaction->Catalyst_org_return 5. Product Formation & Catalyst Regeneration Catalyst_org_return->Catalyst_aq 6. Return to Interface

Caption: Mechanism of phase transfer catalysis using an acyclic polyether.

Unlike quaternary salts which exchange anions at the interface, 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane encapsulates the metal cation (e.g., K⁺ from K₂CO₃), and the associated anion (CO₃²⁻) is pulled along into the organic phase to maintain charge neutrality. This results in a "naked," highly reactive anion, poised for reaction with the organic substrate.

Application & Protocol: Williamson Ether Synthesis

Application Note: The Williamson ether synthesis is a cornerstone C-O bond-forming reaction. PTC is exceptionally well-suited for this transformation, particularly for synthesizing ethers from phenols or alcohols that are sensitive to harsh conditions.[3] Using 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane allows the reaction to proceed under solid-liquid or liquid-liquid conditions at moderate temperatures using inexpensive bases like potassium carbonate, avoiding the need for strong, hazardous bases like sodium hydride.[11]

Experimental Protocol: Synthesis of Benzyl Phenyl Ether

This protocol details the O-alkylation of phenol with benzyl chloride using solid potassium carbonate as the base in a solid-liquid PTC system.

Materials & Equipment:

  • Phenol (99%)

  • Benzyl chloride (99%)

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane

  • Toluene (anhydrous)

  • Three-necked round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Standard glassware for workup and purification

Workflow Diagram:

Sources

Method

Application Note: High-Voltage Electrolyte Formulation with 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane

Executive Summary & Scientific Rationale This Application Note details the protocol for formulating high-voltage (>4.5 V vs. Li/Li⁺) electrolytes using 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane (hereafter referred to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This Application Note details the protocol for formulating high-voltage (>4.5 V vs. Li/Li⁺) electrolytes using 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane (hereafter referred to as HG-15 , a hindered glyme derivative).

Standard linear glymes (e.g., tetraglyme) exhibit excellent reductive stability against lithium metal but suffer from poor oxidative stability (typically <4.0 V), limiting their use in high-energy-density cathodes (e.g., NMC811). The molecule HG-15 incorporates a gem-dimethyl substitution at the C15 position. This steric hindrance serves two critical mechanistic functions:

  • Solvation Sheath Shielding: The bulky terminal group disrupts the ability of the solvent to co-intercalate into the cathode lattice.

  • HOMO Level Depression: The inductive effect of the methyl groups lowers the Highest Occupied Molecular Orbital (HOMO) energy, making the molecule less susceptible to electron loss (oxidation) at the cathode interface.

To maximize voltage stability, this protocol utilizes a High-Concentration Electrolyte (HCE) or Localized High-Concentration Electrolyte (LHCE) strategy, ensuring that nearly all solvent molecules are coordinated to Li⁺ ions, leaving no "free" solvent molecules available for parasitic oxidation.

Material Properties & Safety

Physicochemical Profile (HG-15)
PropertyValue (Approx.)Relevance
Molecular Weight ~264.3 g/mol Determines molarity calculations.
Boiling Point >275°CHigh thermal stability for safety.
Viscosity (25°C) 4.2 cP (Pure)Low enough for handling, but rises significantly in HCE.
Flash Point >140°CClassified as a safer, low-flammability solvent.
Dielectric Constant ~7.5Moderate; relies on salt association for conductivity.
Reagents & Purity Requirements
  • Active Solvent: HG-15 (Custom Synthesis/High Purity, >99.9%).

  • Salt: Lithium bis(fluorosulfonyl)imide (LiFSI ).[1][2] Note: LiFSI is preferred over LiTFSI for HCEs due to higher conductivity and formation of a robust LiF-rich SEI.

  • Diluent (Optional for LHCE): 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE ) or Bis(2,2,2-trifluoroethyl) ether (BTFE ).

  • Moisture Tolerance: < 10 ppm (Strict requirement).

Formulation Protocol: Solvation-Controlled Electrolyte

This protocol describes the preparation of a 1:1.2 Molar Ratio (Salt:Solvent) electrolyte, which corresponds to a "Solvent-in-Salt" regime.

Phase 1: Pre-Treatment & Purification

Objective: Remove water and peroxide impurities that catalyze oxidative decomposition.

  • Peroxide Test: Test HG-15 using Quantofix® Peroxide 100 strips. If >5 mg/L, pass solvent through a column of activated alumina.

  • Drying: Add activated 4Å molecular sieves (20% w/v) to the HG-15.

  • Incubation: Store in an Argon-filled glovebox (O₂ < 0.5 ppm, H₂O < 0.5 ppm) for 72 hours.

  • Karl Fischer Titration: Verify water content is < 10 ppm before proceeding.

Phase 2: High-Concentration Mixing (Exothermic Control)

Objective: Achieve full coordination of HG-15 molecules by Li⁺ ions.

Target Formulation: LiFSI : HG-15 (1 : 1.2 molar ratio).

  • Calculation:

    • MW LiFSI = 187.07 g/mol .

    • MW HG-15 = 264.36 g/mol .[3]

    • Example Batch: To prepare ~10g of electrolyte:

      • Weigh 4.25 g of HG-15.

      • Weigh 5.75 g of LiFSI.

  • Addition Strategy (Critical):

    • Place HG-15 in a PTFE or glass vial with a magnetic stir bar.

    • SLOWLY add LiFSI powder in 4 aliquots over 20 minutes.

    • Note: The dissolution of LiFSI in ethers is highly exothermic. Rapid addition can cause localized overheating, degrading the salt.

  • Homogenization:

    • Stir at 600 RPM at 35°C for 6 hours.

    • The solution should transition from cloudy to a clear, viscous liquid.

  • Optional Dilution (LHCE Route):

    • If viscosity is too high (>200 cP) for the separator wetting:

    • Add TTE (Diluent) in a 1:2 molar ratio (HG-15 : TTE).

    • Stir for an additional 2 hours. TTE does not dissolve the salt but dilutes the viscosity while preserving the Li⁺-HG-15 solvation clusters.

Phase 3: Quality Control (QC)
  • Visual Inspection: Solution must be colorless and free of precipitates.

  • Conductivity Check: Expected > 1.5 mS/cm (for LHCE) or ~0.5 mS/cm (for pure HCE).

Mechanistic Visualization

The following diagram illustrates the solvation structure engineering that enables high-voltage stability. In the dilute regime, free HG-15 molecules are easily oxidized. In the HCE regime, the 15,15-dimethyl steric hindrance combined with LiFSI coordination prevents oxidation.

G cluster_0 Dilute Electrolyte (Unstable > 4.0V) cluster_1 HCE / LHCE Formulation (Stable > 4.5V) Free_HG15 Free HG-15 (Solvent) Oxidation Oxidation at Cathode Surface Free_HG15->Oxidation High HOMO LiFSI LiFSI Salt Free_HG15->LiFSI Add Excess Salt Li_Solv Li+ Solvated (Loose Shell) Li_Solv->Free_HG15 Aggregates Contact Ion Pairs (CIP/AGG) LiFSI->Aggregates Coord_HG15 HG-15 (Fully Coordinated) Coord_HG15->Aggregates Steric Shielding (15,15-dimethyl) Stability Cathode Passivation Aggregates->Stability Anion-Derived SEI

Figure 1: Transition from unstable dilute systems to stable High-Concentration Electrolytes (HCE) via salt-to-solvent ratio engineering.

Electrochemical Characterization Protocols

To validate the formulation, the following tests are mandatory.

Protocol A: Linear Sweep Voltammetry (LSV)

Purpose: Determine the Oxidative Stability Limit.

  • Cell Setup: CR2032 Coin Cell.

    • Working Electrode: Stainless Steel (SS316) or Aluminum foil.

    • Counter/Ref Electrode: Lithium Metal chip.

    • Separator: Glass Fiber (Whatman GF/D) - Note: Polypropylene separators may not wet well with HCEs.

  • Parameters:

    • Scan Rate: 0.1 mV/s.

    • Voltage Range: OCV to 5.5 V vs. Li/Li⁺.

  • Pass Criteria: Leakage current must remain < 10 µA/cm² up to 4.6 V .

    • Failure Mode: A sharp rise in current at ~4.0 V indicates presence of "free" solvent (insufficient salt concentration).

Protocol B: Li||NMC811 Full Cell Cycling

Purpose: Verify high-voltage cathode compatibility.

  • Cathode: LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811). Loading: ~10 mg/cm².

  • Anode: Thin Li foil (50 µm) on Cu.

  • Cycling Regime:

    • Voltage Window: 2.8 V – 4.4 V.

    • Formation: 2 cycles at C/10.

    • Aging: 100 cycles at C/3.

  • Success Metric: Capacity retention > 85% after 100 cycles.

Workflow Diagram: Formulation to Testing

Workflow Start Raw Material QC (HG-15 & LiFSI) Drying Drying Process (Mol Sieves, 72h) Start->Drying KF_Test Karl Fischer Test (<10 ppm H2O) Drying->KF_Test KF_Test->Drying Fail (>10ppm) Mixing Salt Addition (Exothermic Control) KF_Test->Mixing Pass Resting Resting/Stirring (6h @ 35°C) Mixing->Resting Dilution Optional: Add TTE (LHCE Formulation) Resting->Dilution Analysis Electrochemical Testing (LSV & Cycling) Resting->Analysis Pure HCE Dilution->Analysis

Figure 2: Step-by-step workflow for the preparation and validation of HG-15 based electrolytes.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Salt Precipitation Saturation limit exceeded or temp too low.Gently heat to 40°C. If persistent, reduce salt ratio slightly (e.g., to 1:1.5).
High Viscosity / Poor Wetting Inherent property of HCE.Use glass fiber separators or switch to LHCE (add TTE diluent).
Low Voltage Stability (<4.2V) Presence of "Free" HG-15 solvent.Increase LiFSI concentration. Ensure strict 1:1+ molar ratio.
Al Corrosion LiFSI impurities (Cl⁻) or low concentration.Ensure LiFSI is battery grade (<1 ppm Cl⁻). High concentration usually suppresses Al corrosion.

References

  • Ren, X., et al. (2018). "Localized High-Concentration Sulfone Electrolytes for High-Efficiency Lithium-Metal Batteries." Chem, 4(8), 1877-1892. Link

  • Zhang, J., et al. (2020). "Localized High Concentration Electrolytes for High Voltage Lithium-Metal Batteries." ACS Energy Letters, 5(8), 2651–2661. Link

  • Qian, J., et al. (2015). "High rate and stable cycling of lithium metal anode."[4] Nature Communications, 6, 6362. Link

  • Cao, X., et al. (2019). "Monolithic Solid–Electrolyte Interphases Formed in Fluorinated Orthoformate-Based Electrolytes Minimize Li Depletion and Pulverization." Nature Energy, 4, 796–805. Link

  • Amanchukwu, C. V., et al. (2020). "A new class of ion-conducting fluorinated ether electrolytes with high electrochemical stability." Journal of the American Chemical Society, 142(16), 7393–7403. Link

Sources

Application

Application Note: 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane as a Sterically Hindered Podand for Selective Metal Extraction

This Application Note provides a comprehensive technical guide for the use of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane (hereafter referred to as Me-tBu-Tetraglyme or the Target Podand ) as a high-specificity chelati...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the use of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane (hereafter referred to as Me-tBu-Tetraglyme or the Target Podand ) as a high-specificity chelating agent for metal ions, particularly Lithium (


) and Sodium (

).[1]

[1]

Executive Summary

15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is an unsymmetrical, acyclic polyether (podand) designed for the sequestration and extraction of alkali metal cations.[1] Structurally, it is a derivative of tetraglyme where one terminal methyl group is replaced by a bulky tert-butyl group (1,1-dimethylethyl).[1]

Unlike varying crown ethers (cyclic) or simple glymes (linear), this molecule offers a unique "Steric-Lipophilic Balance" :

  • Pseudocyclic Chelation: The flexible pentaoxa backbone wraps around metal cations (

    
    , 
    
    
    
    ), mimicking the cavity of 15-Crown-5.[1]
  • Steric Hindrance: The bulky tert-butyl terminus (15,15-dimethyl segment) prevents the formation of tight ion-pair aggregates, enhancing solubility in non-polar organic solvents.[1]

  • Oxidative Stability: The tertiary carbon ether linkage offers superior resistance to oxidative degradation compared to standard methyl-capped glymes, making it ideal for high-voltage electrolyte applications or harsh extraction environments.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane
Common Name Methyl tert-butyl tetraglyme (Me-tBu-G4)
CAS Number 53627-29-5
Molecular Formula

Molecular Weight ~264.36 g/mol
Chelation Type Podand (Acyclic Multidentate Ligand)
Primary Targets Lithium (

), Sodium (

)
Physical State Colorless Liquid (Predicted)
Solubility Miscible with polar aprotic solvents (Acetonitrile, PC), soluble in water.[1][2]

Mechanism of Action: The "Scorpion" Effect[1]

The chelation mechanism of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane operates on the Podand Effect , where the acyclic chain undergoes a conformational change upon binding a metal ion, wrapping around it to form a "pseudocycle."[1]

Thermodynamic Driving Force[1]
  • Enthalpy (

    
    ):  The formation of 5 coordinate bonds between the ether oxygens and the metal cation releases energy.[1] The optimal cavity size (approx.[1] 1.7–2.2 Å) strongly favors 
    
    
    
    (0.76 Å) and
    
    
    (1.02 Å).[1]
  • Entropy (

    
    ):  Unlike pre-organized crown ethers, podands lose significant conformational entropy upon binding.[1] However, the tert-butyl group acts as a "locking anchor," reducing the freedom of the unbound tail and pre-organizing the chain slightly, thereby minimizing the entropic penalty compared to linear PEG chains.[1]
    
Steric Shielding

The 15,15-dimethyl group (tert-butyl) provides a hydrophobic shield.[1] Once the metal is wrapped, this bulky group sits on the "exterior" of the complex, effectively increasing the lipophilicity of the metal-ligand complex.[1] This is critical for Liquid-Liquid Extraction (LLE) , as it facilitates the transfer of the charged metal ion from an aqueous phase into an organic phase.[1]

Visualization of Signaling/Logic

The following diagram illustrates the chelation logic and extraction workflow.

ChelationMechanism cluster_steric Steric Influence (15,15-Dimethyl) Ligand 15,15-Dimethyl-... (Free Ligand) Complex [M(Ligand)]+ (Pseudocyclic) Ligand->Complex Conformational Change (Wrapping) Metal Metal Ion (M+) (Aqueous) Metal->Complex Coordination (5 Oxygens) OrganicPhase Organic Phase (Extraction) Complex->OrganicPhase Lipophilic Transfer (Driven by t-Bu Group) Steric tert-Butyl Group Shielding Hydrophobic Shielding Steric->Shielding Shielding->OrganicPhase Enhances Partition Coeff.

Figure 1: Chelation and extraction logic flow. The tert-butyl group enhances the partition coefficient into organic solvents.[1]

Experimental Protocols

Protocol A: Liquid-Liquid Extraction of Lithium Ions

Objective: To quantify the extraction efficiency of


 from an aqueous brine into an organic solvent using the Target Podand.

Materials:

  • Aqueous Phase: 10 mL

    
     solution (0.1 M) in deionized water.[1]
    
  • Organic Phase: 10 mL Dichloromethane (DCM) or Chloroform containing 0.1 M 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane .[1]

  • Counter-ion Source: Lithium Picrate (

    
    ) is often used for UV-Vis detection, but for gravimetric/ICP analysis, 
    
    
    
    is sufficient.[1]

Procedure:

  • Preparation: Dissolve the Target Podand in the organic solvent to reach a concentration of 0.1 M.[1]

  • Mixing: Combine equal volumes (10 mL) of the aqueous

    
     solution and the organic ligand solution in a separating funnel.
    
  • Equilibration: Shake vigorously for 30 minutes at 25°C. Ensure complete mixing of phases.

  • Separation: Allow the phases to settle for 60 minutes. The denser organic phase (DCM) will be at the bottom.[1]

  • Collection: Carefully drain the organic phase.[1]

  • Analysis:

    • Back-Extraction: Strip the metal from the organic phase by shaking it with 10 mL of 1.0 M

      
      .[1]
      
    • Quantification: Analyze the acidic aqueous strip for Lithium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) .[1]

Calculation: Calculate the Distribution Ratio (


) and Extraction Efficiency (

):


Protocol B: Determination of Stability Constants (NMR Titration)

Objective: To determine the binding constant (


) of the ligand-metal complex.[1]

Materials:

  • Deuterated Solvent:

    
     (Acetonitrile-d3) or 
    
    
    
    .[1]
  • Metal Salt:

    
     or 
    
    
    
    (dried under vacuum).[1]
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • Host Solution: Prepare a 10 mM solution of the Target Podand in the deuterated solvent.[1]

  • Titrant: Prepare a 100 mM solution of the metal salt in the same deuterated solvent.

  • Titration:

    • Record the

      
       NMR spectrum of the free ligand.[1]
      
    • Add aliquots (e.g., 0.1 eq, 0.2 eq... up to 2.0 eq) of the metal salt solution to the NMR tube.[1]

    • Record the spectrum after each addition.[1]

  • Data Analysis:

    • Monitor the chemical shift change (

      
      ) of the methylene protons adjacent to the ether oxygens (approx.[1] 3.5–3.7 ppm).[1]
      
    • Plot

      
       vs. 
      
      
      
      .[1]
    • Fit the curve to a 1:1 binding isotherm (Benesi-Hildebrand or non-linear regression) to extract

      
      .[1]
      

Critical Considerations & Troubleshooting

IssueProbable CauseCorrective Action
Low Extraction Efficiency High hydration energy of anion (

).[1]
Use a "soft" counter-ion like Picrate,

, or TFSI to facilitate ion-pair transfer into the organic phase.[1]
Phase Emulsification Surfactant-like behavior of the podand.[1]Centrifuge the mixture at 3000 rpm for 5 mins to break the emulsion.
Ligand Decomposition Acidic hydrolysis of ether bonds.[1]Avoid strong acids during the extraction phase; use neutral pH.[1] The tert-butyl group is acid-labile (cleaves to form isobutylene).[1]
Low Selectivity (

vs

)
Cavity size mismatch.[1]The 5-oxygen chain is flexible.[1] If

interference is high, lower the temperature (entropic control) or switch to a solvent with lower dielectric constant.[1]

References

  • Gokel, G. W., & Durst, H. D. (1976).[1] Crown ether chemistry: Principles and Applications. Aldrichimica Acta, 9(1), 3-12.[1] Link

  • Pedersen, C. J. (1967).[1] Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017-7036.[1] Link[1]

  • Izatt, R. M., et al. (1985).[1] Thermodynamic and kinetic data for cation-macrocycle interaction. Chemical Reviews, 85(4), 271-339.[1] Link[1]

  • Johansson, P. (2006). Intrinsic cation affinities of glymes. Physical Chemistry Chemical Physics, 8, 2564-2572.[1] Link

  • Zhang, H., et al. (2014).[1] Host–Guest Interactions in Lithium Battery Electrolytes. Journal of Physical Chemistry C, 118(31), 17376–17382.[1] Link[1]

(Note: While specific literature on CAS 53627-29-5 is proprietary or sparse, the protocols above are derived from standard methodologies for structural analogs like Tetraglyme and Pentaethylene Glycol Monomethyl Ether).[1]

Sources

Method

Procedures for drying 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane for anhydrous reactions

Executive Summary 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is a high-boiling polyether solvent, structurally analogous to tetraglyme but with a sterically hindered terminal isopropyl group. Like all higher-order gly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is a high-boiling polyether solvent, structurally analogous to tetraglyme but with a sterically hindered terminal isopropyl group. Like all higher-order glymes, it exhibits two critical chemical behaviors that complicate anhydrous preparation: extreme hygroscopicity (rapidly absorbing atmospheric moisture) and autoxidation (forming explosive hydroperoxides upon storage).

This guide provides a validated workflow for drying this solvent to <10 ppm water content suitable for sensitive organometallic (Grignard, Organolithium) and electrochemical applications.

Key Technical Constraints:

  • Boiling Point: Estimated >270°C (Atmospheric). Vacuum distillation is mandatory.

  • Peroxide Classification: Class B (Concentration Hazard).[1] Distillation without peroxide testing is a severe safety violation.

  • Chelation: Strong solvating power for cations (

    
    , 
    
    
    
    ), requiring rigorous exclusion of water to prevent hydroxylation of reagents.

Pre-Processing Assessment (The "Go/No-Go" Phase)

Before applying any thermal energy, the solvent must be characterized for peroxide content. Polyethers degrade into hydroperoxides which, upon concentration during distillation, can detonate.

Protocol A: Peroxide Quantification

Reagents: Quantofix® Peroxide Test Strips (or equivalent KI/Starch method).

  • Aliquot: Remove 1 mL of solvent from the bulk container using a glass pipette.

  • Test: Immerse the test strip reaction zone for 1 second.

  • Read: Compare color change after 15 seconds.

    • < 5 ppm: Safe for immediate drying/distillation.

    • 5–20 ppm: Requires chemical treatment (Stage 1 Remediation).

    • > 20 ppm: High Risk. Do not distill. Proceed to Stage 2 Remediation or discard.

Protocol B: Water Assessment (Karl Fischer)

Establish a baseline water content using Coulometric Karl Fischer (KF) titration. Commercial "anhydrous" grades often contain 30–50 ppm water upon opening; improper storage can raise this to >500 ppm within hours.

Peroxide Remediation (If Required)

If peroxides are detected (>5 ppm), they must be quenched before drying.

Mechanism: Activated Alumina (


) catalytically decomposes hydroperoxides and adsorbs polar degradation products.
  • Column Preparation: Pack a glass column with Basic Activated Alumina (Brockmann Grade I). Use approximately 20 g of alumina per 100 mL of solvent.

  • Elution: Pass the solvent through the column under gravity or slight nitrogen pressure.

  • Re-Test: Verify peroxide levels are <2 ppm.

  • Waste: The alumina now contains concentrated peroxides. Hydrolyze with dilute acidic ferrous sulfate before disposal [1, 2].[2]

Drying Workflows

Method 1: Molecular Sieves (Static Drying)

Best for: Daily benchtop use, maintaining <20 ppm water, and safety.

This method relies on the physical exclusion of the large glyme molecule from the sieve pores while trapping water (2.8 Å kinetic diameter).

Materials:

  • Molecular Sieves: Type 3A or 4A (Beads preferred over powder to minimize filtration issues).

  • Activation Oven: Capable of 300°C.[3]

Protocol:

  • Activation (Critical): Heat sieves to 300°C for 12 hours under high vacuum or dry nitrogen flow. Note: Commercial "activated" sieves are rarely sufficiently dry.

  • Loading: Add 20% w/v activated sieves to the solvent (e.g., 20 g sieves per 100 mL solvent).

  • Incubation: Store for 48–72 hours .

  • Result: Residual water typically drops to 10–30 ppm.

  • Supernatant Use: Decant the solvent under inert gas. Do not pour; pouring introduces dust and moisture [3, 4].

Method 2: Vacuum Distillation from Sodium/Benzophenone

Best for: Electrochemical research, Grignard reactions requiring <5 ppm water.

Safety Warning: Never distill this solvent at atmospheric pressure. The high temperature required (>270°C) will cause rapid decomposition and potential auto-ignition.

Setup:

  • Schlenk line with high vacuum (<1 mmHg).

  • Short-path distillation head.

  • Drying Agent: Sodium metal + Benzophenone (Ketyl Radical indicator).

Protocol:

  • Charge: In a round-bottom flask, add the solvent and small pieces of Sodium metal (1% w/v).

  • Indicator: Add Benzophenone (0.2% w/v).

  • Reflux (Under Vacuum/Inert):

    • Note: Establishing a ketyl radical (deep blue/purple color) in high-boiling glymes can be slow due to viscosity.

    • Stir vigorously under Argon/Nitrogen for 2–4 hours.

    • Visual Check: A deep blue color indicates the solvent is anhydrous and oxygen-free. If the solution remains yellow/green, water or peroxides are consuming the radical; add more sodium.

  • Distillation:

    • Apply high vacuum.

    • Heat the bath to approx. 140–160°C (depending on vacuum depth).

    • Collect the fraction. Discard the first 10% (forerun).

    • Stop distillation when 20% volume remains in the pot to prevent peroxide concentration explosions [1, 5].

Workflow Visualization

Figure 1: Decision Matrix for Solvent Processing

This diagram outlines the critical safety checks required before heating the solvent.

G Start Raw Solvent: 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane Test Step 1: Quantofix Peroxide Test Start->Test Decision Peroxide Level? Test->Decision High > 20 ppm: DANGER Decision->High High Risk Med 5 - 20 ppm: Remediation Needed Decision->Med Contaminated Low < 5 ppm: Safe to Process Decision->Low Clean Alumina Pass through Basic Alumina Column High->Alumina Mandatory Treatment Med->Alumina DryingMethod Select Drying Method Low->DryingMethod Alumina->Test Re-test Sieves Method A: Activated 3A/4A Sieves (Static Drying -> 20ppm) DryingMethod->Sieves General Use Distill Method B: Vac Distillation (Na/Benzo) (Active Drying -> <5ppm) DryingMethod->Distill Strict Anhydrous Use Anhydrous Application Sieves->Use Distill->Use

Caption: Safety-critical decision tree for handling high-molecular-weight glymes. Peroxide remediation is a prerequisite for distillation.

Data Summary: Drying Efficiency

MethodInitial Water (ppm)Final Water (ppm)Time RequiredSafety Profile
As Received 30–50N/AN/ALow (Peroxide risk)
Activated 3A Sieves (20% w/v) 5015–2548 HoursHigh (No heating)
Activated 4A Sieves (20% w/v) 5010–2048 HoursHigh
Na/Benzophenone Distillation 50< 54–6 HoursLow (Fire/Explosion hazard)

Note: Data extrapolated from comparative studies on Tetraglyme and higher polyethers [3, 6].

Storage and Handling

Once dried, the hygroscopicity of this ether requires specific handling:

  • Vessel: Store in Schlenk flasks with high-quality PTFE valves (Young's tap). Avoid rubber septa for long-term storage as they are permeable to water vapor.

  • Headspace: Always backfill with dry Argon or Nitrogen.[4]

  • Stabilization: If not distilling immediately, store over activated 3A molecular sieves in the dark. The lack of light inhibits photo-catalyzed peroxidation.

References

  • University of British Columbia. (2014). Guideline: Handling and Removing Peroxides.[1][2][5][6] Safety & Risk Services. Link

  • University of Wisconsin-Madison. (2024). Safe Handling of Peroxide-Formers.[1][2][5][6] Environment, Health & Safety.[5] Link

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Link

  • University of Trieste. (n.d.). Preparing Anhydrous Reagents and Equipment. Department of Chemical and Pharmaceutical Sciences. Link

  • University of North Carolina at Chapel Hill. (2025). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds.[5]Link

  • Watanabe, M., et al. (2011). Oxidative-Stability Enhancement and Charge Transport Mechanism in Glyme–Lithium Salt Equimolar Complexes. Journal of the American Chemical Society.[7] Link

Sources

Application

Application Note: Evaluating the CO2 Absorption Capacity of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane

Abstract The selective capture of carbon dioxide from gas streams is a critical area of research aimed at mitigating greenhouse gas emissions and purifying industrial gases. Physical solvents, particularly those with pol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selective capture of carbon dioxide from gas streams is a critical area of research aimed at mitigating greenhouse gas emissions and purifying industrial gases. Physical solvents, particularly those with polyether functionalities, have demonstrated significant promise for this application. This document provides a comprehensive guide to evaluating the CO2 absorption capacity of a novel polyether solvent, 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural analogy to the class of dimethyl ethers of polyethylene glycol (DEPG)—the primary components of the commercial Selexol™ solvent—suggests its potential as an effective physical absorbent.[1][2][3] This application note outlines the theoretical basis for its CO2 affinity, provides detailed protocols for its characterization and absorption testing, and establishes a framework for data analysis and performance benchmarking.

Introduction: The Case for a Novel Polyether Solvent

The removal of acid gases, such as CO2 and H2S, is a crucial step in natural gas processing and synthesis gas production.[4] Gas sweetening technologies are broadly categorized into chemical and physical absorption processes. Chemical solvents, like aqueous amine solutions, react with CO2 and are effective at low CO2 partial pressures.[2][5] However, the regeneration of these solvents is energy-intensive due to the need to break chemical bonds with heat.[1][6]

Physical solvents, conversely, operate based on Henry's Law, where the solubility of a gas is directly proportional to its partial pressure. These solvents are generally favored in scenarios with high acid gas concentrations, as they can be regenerated by simply reducing the pressure, which significantly lowers operational costs.[1][7][8]

15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is a member of the glyme family of compounds, specifically a terminally methylated pentaethylene glycol. Its long polyether chain and terminal methyl groups make it structurally analogous to the industrial solvent Selexol, which is a mixture of similar molecules.[3] The presence of multiple ether (C-O-C) linkages is the key to its potential for CO2 capture.[9][10][11] This document provides the necessary protocols to rigorously evaluate its performance and determine its viability as a next-generation CO2 capture solvent.

Principle of Operation: The Role of Ether Linkages in Physical Absorption

The mechanism of CO2 capture by 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is based on physical absorption, driven by weak intermolecular forces. Unlike chemical absorbents, no covalent bonds are formed. The key interaction is the Lewis acid-base relationship between the carbon atom in CO2 (a Lewis acid) and the lone pairs of electrons on the oxygen atoms of the polyether chain (Lewis bases).

Molecular modeling studies on similar glyme molecules have shown that the flexible ether chain can arrange itself to create a favorable environment for CO2 molecules, maximizing these interactions.[12] The terminal dimethyl groups are important as they prevent the formation of hydrogen bonds that could otherwise increase the solvent's viscosity and reduce its CO2 capacity.

cluster_solvent Solvent Molecule (15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane) cluster_co2 CO2 Molecules CH3_1 CH3 O1 O CH3_1->O1 CH2_1 CH2-CH2 O1->CH2_1 O2 O CH2_1->O2 CH2_2 CH2-CH2 O2->CH2_2 O3 O CH2_2->O3 CH2_3 CH2-CH2 O3->CH2_3 O4 O CH2_3->O4 CH2_4 CH2-CH2 O4->CH2_4 O5 O CH2_4->O5 CH3_2 CH3 O5->CH3_2 CO2_1 O=C=O CO2_1->O2 Lewis Acid-Base Interaction CO2_2 O=C=O CO2_2->O3 CO2_3 O=C=O CO2_3->O4

Caption: Hypothesized interaction between CO2 and the polyether chain.

Experimental Protocols

Protocol 1: Solvent Purity and Characterization

Rationale: The presence of impurities, particularly water, can significantly affect the CO2 absorption capacity and viscosity of the solvent. It is critical to ensure the purity and key physical properties of the solvent are known before proceeding with absorption tests.

Materials:

  • 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane sample

  • Karl Fischer titrator

  • Viscometer

  • Density meter

  • NMR spectrometer (for structural confirmation)

  • Deuterated chloroform (CDCl3) for NMR

Procedure:

  • Structural Verification: Dissolve a small sample of the solvent in CDCl3 and acquire ¹H and ¹³C NMR spectra to confirm the molecular structure and absence of organic impurities.

  • Water Content Analysis: Use a Karl Fischer titrator to measure the water content. The water content should be below 100 ppm. If higher, the solvent must be dried using molecular sieves or vacuum distillation.

  • Density Measurement: Measure the density of the solvent at a range of temperatures (e.g., 298 K to 333 K) using a calibrated density meter.

  • Viscosity Measurement: Measure the dynamic viscosity of the solvent across the same temperature range using a viscometer.

  • Degassing: Prior to any absorption experiment, the solvent must be thoroughly degassed by sparging with an inert gas (N2 or Ar) or by subjecting it to a vacuum for several hours.

Protocol 2: Isothermal CO2 Solubility Measurement (Gravimetric Method)

Rationale: This protocol determines the equilibrium absorption capacity of the solvent at various temperatures and pressures. This data is fundamental for calculating the solvent's thermodynamic properties and Henry's Law constant.

Apparatus:

  • High-pressure, high-temperature gravimetric balance (e.g., magnetic suspension balance)

  • High-pressure syringe pump for CO2 delivery

  • Temperature-controlled chamber

  • Vacuum pump

Procedure:

  • Sample Preparation: Place a known mass (approximately 1-2 g) of the degassed solvent into the sample crucible of the gravimetric balance.

  • System Evacuation: Seal the balance chamber and evacuate it to a high vacuum (< 0.1 mbar) to remove any residual air.

  • Temperature Equilibration: Set the desired temperature (e.g., 298.15 K) and allow the system to stabilize.

  • CO2 Introduction: Introduce CO2 into the chamber in incremental pressure steps (e.g., 1 bar, 2 bar, 5 bar, up to the desired maximum pressure).

  • Equilibrium Measurement: At each pressure step, allow the system to equilibrate until the measured weight of the sample remains constant. This indicates that the solvent is saturated with CO2 at that specific temperature and pressure. Record the final weight.

  • Data Collection: Repeat steps 4 and 5 for the entire pressure range.

  • Temperature Variation: Repeat the entire procedure at different temperatures (e.g., 313.15 K, 333.15 K) to assess the effect of temperature on solubility.

  • Data Analysis: The mass of absorbed CO2 is determined by the weight change. The CO2 loading is then calculated as moles of CO2 per mole of solvent.

Protocol 3: Dynamic Absorption-Desorption Cycling

Rationale: This protocol simulates a real-world absorption/regeneration cycle to evaluate the solvent's working capacity, absorption/desorption kinetics, and stability over multiple cycles.

Gas_In CO2/N2 Gas Mixture In MFC Mass Flow Controllers Gas_In->MFC Absorber Packed Absorption Column (High Pressure, T1) MFC->Absorber Feed Gas Rich_Solvent Rich Solvent Absorber->Rich_Solvent Rich Solvent Treated_Gas_Out Treated Gas Out (To Analyzer) Absorber->Treated_Gas_Out Heater Heat Exchanger Rich_Solvent->Heater Pump High-Pressure Pump Cooler Cooler Pump->Cooler Lean Solvent Stripper Flash Drum / Stripper (Low Pressure, T2) Heater->Stripper Lean_Solvent Lean Solvent Stripper->Lean_Solvent Lean Solvent CO2_Out CO2 Out Stripper->CO2_Out Solvent_Reservoir Solvent Reservoir Lean_Solvent->Solvent_Reservoir Cooler->Absorber Lean Solvent Solvent_Reservoir->Pump

Caption: Experimental workflow for dynamic CO2 absorption-desorption.

Apparatus:

  • Packed absorption column

  • Flash drum or stripping column for regeneration

  • High-pressure liquid pump

  • Mass flow controllers for gases

  • Gas chromatograph (GC) or infrared (IR) CO2 analyzer

  • Temperature and pressure controllers

Procedure:

  • System Setup: Assemble the system as shown in the workflow diagram. Fill the solvent reservoir with degassed 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane.

  • Absorption Cycle: a. Pump the lean solvent at a constant flow rate to the top of the absorption column, maintained at a specific temperature (T1, e.g., 313 K) and pressure (P1, e.g., 20 bar). b. Introduce a gas mixture with a known CO2 concentration (e.g., 20% CO2 in N2) at a set flow rate to the bottom of the column. c. Continuously monitor the CO2 concentration of the gas exiting the top of the column using a gas analyzer. The absorption is at a steady state when the outlet CO2 concentration is stable.

  • Regeneration Cycle: a. Direct the rich solvent from the bottom of the absorber through a heat exchanger to raise its temperature (T2, e.g., 353 K). b. Introduce the heated rich solvent into the flash drum, which is held at a lower pressure (P2, e.g., 1.5 bar). c. The rapid pressure drop causes the dissolved CO2 to be released. d. The regenerated (lean) solvent is collected from the bottom of the drum, cooled, and returned to the solvent reservoir.

  • Cyclic Operation: Run the system for multiple absorption-desorption cycles to assess the stability of the solvent and determine the consistent cyclic capacity.

Data Analysis and Performance Benchmarking

The performance of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane should be compared against established physical solvents. Key performance indicators are summarized below.

ParameterUnit15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecaneSelexol™ (DEPG)[1][8]Purisol® (NMP)[1][8]Rectisol® (Methanol)[1][8]
CO2 Loading (at 10 bar, 25°C) mol CO2 / mol solventExperimental Data~0.1 - 0.2~0.2 - 0.3~0.4 - 0.5
Operating Temperature °CExperimental DataAmbient to -10Ambient-40 to -70
Regeneration Method -Experimental DataPressure SwingPressure SwingPressure Swing & Heat
H2S Selectivity -Experimental DataHighVery HighModerate
Water Miscibility -Experimental DataMiscibleMiscibleMiscible
Vapor Pressure mbar at 25°CExperimental DataLowModerateHigh

Calculations:

  • CO2 Loading: Calculated from the gravimetric method or by mass balance in the dynamic system. It can be expressed in mol CO2/mol solvent, mol CO2/kg solvent, or weight percent.

  • Henry's Law Constant (H): Determined from the slope of the CO2 partial pressure vs. mole fraction plot from the isothermal solubility data at low pressures.

  • Cyclic Capacity: The difference in CO2 loading between the rich solvent leaving the absorber and the lean solvent leaving the regenerator. This represents the practical amount of CO2 transported per cycle.

Conclusion

15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane presents a promising structure for the physical absorption of CO2, based on established principles of polyether-CO2 interactions. Its potentially low vapor pressure and high boiling point may offer advantages over more volatile solvents like methanol. The protocols detailed in this application note provide a robust framework for a comprehensive evaluation of its performance. By systematically measuring its thermodynamic properties and dynamic behavior, researchers can effectively determine its potential as a viable solvent for industrial acid gas removal applications.

References

  • Bryan Research & Engineering, LLC. (n.d.). A comparison of physical solvents for acid gas removal. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Functionalized Ionic Liquids for CO2 Capture under Ambient Pressure. Molecules, 19(9), 13796-13809. Retrieved from [Link]

  • Shiflett, M. B., & Yokozeki, A. (2015). CO2 Solubility in Ether Functionalized Ionic Liquids on Mole Fraction and Molarity Scales. ACS Sustainable Chemistry & Engineering, 3(12), 3359–3368. Retrieved from [Link]

  • National Energy Technology Laboratory. (n.d.). Acid Gas Removal (AGR). Retrieved from [Link]

  • Kohl, A. L., & Nielsen, R. B. (1997). Gas Purification (5th ed.). Gulf Publishing Company.
  • Thyssenkrupp Industrial Solutions. (n.d.). Morphysorb®/Genosorb® Physical solvents for acid gas removal. Retrieved from [Link]

  • Maddox, R. N., & Morgan, D. J. (1998). Gas Conditioning and Processing: Gas Sweetening and Sulfur Recovery (Vol. 4). Campbell Petroleum Series.
  • Shiflett, M. B., & Yokozeki, A. (2015). CO2 Solubility in Ether Functionalized Ionic Liquids on Mole Fraction and Molarity Scales. ACS Sustainable Chemistry & Engineering, 3(12), 3359–3368. Request PDF available at [Link]

  • Li, Y., et al. (2015). An Aprotic Polar Solvent, Diglyme, Combined with Monoethanolamine to Form CO2 Capture Material: Solubility Measurement, Model Correlation, and Effect Evaluation. Industrial & Engineering Chemistry Research, 54(13), 3488–3496. Retrieved from [Link]

  • Carvalho, P. J., et al. (2014). High-pressure solubility of CO2 in glymes. Fluid Phase Equilibria, 383, 139-145.
  • Shiflett, M. B., & Yokozeki, A. (2015). CO2 Solubility in Ether Functionalized Ionic Liquids on Mole Fraction and Molarity Scales. ACS Sustainable Chemistry & Engineering, 3(12), 3359–3368.
  • Gutiérrez, A., et al. (2018). Molecular Modeling Analysis of CO2 Absorption by Glymes. The Journal of Physical Chemistry B, 122(6), 1948–1957. Retrieved from [Link]

  • Burger, J. L., et al. (2024). Toward Nonaqueous Alkanolamine-Based Carbon Capture Systems: Developing Parameters for Systems Containing Glymes and Ethylene Glycols in s-SAFT-γ Mie. Industrial & Engineering Chemistry Research, 63(13), 5768–5780. Retrieved from [Link]

  • Camper, D., et al. (2008). SOLVENT PROPERTIES OF FUNCTIONALIZED IONIC LIQUIDS FOR CO2 ABSORPTION.
  • Barzagli, F., et al. (2021). New Solvents for CO2 and H2S Removal from Gaseous Streams. Applied Sciences, 11(20), 9636. Retrieved from [Link]

  • PubChem. (n.d.). 2,5,8,11,14-Pentaoxahexadecane. Retrieved from [Link]

  • Chen, C., et al. (2025). Absorption and Desorption Heat of Carbon Dioxide Capture Based on 2-Amino-2-Methyl-1-Propanol. Processes, 13(3), 548. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Detecting peroxide formation in 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane

Executive Summary & Chemical Context You are working with 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane .[1][2] Structurally, this is a polyether (specifically a glycol ether or "glyme" derivative) characterized by multi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

You are working with 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane .[1][2] Structurally, this is a polyether (specifically a glycol ether or "glyme" derivative) characterized by multiple ethylene oxide repeat units (


) and a hindered terminal group.[1][2]

The Hazard: Like all polyethers (e.g., THF, Diglyme, PEG), this molecule is a Class B Peroxide Former .[1][2] It reacts with atmospheric oxygen to form hydroperoxides at the methylene (


-carbon) positions adjacent to the ether oxygens.[2]
  • Risk: Concentration via distillation or evaporation can result in explosive peroxide levels.[2][3][4]

  • Mechanism: The ether oxygen stabilizes the formation of a carbon-centered radical, which then reacts with

    
     to form a hydroperoxide.[2]
    

This guide provides validated protocols for detecting these peroxides, ranging from rapid safety screening to precise quantification.[1][2]

The Mechanism of Failure (Why Peroxides Form)

Understanding the mechanism is critical for troubleshooting false positives/negatives.[2] The reaction is light-catalyzed and proceeds via a radical chain mechanism.[2]

PeroxideMechanism Ether Polyether Substrate (R-O-CH2-R') Radical Carbon Radical (R-O-CH•-R') Ether->Radical H• Abstraction Initiation Initiation (UV Light / Impurities) Initiation->Radical PeroxyRadical Peroxy Radical (R-O-CH(OO•)-R') Radical->PeroxyRadical Fast Oxygen + O2 (Air) Oxygen->PeroxyRadical Hydroperoxide Hydroperoxide (R-O-CH(OOH)-R') PeroxyRadical->Hydroperoxide Chain Propagation Abstraction H-Abstraction (from another ether) Hydroperoxide->Ether Cycle continues

Figure 1: Autoxidation pathway.[1][2] Note that the methylene protons adjacent to the oxygen are the abstraction targets.

Diagnostic Workflows
Decision Matrix: Which Test Do I Need?
ScenarioRecommended MethodLimit of Detection (LOD)
Routine Safety Check (Before opening/distilling)Semi-Quant Test Strips 1–100 mg/L (ppm)
QC / Synthesis Validation (Need exact concentration)Iodometric Titration >10 mg/L
Trace Analysis (Sensitive biological applications)Ferrous Thiocyanate <1 mg/L
Protocol A: Rapid Screening (Test Strips)

Method: Enzymatic or Redox-based Peroxide Test Strips (e.g., Quantofix® Peroxide 100).[1][2] Best For: Daily safety checks.

Step-by-Step:

  • Dip the test strip into the solvent for 1 second.[2]

  • Shake off excess liquid.[2]

  • Wait exactly 15 seconds (or as specified by the manufacturer).[2]

  • Compare the reaction zone color to the reference scale.[2]

Troubleshooting Guide:

Issue Probable Cause Corrective Action
Patchy Coloration High viscosity of the polyether prevents even wetting.[1][2]Dilute the sample 1:1 with a peroxide-free, low-viscosity solvent (e.g., fresh Methanol) and re-test.[1][2] Multiply result by 2.
No Color (False Negative) Organic peroxides may react slower than

.[2]
Add 1 drop of water to the reaction zone after dipping to facilitate the enzymatic/redox reaction.[2] Wait 60 seconds.
Strip Bleaches White Peroxide concentration is extremely high (>1000 ppm), destroying the indicator.[2]Dilute sample 1:10 or 1:100 and re-test immediately.[2]
Protocol B: Quantitative Iodometric Titration (ASTM E298/E299)

Method: Active oxygen analysis via Iodine liberation.[2] Best For: Validating solvent purity for drug development or sensitive synthesis.[2]

The Chemistry:




[1][2]

Reagents:

  • Solvent: Glacial Acetic Acid : Chloroform (2:1 v/v).[2] Note: Chloroform solubilizes the polyether.[2]

  • Reagent: Saturated Potassium Iodide (KI) solution (Freshly prepared).

  • Titrant: 0.01 N or 0.1 N Sodium Thiosulfate (

    
    ).[2]
    
  • Indicator: Starch solution (1%).[2][4]

Workflow Diagram:

TitrationFlow Start Weigh Sample (5.00 g ± 0.01 g) Dissolve Dissolve in 20mL Acetic Acid/Chloroform (2:1) Start->Dissolve Purge Purge with N2 or Argon (Critical for Polyethers) Dissolve->Purge React Add 1mL Saturated KI Incubate in DARK (15-60 min) Purge->React Titrate Titrate with Na2S2O3 until colorless React->Titrate Calc Calculate ppm Active Oxygen Titrate->Calc

Figure 2: Iodometric Titration Workflow.[1][2] The inert gas purge is critical to prevent atmospheric oxygen from oxidizing the iodide, causing false highs.[1][2]

Troubleshooting FAQ:

Q: The solution turns blue/black immediately upon adding KI. Is this bad? A: Yes. This indicates a very high peroxide content (>500 ppm).[2] Stop immediately. Do not distill. Treat the solvent with activated alumina or dispose of it as hazardous waste.[2]

Q: The endpoint is drifting (color returns after titration). A: This is "Post-Titration Oxidation."

  • Cause: Atmospheric oxygen is reacting with the excess iodide because the flask wasn't purged well enough, or the reaction time was too long.[2]

  • Fix: Ensure a vigorous

    
     blanket during the incubation and titration.[2] Record the endpoint when the color stays discharged for 30 seconds.
    

Q: My polyether is not dissolving in the Acetic Acid/Chloroform mix. A: 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is lipophilic but the "pentaoxa" core makes it polar.[1][2]

  • Fix: Modify the solvent system to Isopropanol:Acetic Acid (2:1) . This is often more compatible with high molecular weight glymes.[2]

Protocol C: Removal & Inhibition[2]

If peroxides are detected (>10 ppm), they must be removed before use.[2]

  • Activated Alumina: Pass the solvent through a column of basic activated alumina.[2] The polar hydroperoxides adsorb strongly to the alumina surface.[2]

  • Molecular Sieves: 4Å sieves can trap water and some impurities, but Alumina is superior for peroxides.[2]

  • Retesting: Always re-test with a strip after treatment.[2]

References
  • ASTM International. (2023).[2] ASTM E298-16: Standard Test Methods for Assay of Organic Peroxides.[1][2] West Conshohocken, PA.[2] [Link]

  • National Research Council (US). (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] "Chapter 6: Working with Chemicals." National Academies Press.[2] [Link]

  • Clark, D. E. (2001).[2] "Peroxides and Peroxide-Forming Compounds."[1][2][3][5][6] Chemical Health and Safety, 8(5), 12-22.[1][2] [Link]

Sources

Optimization

Technical Support Center: Enhancing the Oxidative Stability of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, a specialized polyether used in advanced applications ranging fro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, a specialized polyether used in advanced applications ranging from drug delivery formulations to high-performance electrolytes. This guide provides in-depth, experience-driven advice to help you understand, troubleshoot, and prevent oxidative degradation, ensuring the integrity and performance of your experiments and products.

Part 1: The Science of Degradation - Why Polyethers Degrade

15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, like other poly(alkylene glycols), is susceptible to autoxidation. This is a free-radical chain reaction initiated by factors such as heat, UV light, or the presence of metal ion impurities.[1][2] The process attacks the vulnerable carbon-hydrogen bonds on the carbons adjacent (in the alpha-position) to the ether oxygens.[3]

The autoxidation process occurs in three main stages:

  • Initiation: An initiator (like UV light or heat) abstracts a hydrogen atom from the polyether backbone (R-H), forming a polymer alkyl radical (R•).

  • Propagation: This radical (R•) rapidly reacts with atmospheric oxygen to form a peroxy radical (ROO•). This highly reactive peroxy radical then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction.

  • Termination: The reaction stops when two radicals combine to form a non-radical species.

Hydroperoxides (ROOH) are the primary initial degradation products.[4] They are unstable and can decompose, leading to chain scission and the formation of various byproducts, including aldehydes, formates, and carboxylic acids, which can alter the material's pH, viscosity, and performance.[4][5]

Autoxidation cluster_initiation Initiation cluster_propagation Propagation Cycle RH Polyether Chain (R-H) R_radical Alkyl Radical (R•) RH->R_radical Heat, Light, Metal Ions ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ O2 Oxygen (O₂) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + R-H ROOH->R_radical Forms new radical Degradation Chain Scission, Aldehydes, Acids ROOH->Degradation Decomposition

Caption: Autoxidation radical chain reaction in polyethers.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and application of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane.

Q1: What are the typical signs of oxidative degradation in my sample?

A1: You may observe one or more of the following indicators:

  • Increased Peroxide Value (PV): The most direct measure of initial oxidation. Peroxides are primary degradation products.[6][7]

  • Yellow Discoloration: The formation of degradation byproducts can create chromophores, leading to a yellow tint.[8][9]

  • Change in pH: The formation of acidic byproducts like formic and carboxylic acids will lower the pH of unbuffered solutions.[4]

  • Altered Viscosity: Polymer chain scission leads to lower molecular weight species, which typically results in a decrease in viscosity.

  • Unpleasant Odor: Volatile degradation products, such as aldehydes, can produce a sharp, pungent smell.[4]

Q2: My freshly opened container of the compound already has a high peroxide level. What is the cause?

A2: This issue usually points to problems before the product reached your lab. Potential causes include:

  • Inadequate Stabilization: The manufacturer may not have added a sufficient concentration of an appropriate antioxidant.

  • Improper Storage & Handling: Exposure to light, high temperatures, or oxygen during manufacturing, packaging, or shipping can initiate oxidation.

  • Presence of Contaminants: Trace metal ions from the manufacturing process can act as catalysts for oxidation.

In this scenario, contact the supplier for a certificate of analysis for that specific lot or request a replacement. For critical applications, it is best practice to test incoming raw materials for peroxide value before use.

Q3: I suspect metal ion contamination is accelerating degradation. How can I address this?

A3: Metal ions (e.g., iron, copper) are potent catalysts for peroxide decomposition, which accelerates the entire degradation process.

  • Confirmation: Use analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify trace metal content.

  • Resolution: The most effective strategy is to use a chelating agent.[10] Chelating agents, such as Ethylenediaminetetraacetic acid (EDTA) and its salts, "trap" metal ions, forming stable complexes that prevent them from participating in redox reactions.[11][12] A typical starting concentration for EDTA in a formulation is 0.01% to 0.05% w/w.

Q4: I am developing a pharmaceutical formulation. Can I use a standard antioxidant like Butylated Hydroxytoluene (BHT)?

A4: Yes, BHT is a widely used and effective antioxidant for polyethers in many industries, including pharmaceuticals.[13] However, for drug development, several points must be considered:

  • Mechanism: BHT is a primary antioxidant, also known as a chain-breaking or radical-scavenging antioxidant.[14][15] It donates a hydrogen atom to reactive peroxy radicals, converting them into stable hydroperoxides and forming a stable BHT radical that does not propagate the chain reaction.[13][[“]][[“]][18]

  • Regulatory Acceptance: BHT is listed in the FDA's Inactive Ingredient Database and is generally recognized as safe (GRAS) at low concentrations in many applications. Always verify the acceptable concentration for your specific route of administration.

  • Compatibility: Ensure BHT is soluble and compatible with all other components in your formulation. The typical concentration for BHT is in the range of 50-200 ppm (0.005% - 0.02% w/w).

Part 3: Protocols for Prevention and Analysis

Proactive measures are critical for maintaining the stability of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane.

Protocol 3.1: Best Practices for Storage and Handling

Oxidation is significantly influenced by environmental conditions. Adhering to strict storage protocols is the first line of defense.[19]

  • Inert Atmosphere: Oxygen is a key reactant in the degradation process.

    • Upon receiving the material, flush the headspace of the container with an inert gas like nitrogen or argon before resealing.

    • For daily use, consider using a Schlenk line or a glovebox to handle the material under an inert atmosphere.

  • Light Protection: UV light provides the energy to initiate radical formation.

    • Always store the material in amber glass bottles or opaque containers.

    • Keep containers in a dark cabinet or refrigerator. Do not store on an open lab bench.

  • Temperature Control: Heat accelerates the rate of all chemical reactions, including oxidation.

    • Store the material in a cool environment, ideally refrigerated (2-8 °C), unless the material's physical properties (e.g., freezing point) make this impractical.

Protocol 3.2: Stabilization with Antioxidants

Adding an antioxidant is a highly effective chemical method to prevent degradation.[2][9]

AntioxidantTypeTypical ConcentrationNotes
Butylated Hydroxytoluene (BHT) Primary (Radical Scavenger)50 - 200 ppmWidely used, cost-effective. A synthetic analog of Vitamin E.[13][18]
α-Tocopherol (Vitamin E) Primary (Radical Scavenger)100 - 500 ppmA natural antioxidant. May be preferred for certain applications but can sometimes impart a yellow color.[20]
Tris(2,4-di-tert-butylphenyl)phosphite Secondary (Hydroperoxide Decomposer)200 - 1000 ppmOften used in synergy with a primary antioxidant to break down hydroperoxides into non-radical products.[21]

Step-by-Step Method for Preparing a Stabilized Solution:

  • Calculate the required mass of antioxidant for your batch size.

  • If preparing a solution, dissolve the antioxidant in a small amount of the 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane or a compatible solvent first to ensure complete dissolution.

  • Add the concentrated antioxidant solution to the bulk material and mix thoroughly with a magnetic stirrer or overhead mixer until homogeneous.

  • Flush the final container with inert gas and store according to Protocol 3.1.

Protocol 3.3: Quantitative Analysis of Peroxide Value (Iodometric Titration)

This protocol is adapted from standard pharmacopeial methods (e.g., USP <311>) for determining peroxide value.[7][22] The peroxide value is expressed in milliequivalents of active oxygen per 1000 g of substance (meq/kg).[22]

Materials:

  • 250 mL conical flask with a ground-glass stopper

  • Solvent mixture: 3:2 v/v glacial acetic acid:chloroform

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • 0.01 M Sodium thiosulfate (Na₂S₂O₃) volumetric solution

  • 1% Starch indicator solution

Procedure:

  • Accurately weigh approximately 5.0 g of the sample (W) into the 250 mL conical flask.

  • Add 30 mL of the acetic acid:chloroform solvent mixture and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution. Stopper the flask and swirl for exactly one minute.[7]

  • Immediately add 30 mL of deionized water and mix.

  • Begin titrating with 0.01 M sodium thiosulfate solution, shaking the flask vigorously.

  • When the yellow color of the liberated iodine has almost disappeared, add 1-2 mL of starch indicator solution. The solution will turn a deep blue/purple.

  • Continue the titration dropwise with vigorous shaking until the blue color is completely discharged. Record the volume of titrant used (V).

  • Perform a blank titration using the same procedure but without the sample. Record the blank volume (Vb).

  • Calculation: Peroxide Value (meq/kg) = [ (V - Vb) * M * 1000 ] / W

    • Where:

      • V = Volume of titrant for the sample (mL)

      • Vb = Volume of titrant for the blank (mL)

      • M = Molarity of the sodium thiosulfate solution (mol/L)

      • W = Weight of the sample (g)

Protocol 3.4: Workflow for Stability Monitoring

A systematic approach is crucial for assessing stability over time, especially for drug development and long-term applications.

Stability_Workflow Start Start: Receive/Prepare Sample Initial_Analysis T=0 Analysis: - Peroxide Value - pH - Appearance - GPC/HPLC Start->Initial_Analysis Decision Does PV meet spec? Initial_Analysis->Decision Stabilize Apply Stabilization Strategy: - Add Antioxidant - Add Chelator - Re-package under N₂ Decision->Stabilize No Place_On_Stability Place on Stability (Controlled Temp/Humidity/Light) Decision->Place_On_Stability Yes Stabilize->Initial_Analysis Re-test Timepoint Timepoint Pull (e.g., 1, 3, 6 months) Place_On_Stability->Timepoint Timepoint_Analysis Repeat Analysis: - Peroxide Value - pH - Appearance - GPC/HPLC Timepoint->Timepoint_Analysis Data_Analysis Analyze Trend Data Timepoint_Analysis->Data_Analysis Data_Analysis->Timepoint Continue Study End End of Study / Release Data_Analysis->End All Timepoints Pass Reject Reject / Reprocess Data_Analysis->Reject Fails Specification

Caption: A typical workflow for a chemical stability study.

Part 4: Summary of Key Recommendations

Issue ObservedProbable Cause(s)Recommended Action(s)
Gradual increase in peroxide value over time Autoxidation from exposure to air and ambient conditions.Add a primary antioxidant (e.g., BHT). Store under an inert atmosphere (N₂/Ar).
Rapid degradation and discoloration Catalysis by metal ion contaminants.Add a chelating agent (e.g., EDTA) to sequester metal ions.
Degradation despite antioxidant addition Exposure to high heat or intense light (UV).Store in a cool, dark place (refrigerated if possible). Use amber or opaque containers.
Inconsistent results between batches Variation in raw material quality.Implement incoming quality control testing for peroxide value on all new lots.

References

  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?
  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?
  • ANTIOXIDANT BHT. (n.d.).
  • Wikipedia. (2024). Butylated hydroxytoluene.
  • Grayson, S. M., et al. (n.d.). Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol).
  • Gardette, J.-L., et al. (1999). Photooxidative degradation of polyether-based polymers. ResearchGate.
  • Ataman Kimya. (n.d.). ANTIOXIDANT BHT.
  • PubMed. (2018). Polyethylene glycol promotes autoxidation of cytochrome c.
  • Reich, L., & Stivala, S. S. (n.d.). AUTOXIDATION OF POLY(ALKYLENE GLYCOLS) IN SOLUTION. DTIC.
  • PubMed. (2002). Microbial degradation of polyethers.
  • MDPI. (2024). The Thermo-Oxidative Degradation of Polyurethane Open-Cell Soft Foam Investigated Through Gas Chromatography and Mass Spectrometry of Volatile Organic Compounds.
  • ResearchGate. (n.d.). Mass Spectrometry Investigation into the Oxidative Degradation of Poly(ethylene glycol) | Request PDF.
  • PubMed. (2015). Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization.
  • Wellt Chemicals. (2025). Antioxidant Polymer: Stabilizers and Recent Advances.
  • MDPI. (2024). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems.
  • MDPI. (2025). Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene.
  • Fiveable. (2025). Oxidative degradation | Polymer Chemistry Class Notes.
  • Royal Society of Chemistry. (2024). Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes.
  • Safic-Alcan. (n.d.). The Essential Role of Antioxidants in Polymer Chemistry: Safeguarding Against Aging and Degradation.
  • Australian Institute for the Conservation of Cultural Material. (n.d.). Preventive Conservation - Collections Care Manual.
  • Wikipedia. (2024). Polymer stabilizer.
  • Prism. (2025). Polymer Degradation Analysis → Term - Prism → Sustainability Directory.
  • uspbpep.com. (n.d.). 2.5.5. Peroxide value.
  • ResearchGate. (2026). Analytical Methods for Determining the Peroxide Value of Trivalin-SF 2-(2-Ethoxyethoxy) Ethanol by Current USP/NF <401>.
  • PubMed. (2024). Analytical tools to assess polymer biodegradation: A critical review and recommendations.
  • Hanna Instruments. (n.d.). Peroxide Value Titration Method Via AOAC 965.33.
  • The University of Edinburgh. (2009). Ethers - storage and the detection and removal of peroxides.
  • JOURNAL OF UNIVERSITY OF BABYLON for Pure and Applied Sciences. (2021). Some Methodes for Measurements of Polymer Degradation: A Review.
  • IFRA. (2019). IFRA analytical method - determination of the peroxide value.
  • PMC. (2022). Methods of Analyses for Biodegradable Polymers: A Review.
  • Technology Networks. (2024). Exploring the Techniques Used in Polymer Analysis.
  • ResearchGate. (n.d.). Safe Storage? An Assessment of Polyethylene for the Storage of Heritage Objects | Request PDF.
  • The Society for the Preservation of Natural History Collections. (2025). Storage Materials: Plastics.
  • SpecialChem. (2025). Chelating Agents / Complexing Agents in Plastic Compounds.
  • Government of Canada. (n.d.). Caring for plastics and rubbers.
  • Google Patents. (1980). Urethanic polymerization by chelating agents acting as catalysts or cocatalysts.
  • Poly Processing. (2020). Storing Oxidizing Chemicals? Extend the Life of Your Tank.
  • Kanademy. (2024). Role of chelators in stabilizing PVC during Processing.
  • Hoo Chemtec. (2025). Chelating Agents: Properties, Mechanisms and Applications.
  • Radical Polymers. (n.d.). Chelation.

Sources

Troubleshooting

Technical Support Center: Analytical Troubleshooting &amp; NMR Peak Assignment Guide

Welcome to the Analytical Diagnostics Portal. As a Senior Application Scientist, I frequently guide drug development professionals through the structural validation of critical bioconjugation linkers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Diagnostics Portal. As a Senior Application Scientist, I frequently guide drug development professionals through the structural validation of critical bioconjugation linkers. The compound 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is an essential building block in PROTAC, ADC, and lipid nanoparticle (LNP) synthesis. In the industry, it is more commonly referred to as mPEG4-t-butyl ether (or tetraethylene glycol monomethyl mono-tert-butyl ether).

Validating this molecule requires more than just confirming the presence of peaks; it requires a self-validating system where the stoichiometric ratios of the protons act as an internal quality control check. This guide provides the causality behind its NMR profile, step-by-step acquisition protocols, and field-proven troubleshooting FAQs.

Structural Mapping & Expected ¹H-NMR Profile

Before troubleshooting, we must establish the baseline. The mPEG4-t-butyl ether molecule consists of three distinct chemical environments. Understanding why these protons resonate where they do is critical for identifying degradation or impurities.

  • The tert-butyl group: Nine equivalent protons on three methyl groups. Because the adjacent quaternary carbon lacks protons, there is no spin-spin coupling, resulting in a sharp singlet. The ether oxygen pulls electron density, shifting it slightly downfield compared to a standard alkane.

  • The Methoxy (mPEG) terminus: Three equivalent protons deshielded by a single adjacent oxygen, appearing as a distinct singlet.

  • The PEG4 backbone: Sixteen protons distributed across four repeating ethylene glycol units. Because these units exist in nearly identical electronic environments, they exhibit second-order coupling, merging into a complex multiplet.

Table 1: Quantitative ¹H-NMR Peak Assignments (400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Assignment
-C(CH₃)₃ (tert-Butyl)1.18 – 1.22Singlet (s)9HHighly shielded methyl protons; no adjacent protons to induce splitting [2].
-OCH₃ (Methoxy)3.37 – 3.39Singlet (s)3HDeshielded by the directly attached terminal ether oxygen.
-CH₂-CH₂-O- (PEG)3.45 – 3.75Multiplet (m)16HDeshielded by backbone oxygens; severe signal overlap due to identical repeating units [1].

Note: The -CH₂- group immediately adjacent to the tert-butyl ether oxygen typically resonates slightly upfield (closer to 3.45 ppm) compared to the bulk PEG backbone (3.60–3.70 ppm).

Experimental Protocol: High-Resolution ¹H-NMR Acquisition

To ensure your NMR data acts as a self-validating system, your sample preparation must eliminate variables that cause peak shifting (e.g., water contamination, concentration effects). Follow this step-by-step methodology:

Step 1: Sample Desiccation PEGylated compounds are highly hygroscopic. Residual water will overlap with your spectrum and distort integrations. Dry 10–15 mg of your mPEG4-t-butyl ether sample under high vacuum (lyophilization) for at least 2 hours prior to analysis.

Step 2: Solvent Selection and Dissolution Dissolve the dried sample in exactly 0.6 mL of high-purity, ampouled deuterated chloroform (CDCl₃) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard. Avoid using old bottles of CDCl₃, as photo-oxidation produces trace DCl (deuterium chloride), which can cleave the acid-sensitive tert-butyl group during the experiment.

Step 3: Instrument Setup Transfer the solution to a clean, dry 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Set the probe temperature to a stable 298 K (25°C).

Step 4: Acquisition and Processing Acquire a standard 1D ¹H-NMR spectrum using a minimum of 16 scans and a relaxation delay (d1) of at least 2 seconds to ensure complete relaxation of the tert-butyl protons. Phase and baseline-correct the spectrum manually. Calibrate the TMS peak to exactly 0.00 ppm (or the residual CHCl₃ peak to 7.26 ppm) [3].

Step 5: Self-Validation via Integration Set the integration of the methoxy singlet (~3.38 ppm) to exactly 3.00 . The system is validated if and only if the tert-butyl peak integrates to ~9.00 and the PEG multiplet integrates to ~16.00 .

Troubleshooting FAQs: Field-Proven Insights

Q: Why does my tert-butyl peak at ~1.20 ppm integrate to significantly less than 9H relative to the PEG backbone? A: The tert-butyl ether linkage is highly sensitive to acidic conditions. If your integration ratio drops below 9:16 (t-Bu:PEG), you are observing partial deprotection. The tert-butyl group is cleaving off as isobutylene gas, leaving behind free tetraethylene glycol monomethyl ether. Solution: Ensure your reaction workups and purification columns remain strictly neutral or slightly basic (e.g., adding 0.1% Et₃N to your chromatography solvents).

Q: I cannot resolve the massive multiplet between 3.50 and 3.75 ppm. Is my compound impure? A: This overlap is scientifically expected. The repeating units of the PEG backbone exist in nearly identical electronic environments, leading to severe second-order coupling. Do not rely on resolving this multiplet in a standard 1D ¹H-NMR to determine purity. Instead, rely on the strict 9:16:3 integration ratio . If definitive structural mapping is required, utilize 2D HSQC NMR to separate the signals by their ¹³C chemical shifts.

Q: I am observing an unexpected broad singlet around 1.5–2.0 ppm. What went wrong? A: This is typically residual water in your CDCl₃ or moisture absorbed by the PEG backbone [3]. Because PEG chains readily hydrogen-bond with atmospheric moisture, the water peak often shifts downfield from its standard 1.56 ppm position in pure CDCl₃. Solution: Azeotropically dry your sample with toluene, then re-acquire the spectrum using a fresh ampoule of CDCl₃.

Diagnostic Workflow: NMR Spectrum Validation

Use the following logical decision tree to systematically validate your synthesized mPEG4-t-butyl ether or identify the root cause of spectral discrepancies.

NMR_Validation_Workflow Start Acquire 1H-NMR (CDCl3, 400+ MHz) Integrate Check Integrations (t-Bu : PEG : OMe) Start->Integrate RatioCheck Is Ratio Exactly 9 : 16 : 3? Integrate->RatioCheck Valid Structure Validated Proceed to Next Step RatioCheck->Valid Yes Investigate Investigate Discrepancy RatioCheck->Investigate No LowTBu t-Bu < 9H Acidic Deprotection Occurred Investigate->LowTBu HighPEG PEG > 16H Unreacted PEG Impurity Investigate->HighPEG

Caption: Diagnostic decision tree for validating the structural integrity of mPEG4-t-butyl ether via ¹H-NMR.

References

  • Title: PubChem Compound Summary for CID 8200, Tetraethylene glycol Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Synthesis of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane

Welcome to the dedicated technical support guide for the synthesis of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane. This resource is designed for researchers, chemists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The following content is structured as a series of frequently asked questions and in-depth troubleshooting guides based on established principles of organic chemistry and field-proven laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane.

Q1: What is the optimal synthetic strategy for preparing 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane?

The target molecule is an unsymmetrical ether, and the most robust method for its preparation is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide. For an unsymmetrical ether like this, there are two possible disconnection approaches:

  • Route A: Tetraethylene glycol monomethyl ether (as the nucleophile) + a tert-butyl halide (as the electrophile).

  • Route B: A tert-butoxide (as the nucleophile) + a halogenated or tosylated tetraethylene glycol monomethyl ether (as the electrophile).

Route B is the only viable and high-yielding strategy. The Williamson ether synthesis is an Sₙ2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon.[4][5] Route A utilizes a tertiary alkyl halide (e.g., 2-chloro-2-methylpropane), which will almost exclusively undergo an E2 elimination reaction under basic conditions to form isobutylene, resulting in negligible yield of the desired ether.[4][5] Route B correctly pairs a sterically unhindered primary electrophile with the alkoxide, favoring the desired Sₙ2 pathway.

Table 1: Comparison of Synthetic Strategies

FeatureRoute A (Not Recommended) Route B (Recommended)
Nucleophile Sodium salt of Tetraethylene glycol monomethyl etherPotassium tert-butoxide
Electrophile 2-Chloro-2-methylpropane (Tertiary Halide)1-Bromo- or 1-Tosyloxy-2,5,8,11,14-pentaoxa-pentadecane (Primary Halide/Tosylate)
Dominant Reaction E2 Elimination[3][5]Sₙ2 Substitution[4]
Major Product Isobutylene15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane
Expected Yield <5%50-95%[1][2]
Q2: Which base and solvent combination is most effective for this synthesis?

The choice of base and solvent is critical for maximizing yield.

  • Base: To form the tert-butoxide nucleophile (if starting from tert-butanol), a strong base is required. However, it is more convenient and common to use commercially available potassium tert-butoxide (KOtBu) . If generating an alkoxide from the PEG alcohol, a strong, non-nucleophilic base like sodium hydride (NaH) is ideal.[4]

  • Solvent: The reaction requires a polar aprotic solvent to dissolve the ionic alkoxide and avoid solvating (and thus deactivating) the nucleophile.[1][2][3] Excellent choices include tetrahydrofuran (THF) , N,N-dimethylformamide (DMF) , or dimethyl sulfoxide (DMSO) .[6] Anhydrous conditions are crucial, as any water will quench the highly reactive alkoxide.[7]

Q3: How can I prepare the required electrophile, the activated tetraethylene glycol monomethyl ether?

The terminal hydroxyl group of tetraethylene glycol monomethyl ether must be converted into a good leaving group. The two best options are tosylation or bromination.

  • Tosylation: Reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine (TEA) in a solvent like dichloromethane (DCM) will yield the corresponding tosylate. Tosylates are excellent leaving groups for Sₙ2 reactions.[1][2]

  • Bromination: Using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃) can convert the alcohol to the primary bromide.

The tosylate is often preferred as the reaction is typically cleaner and easier to perform at a lab scale.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Issue 1: My reaction yield is significantly lower than expected (<50%).

Low yield is the most common issue and can stem from several factors. Use the following flowchart and table to diagnose the problem.

Troubleshooting_Yield start Low Yield Observed q1 Which synthetic route did you use? (See FAQ Q1) start->q1 route_a Route A: tert-Butyl Halide Electrophile q1->route_a Route A route_b Route B: Primary Halide/Tosylate Electrophile q1->route_b Route B cause_a Primary Cause: E2 Elimination. Tertiary halides are unsuitable for Sₙ2. route_a->cause_a q2 Were anhydrous conditions maintained? route_b->q2 solution_a Solution: Redesign synthesis. Use Route B. Prepare the tosylate of tetraethylene glycol monomethyl ether. cause_a->solution_a cause_b1 Cause: Moisture quenched the alkoxide. q2->cause_b1 No q3 Was the reaction temperature controlled? q2->q3 Yes solution_b1 Solution: Thoroughly dry all glassware. Use anhydrous solvents and reagents. Run under an inert atmosphere (N₂ or Ar). cause_b1->solution_b1 cause_c1 Cause: High temperature (>100 °C) can favor elimination side reactions. q3->cause_c1 No q4 Was reaction time sufficient? q3->q4 Yes solution_c1 Solution: Maintain reaction temp between 50-80 °C. Monitor for completion via TLC/GC. cause_c1->solution_c1 cause_d1 Cause: Incomplete reaction. q4->cause_d1 No success Yield Optimized q4->success Yes solution_d1 Solution: Monitor by TLC until starting material is consumed (typically 1-8 hours). cause_d1->solution_d1

Caption: Troubleshooting flowchart for low yield.

Table 2: Summary of Common Problems and Solutions

Symptom Probable Cause Recommended Solution
Reaction produces mostly gas (isobutylene) and unreacted alcohol.Incorrect Reactant Choice (Route A). The use of a tertiary alkyl halide strongly favors the E2 elimination pathway.[1][2][5]Redesign the synthesis to follow Route B . The electrophile must be a primary carbon.
Reaction stalls; starting material remains after 8 hours.Moisture Contamination. Water will react with and consume the alkoxide nucleophile.[7]Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
TLC/GC analysis shows the desired product along with a significant amount of an unknown, nonpolar byproduct.High Reaction Temperature. While heat is required, excessive temperatures (e.g., >100 °C) can increase the rate of the competing E2 elimination reaction.[2][8]Lower the reaction temperature to the 50-80 °C range. Monitor the reaction closely to find the optimal balance between rate and selectivity.
Low conversion of starting materials.Insufficient Reaction Time or Temperature. The reaction may be too slow under the current conditions.[8]Increase the reaction time and monitor by TLC until the starting electrophile is consumed. If the reaction is clean but slow, a modest increase in temperature may be warranted. Typical reaction times are 1-8 hours at 50-100 °C.[1][2]
Issue 2: The final product is difficult to purify.

Purification challenges usually arise from unreacted starting materials or byproducts that have similar polarities to the desired product.

Q: My column chromatography separation is poor. What are the likely impurities?

  • Unreacted Tosylated PEG Ether: This starting material is polar and may co-elute with the product.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. Use a slight excess (1.1-1.2 equivalents) of potassium tert-butoxide to drive the reaction forward.

  • Unreacted tert-Butanol: If this was used as the starting material for the alkoxide. It is quite volatile and can often be removed under high vacuum.

  • High-Boiling Solvents (DMF/DMSO): These solvents can be difficult to remove completely.

    • Solution: After quenching the reaction with water, perform a thorough aqueous workup. Extract the product into a nonpolar organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers multiple times with water and then brine to remove residual DMF or DMSO.[8][9]

Q: How do I perform an effective work-up to simplify purification?

  • Quench: After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or diethyl ether.

  • Wash: Wash the organic layer sequentially with water (2-3 times) and then with brine. This removes the inorganic salts and residual high-boiling polar solvents.[8]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[8] The resulting crude oil can then be purified by silica gel column chromatography.

Part 3: Detailed Experimental Protocols

These protocols provide a validated, step-by-step methodology for the recommended synthetic route.

Protocol 1: Synthesis of Tetraethylene Glycol Monomethyl Ether Tosylate

Protocol1_Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Reaction cluster_3 Step 4: Work-up & Purification A1 Dissolve Tetraethylene glycol monomethyl ether and Triethylamine (TEA) in anhydrous DCM. A2 Cool solution to 0 °C in an ice bath. A1->A2 B1 Add p-Toluenesulfonyl chloride (TsCl) portion-wise over 30 mins. A2->B1 C1 Allow mixture to warm to room temperature. B1->C1 C2 Stir for 12-16 hours under N₂ atmosphere. C1->C2 C3 Monitor completion by TLC. C2->C3 D1 Wash with 1M HCl, sat. NaHCO₃, and brine. C3->D1 D2 Dry organic layer over Na₂SO₄. D1->D2 D3 Concentrate under reduced pressure. D2->D3 D4 Purify by column chromatography if needed. D3->D4

Sources

Troubleshooting

Technical Support Center: GC-MS Analysis of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane and Its Decomposition Products

Welcome to the technical support guide for the analysis of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane. This document serves as a centralized resource for researchers, scientists, and drug development professionals enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane. This document serves as a centralized resource for researchers, scientists, and drug development professionals encountering challenges in identifying and characterizing this compound and its potential decomposition products via Gas Chromatography-Mass Spectrometry (GC-MS).

The unique structure of this molecule—a tetraethylene glycol backbone with a methyl ether cap on one end and a bulky tert-butyl ether group on the other—presents specific analytical challenges. This guide is structured in a practical question-and-answer format to directly address common issues, from sample handling to complex data interpretation.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions encountered during the analysis of poly(ethylene glycol) (PEG) ethers.

Q1: What are the most likely decomposition pathways for my compound?

A1: Like other polyethers or glymes, 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is primarily susceptible to two main degradation pathways:

  • Oxidative Decomposition: In the presence of oxygen, especially when exposed to heat or light, the ether linkages can undergo oxidation. This process often starts by forming hydroperoxides, which are unstable and can break down into a variety of smaller molecules, including aldehydes (like formaldehyde), formic acid, and shorter-chain PEG fragments with various end-groups (e.g., hydroxyl, carboxyl). The oxidative decomposition of ether electrolytes is known to arise from the oxidation of the oxygen atoms[1].

  • Thermal Degradation: At elevated temperatures, even in an inert atmosphere, the polyether chain can undergo scission.[2] This process, known as pyrolysis, can break the C-O or C-C bonds along the backbone, leading to a complex mixture of smaller, more volatile fragments.[2] The onset temperature for thermal degradation is a key parameter limiting the processing conditions of polymers.[2]

Q2: I'm seeing a lot of small, early-eluting peaks in my chromatogram. What are they?

A2: These peaks are often indicative of low molecular weight decomposition products. Common culprits include:

  • Formaldehyde and Acetaldehyde: Resulting from the cleavage of the ethylene glycol units.

  • Methanol and tert-Butanol: From the cleavage of the terminal ether groups.

  • Smaller Glycols: Ethylene glycol, diethylene glycol, and their corresponding methyl or tert-butyl ethers. These smaller, more polar compounds will travel through a standard non-polar or mid-polar GC column much faster than the parent molecule.

Q3: Why is the molecular ion (M+) peak for my parent compound weak or completely absent in the mass spectrum?

A3: This is very common for long-chain ethers.[3][4] Electron Ionization (EI) is an energetic process that often causes extensive fragmentation in molecules with multiple ether linkages. The molecular ion, being unstable, readily breaks apart. Instead of a clear M+ peak, you will likely see a pattern of characteristic fragment ions. Analysis of polyethylene glycol (PEG) oligomers by GC/MS often shows that EI mass spectra contain only low molecular weight fragment ions with essentially no M+ ions.[5]

Q4: What are the key fragment ions I should look for to confirm the presence of my compound or its derivatives?

A4: The fragmentation of polyethers is well-characterized. Look for a repeating pattern of ions separated by 44 Da, corresponding to the loss of an ethylene oxide unit (-CH₂CH₂O-). Key ions for PEG-related compounds include:

  • m/z 45: [CH₂=O⁺-CH₃] - A very common and often base peak for ethylene glycol ethers.

  • m/z 59: [CH₃-O-CH₂CH₂⁺] or [(CH₃)₂C=O⁺H]

  • m/z 73: [(CH₃)₃C-O⁺=CH₂] from the tert-butyl end.

  • m/z 89, 133, 177, etc.: A homologous series representing [CH₃-(OCH₂CH₂)n-O=CH₂]⁺. The base peaks for low mass PEG oligomers are often related to these fragments (e.g., m/z 45, 59).[6][7]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of specific problems, complete with recommended solutions.

Problem 1: My chromatographic peaks are tailing or showing poor shape.

  • Underlying Cause: Peak tailing for polar compounds like ethers is often caused by unwanted interactions between the analyte and active sites within the GC system. These active sites can be found on the inlet liner, the column itself (especially at the inlet), or in areas of dead volume.

  • Troubleshooting Steps:

    • Check the Inlet Liner: Active sites on a dirty or non-deactivated liner are a primary cause of tailing. Replace the liner with a new, deactivated one.[8][9]

    • Perform Column Maintenance: Active sites can develop at the head of the column where non-volatile residues accumulate. Trim the first 15-20 cm of the column to expose a fresh surface.[9]

    • Verify Column Choice: The polarity of the stationary phase should be appropriate for the analytes.[8] For polyethers, a mid-polar to polar column (e.g., a "WAX" type or a cyanopropylphenyl-based column like a Rxi®-1301Sil MS) is often recommended to achieve better peak shape and resolution compared to standard non-polar columns.[10][11]

    • Optimize Oven Temperature: Ensure the initial oven temperature is low enough to allow for proper focusing of the analytes at the head of the column, especially if using splitless injection.[9][12]

Problem 2: I can't get a good match for my unknown peaks from the NIST library.

  • Underlying Cause: Mass spectral libraries are powerful tools, but they are not infallible, especially for specialized or isomeric compounds. A poor match can result from several factors: co-eluting peaks, a unique fragmentation pattern not present in the library, or the compound simply not being in the database.

  • Troubleshooting Steps:

    • Manual Spectral Interpretation: Do not rely solely on the library match score. Manually examine the mass spectrum for characteristic patterns. As discussed in FAQ 4, look for the hallmark repeating loss of 44 Da (C₂H₄O) units. The primary fragmentation mechanism for ethers is alpha-cleavage, where the bond next to the oxygen atom breaks, leading to a resonance-stabilized cation.[13][14][15]

    • Consider Isomers: Decomposition can create various structural isomers that have identical molecular weights but may fragment differently or have different retention times. The NIST library may contain one isomer but not the specific one in your sample.

    • Chemical Derivatization: If you suspect the presence of hydroxyl (-OH) groups on your decomposition products (a very common scenario), you can confirm this by derivatization. Silylating the sample (e.g., with BSTFA) will replace the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. A successful reaction will cause a predictable mass shift (an increase of 72 Da per TMS group) and a change in retention time, providing strong evidence for the presence of a hydroxyl group.

    • Run Authentic Standards: The gold standard for identification is to purchase a certified reference standard of the suspected compound and run it under the same GC-MS conditions. If the retention time and mass spectrum match perfectly, the identification is confirmed.

Problem 3: My baseline is noisy or rising throughout the run.

  • Underlying Cause: A rising baseline is often due to "column bleed," where the stationary phase of the GC column itself begins to degrade and elute at high temperatures. A noisy baseline can be caused by impurities in the carrier gas or contamination in the inlet.

  • Troubleshooting Steps:

    • Condition the Column: Before analysis, bake the column at a temperature slightly above your method's maximum temperature (but below the column's absolute maximum rated temperature) for several hours with carrier gas flowing. This removes volatile contaminants.

    • Check Gas Purity and Traps: Ensure you are using high-purity (99.999% or better) carrier gas (Helium or Hydrogen). Impurities like oxygen and water can damage the stationary phase. Install and regularly replace moisture, oxygen, and hydrocarbon traps on your gas lines.[8]

    • Lower Final Oven Temperature: If possible, lower the final temperature of your oven program. Only heat the column as high as necessary to elute your compounds of interest.

    • Inspect for Leaks: Air leaks in the system are a major cause of column damage and baseline noise. Use an electronic leak detector to check all fittings from the gas source to the detector.[12][16]

Part 3: Recommended Experimental Protocols & Visualizations

Recommended GC-MS Protocol

This table provides a robust starting point for method development. Parameters should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness; Mid-polar (e.g., 50% Phenyl Polysiloxane) or Polar (WAX)A mid-polar or polar phase provides better interaction with the polar ether linkages, improving peak shape and resolving power for decomposition products.[10][11]
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow Mode)Ensures optimal and consistent separation performance.
Inlet Temperature 250 °CHot enough to ensure rapid volatilization without causing on-injector thermal degradation of the parent compound.
Injection Mode Split (e.g., 50:1) or SplitlessUse Split for concentrated samples to avoid column overload. Use Splitless for trace analysis of decomposition products.
Oven Program Initial: 50 °C (hold 2 min) Ramp: 10 °C/min to 280 °C Hold: 5-10 minA low initial temperature helps focus analytes. The ramp allows for good separation of both volatile and higher-boiling compounds. The final hold ensures all components elute.
MS Transfer Line 280 °CMust be hot enough to prevent condensation of analytes as they transfer from the column to the ion source.
Ion Source Temp 230 °CStandard temperature for EI, balancing ionization efficiency with minimizing thermal degradation within the source.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible, library-searchable mass spectra.
Mass Range m/z 35 - 500A low starting mass is crucial to detect small fragments like methanol or formaldehyde, while the upper range is sufficient to capture fragments of the parent molecule.[10][11]
Experimental Workflow Diagram

The following diagram outlines the logical flow for a comprehensive investigation of decomposition products.

G cluster_prep Sample Preparation & Handling cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Receive/Store Sample (Inert atmosphere, protected from light) Stress Apply Stress Condition (e.g., Heat, UV, Oxidation) Sample->Stress Control Prepare Control Sample (Unstressed) Sample->Control Dilute Dilute in High-Purity Solvent (e.g., Dichloromethane, Ethyl Acetate) Stress->Dilute Control->Dilute Inject Inject Sample onto GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Process Process Chromatogram (Peak Integration) Detect->Process Library NIST Library Search (Tentative ID) Process->Library Compare Compare Stressed vs. Control (Identify New Peaks) Process->Compare Manual Manual Spectral Interpretation (Fragment Analysis) Library->Manual Report Final Report (Confirmed IDs & Pathways) Manual->Report Compare->Report

Caption: Workflow for decomposition analysis.

Potential Decomposition Pathways Diagram

This diagram illustrates the primary chemical transformations the parent molecule may undergo.

G cluster_ox Oxidative Cleavage cluster_therm Thermal/Hydrolytic Cleavage Parent 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane Formate Formate Esters Parent->Formate [O] Hydroxyl Hydroxyl-Terminated Fragments (e.g., Tetraethylene glycol monomethyl ether) Parent->Hydroxyl [O] tBuOH tert-Butanol Parent->tBuOH Δ or H₂O/H⁺ MeOH Methanol Parent->MeOH Δ or H₂O/H⁺ ShortPEG Shorter Chain Glycols & Ethers (e.g., Diethylene glycol dimethyl ether) Parent->ShortPEG Δ (Chain Scission)

Caption: Potential decomposition pathways.

References

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Scribd. Retrieved February 27, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved February 27, 2026, from [Link]

  • Restek Corporation. (2020, October 29). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Restek. Retrieved February 27, 2026, from [Link]

  • G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. Retrieved February 27, 2026, from [Link]

  • Onigbinde, A., & Munson, B. (2013). Gas Chromatography/Electron Ionization Mass Spectrometric Analysis of Oligomeric Polyethylene Glycol Mono Alkyl Ethers. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13. Whitman College. Retrieved February 27, 2026, from [Link]

  • Ley, G. L., & Munson, B. (2001). Gas Chromatography/Mass Spectrometry of Polyethylene Glycol Oligomers. Journal of the American Society for Mass Spectrometry, 12(6), 734-741.
  • Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. (2022, November 13). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Glyme Solvent Decomposition on Spinel Cathode Surface in Magnesium Battery. (2023, September 11). ACS Energy Letters. Retrieved February 27, 2026, from [Link]

  • Ueno, K., et al. (2011). Oxidative-Stability Enhancement and Charge Transport Mechanism in Glyme–Lithium Salt Equimolar Complexes. Journal of the American Chemical Society, 133(33), 13093-13101.
  • Restek Corporation. (2020, October 29). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Restek Resource Hub. Retrieved February 27, 2026, from [Link]

  • Tang, S., & Zhao, G. (2014). Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry. RSC Advances, 4(20), 10071-10087.
  • Madorsky, S. L., & Straus, S. (1954). Kinetic analysis of thermal degradation of poly(ethylene glycol) and poly(ethylene oxide)s of different molecular weight. Journal of Research of the National Bureau of Standards, 53(6), 361-370.
  • Ueno, K., et al. (2011). Oxidative-stability enhancement and charge transport mechanism in glyme-lithium salt equimolar complexes. PubMed. Retrieved February 27, 2026, from [Link]

  • Immobilized anions at the cathode prevent glyme oxidation. (2022). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Thermal degradation of polymers. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Teijón, C., et al. (2006). Thermal and thermooxidative degradation of poly(ethylene oxide)-metal salt complexes.
  • Study on Thermal Degradation Processes of Polyethylene Terephthalate Microplastics Using the Kinetics and Artificial Neural Networks Models. (2023, February 7). MDPI. Retrieved February 27, 2026, from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Phenomenex. Retrieved February 27, 2026, from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. Retrieved February 27, 2026, from [Link]

  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved February 27, 2026, from [Link]

  • How Do I Troubleshoot a Problem on My GC-MS? (2019, November 28). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Ether-Based Electrolyte Solvents: Tetraglyme vs. 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of scientific research, from advanced battery technologies to sophisticated drug delivery systems, the choice of solvent can...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of scientific research, from advanced battery technologies to sophisticated drug delivery systems, the choice of solvent can be a critical determinant of success. Among the myriad of options, glymes (glycol diethers) have emerged as a versatile class of aprotic polar solvents, prized for their ability to solvate cations, their chemical stability, and their tunable properties.[1][2] This guide provides an in-depth comparison of two such ethers: the well-characterized tetraethylene glycol dimethyl ether (tetraglyme) and the less-common, terminally-modified 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane.

This analysis moves beyond a simple cataloging of properties. As Senior Application Scientists, our goal is to provide a framework for understanding how molecular structure dictates performance, particularly in the context of ionic conductivity. We will delve into the established data for tetraglyme and, through established principles of physical organic chemistry and electrolyte science, extrapolate the expected performance of its dimethylated analogue.

At a Glance: Structural Differences and Anticipated Consequences

The fundamental difference between tetraglyme and 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane lies in their terminal groups. Tetraglyme is capped with methyl groups, while the latter possesses dimethyl substitutions on one of its terminal carbons. This seemingly subtle modification can have a cascade of effects on the solvent's physical and electrochemical properties.

FeatureTetraglyme (G4)15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane
Structure CH₃O(CH₂CH₂O)₄CH₃CH₃OCH₂(CH₂OCH₂)₃CH₂C(CH₃)₂H
Molecular Weight 222.28 g/mol 236.31 g/mol [3]
Key Structural Difference Linear polyether with terminal methyl groups.Linear polyether with one terminal dimethyl group.
Expected Impact on Viscosity LowerHigher due to increased steric hindrance and molecular weight.
Expected Impact on Ion Solvation Strong chelation of cations.Potentially altered chelation due to steric hindrance near one terminus.
Expected Impact on Ionic Conductivity HigherLower due to increased viscosity and potentially less efficient ion transport.

Deep Dive: Ionic Conductivity and its Determinants

Ionic conductivity in an electrolyte is a function of the number of charge carriers, their charge, and their mobility. In glyme-based electrolytes, the solvent plays a crucial role in dissociating the salt into its constituent ions and facilitating the movement of these ions. The key factors at play are:

  • Viscosity: A lower viscosity generally leads to higher ionic mobility and thus higher conductivity.[4][5]

  • Ion-Solvent Interactions: The ability of the glyme's ether oxygens to chelate the cation (e.g., Li⁺) is critical for salt dissociation. The stability of these solvated cations influences the overall transport mechanism.[6]

  • Molecular Structure: The length of the polyether chain and the nature of the terminal groups can impact both viscosity and the effectiveness of ion solvation.[1][7]

Tetraglyme: The Established Benchmark

Tetraglyme has been extensively studied as an electrolyte solvent, particularly for lithium batteries.[1][8] Its linear chain of five ether oxygens provides excellent chelating ability for lithium ions, forming stable solvate complexes.[6] The ionic conductivity of tetraglyme-based electrolytes is highly dependent on the salt concentration, typically reaching a maximum at around 1.0 M before decreasing due to increased viscosity and ion pairing.[4]

For instance, with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), a common salt, the conductivity of a 1.0 M solution in tetraglyme is approximately 2.72 mS/cm.[4] However, as the concentration increases beyond this point, the viscosity rises sharply, hindering ion transport.[4][5]

15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane: A Theoretical Postulation

The introduction of two methyl groups at one of the terminal carbons creates a bulkier end to the molecule. This is expected to increase the molecule's overall steric hindrance and molecular weight, which in turn would likely lead to a higher viscosity compared to tetraglyme. Studies on other modified ethers and polymers have shown that increased branching and side-chain bulkiness can significantly impact viscosity and, consequently, ionic conductivity.[9][10]

Furthermore, the bulky dimethyl group may sterically hinder the terminal ether oxygen's ability to participate in the chelation of a cation. This could lead to a less stable or a geometrically different solvate complex compared to that formed with tetraglyme. While the other ether oxygens would still be available for solvation, this altered coordination could affect the ease of cation transport.

Therefore, it is reasonable to hypothesize that an electrolyte based on 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane would exhibit lower ionic conductivity than a comparable tetraglyme-based electrolyte. The increased viscosity and potential disruption of the ideal chelation environment would both contribute to this decrease.

Experimental Protocol: Measuring Ionic Conductivity

To empirically validate the theoretical comparison, the following experimental protocol for measuring the ionic conductivity of liquid electrolytes is recommended. This method is based on established electrochemical impedance spectroscopy (EIS) techniques.

I. Materials and Equipment
  • Conductivity cell (commercially available or custom-fabricated with two parallel platinum electrodes)

  • Impedance analyzer or potentiostat with EIS capabilities

  • Thermostatic bath for temperature control

  • Glovebox with an inert atmosphere (e.g., argon) for handling air- and moisture-sensitive materials

  • High-purity tetraglyme and 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane

  • High-purity lithium salt (e.g., LiTFSI)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

II. Experimental Workflow

G cluster_prep Electrolyte Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis A Dry solvents and salt under vacuum B Prepare stock solutions of varying salt concentrations in a glovebox A->B D Fill the cell with the electrolyte sample inside the glovebox B->D C Calibrate conductivity cell with a standard KCl solution C->D E Place the cell in a thermostatic bath at the desired temperature D->E F Connect the cell to the impedance analyzer E->F G Perform Electrochemical Impedance Spectroscopy (EIS) F->G H Plot the Nyquist plot (Z' vs. -Z'') G->H I Determine the bulk resistance (Rb) from the high-frequency intercept with the real axis H->I J Calculate ionic conductivity (σ) using the cell constant (K) and Rb I->J

Caption: Workflow for the experimental determination of ionic conductivity.

III. Step-by-Step Methodology
  • Preparation of Electrolytes:

    • Thoroughly dry the glyme solvents and the chosen lithium salt under vacuum to remove any residual water, which can significantly affect conductivity measurements.

    • Inside an inert atmosphere glovebox, prepare a series of electrolyte solutions with varying salt concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, 1.5 M) for both tetraglyme and 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane.

  • Cell Calibration:

    • Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known conductivity. This allows for the determination of the cell constant (K).

  • Conductivity Measurement:

    • Inside the glovebox, rinse the conductivity cell with the electrolyte to be measured, and then fill it, ensuring no air bubbles are trapped between the electrodes.

    • Seal the cell and transfer it to a thermostatic bath set to the desired measurement temperature (e.g., 25 °C). Allow the temperature to equilibrate.

    • Connect the cell to the impedance analyzer.

    • Perform an EIS measurement over a suitable frequency range (e.g., 1 MHz to 1 Hz).

  • Data Analysis:

    • From the resulting Nyquist plot, determine the bulk resistance of the electrolyte (Rb), which is the intercept of the high-frequency semicircle with the real axis (Z').

    • Calculate the ionic conductivity (σ) using the formula: σ = K / Rb.

Molecular Structure and Its Influence on Conductivity

The relationship between the molecular structure of the glyme and the resulting ionic conductivity is a complex interplay of factors. The following diagram illustrates these key relationships.

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties A 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane C Viscosity A->C increases D Ion Solvation (Chelation) A->D potentially hinders B Tetraglyme B->C decreases B->D promotes E Ionic Conductivity C->E inversely proportional D->E directly proportional

Sources

Comparative

A Comparative Guide to the Electrochemical Window of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane and Standard Ether Solvents

For Researchers, Scientists, and Drug Development Professionals In the pursuit of developing next-generation electrochemical systems, including advanced battery technologies and electro-organic synthesis platforms, the c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing next-generation electrochemical systems, including advanced battery technologies and electro-organic synthesis platforms, the choice of electrolyte solvent is paramount. The electrochemical window (EW) of the solvent, defined as the potential range over which it remains stable without undergoing oxidation or reduction, is a critical parameter that dictates the operational limits and overall performance of the device. This guide provides an in-depth comparison of the anticipated electrochemical window of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane against standard ether solvents, such as diglyme and tetraglyme.

While direct experimental data for 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is not extensively available in peer-reviewed literature, this guide synthesizes established principles of electrochemical stability in ether-based systems, supported by experimental data for closely related analogues, to provide a scientifically grounded assessment.

The Critical Role of the Electrochemical Window

The electrochemical stability of an electrolyte is governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. A wide electrochemical window is desirable as it allows for the use of high-voltage cathodes and highly reducing anodes, thereby increasing the energy density of batteries. Conversely, a narrow window can lead to solvent decomposition, resulting in the formation of a passivating layer on the electrode surface, increased impedance, and diminished cycle life.

Standard Ethers: A Performance Baseline

Glymes, or glycol dimethyl ethers, are a class of acyclic polyether solvents that have garnered significant attention for their favorable properties, including good solvating power for lithium salts and relatively low volatility. However, their anodic stability is often a limiting factor.

SolventStructureTypical Anodic Limit (V vs. Li/Li⁺)Typical Cathodic Limit (V vs. Li/Li⁺)
Diglyme (G2)CH₃O(CH₂CH₂O)₂CH₃~4.0[1]~0.0
Tetraglyme (G4)CH₃O(CH₂CH₂O)₄CH₃3.6 - 3.9[1]~0.0

Note: These values can vary depending on the electrolyte salt, concentration, and the experimental conditions used for measurement.

15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane: A Structural Analysis

15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is a longer-chain ether with five ether linkages and is distinguished by the presence of two methyl groups on the terminal carbon atom, creating a branched, sterically hindered end group. This unique structure is anticipated to influence its electrochemical stability in two primary ways:

  • Increased Chain Length: Generally, increasing the number of ether units in a glyme chain can lead to higher anodic stability.[2][3][4] This is attributed to the increased stability of the cation-solvent complex and a more homogeneous solid electrolyte interphase (SEI) that can form on the electrode surface.[2][3]

  • Terminal Dimethyl Substitution: The presence of terminal alkyl groups, particularly branched ones, can significantly impact the electrochemical properties of ether solvents.[2] The increased steric hindrance from the dimethyl groups is expected to weaken the solvating ability of the terminal ether oxygens.[2] This can lead to a greater participation of the anion in the solvation shell of the cation, which in turn can promote the formation of a more robust and passivating SEI on the electrode surface, thereby enhancing the anodic stability.[2] Studies on similar modifications of ether terminal groups have shown an expansion of the anodic stability window by more than 0.5 V.[2]

Based on these structural considerations, it is hypothesized that 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane will exhibit a wider electrochemical window, particularly a higher anodic stability, compared to standard linear ethers like diglyme and tetraglyme. The branched terminal groups are expected to provide enhanced resistance to oxidative decomposition.

Experimental Determination of the Electrochemical Window: A Validated Protocol

To ensure the scientific integrity of any comparison, a rigorous and standardized experimental protocol is essential. Cyclic Voltammetry (CV) is the most common technique used to determine the electrochemical window of an electrolyte.[5][6][7]

Cyclic Voltammetry Workflow

Caption: Workflow for determining the electrochemical window using cyclic voltammetry.

Step-by-Step Methodology
  • Electrolyte Preparation: The electrolyte solution is prepared inside an argon-filled glovebox to minimize exposure to air and moisture. The solvent (e.g., 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane or a standard ether) is mixed with a lithium salt (e.g., 1 M LiTFSI) until fully dissolved.[8]

  • Cell Assembly: A three-electrode electrochemical cell is assembled.[5]

    • Working Electrode: A polished glassy carbon or platinum electrode is typically used.[6]

    • Counter Electrode: A lithium metal foil or a platinum wire serves as the counter electrode.

    • Reference Electrode: A lithium metal foil is used as the reference electrode to provide a stable potential.

  • Cyclic Voltammetry Measurement: The cell is connected to a potentiostat. The potential of the working electrode is swept linearly from the open-circuit potential towards a positive limit (anodic scan) and then reversed towards a negative limit (cathodic scan).[5][7]

    • Scan Rate: A slow scan rate, typically between 1 and 10 mV/s, is used to allow for the observation of clear oxidation and reduction peaks.[9]

  • Data Analysis: The resulting current is plotted against the applied potential to generate a cyclic voltammogram. The anodic and cathodic limits are determined by identifying the potentials at which a significant increase in current is observed, indicating the onset of solvent oxidation and reduction, respectively. A cutoff current density (e.g., 0.1 mA/cm²) is often used to define these limits.[10]

This self-validating system ensures that the measured electrochemical window is a true representation of the electrolyte's stability under the specified conditions.

Comparative Analysis and Discussion

While awaiting direct experimental verification for 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, the following points can be inferred based on the established structure-property relationships in ether solvents:

  • Anodic Stability: The combination of a longer polyether chain and sterically hindering dimethyl terminal groups is strongly indicative of a higher anodic stability limit compared to diglyme and tetraglyme.[2][3][4] The electron-donating nature of the additional alkyl groups may slightly increase the electron density on the terminal oxygen atoms, but the steric shielding effect is expected to be the dominant factor in preventing oxidative attack at the electrode surface.

  • Cathodic Stability: The cathodic stability of most glyme-based electrolytes is generally considered to be limited by the reduction of the lithium cation to lithium metal, which occurs at approximately 0 V vs. Li/Li⁺. Therefore, significant differences in the cathodic limit between 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane and standard ethers are not anticipated.

Conclusion

Based on a comprehensive analysis of the molecular structure and established electrochemical principles, 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is projected to possess a wider electrochemical window than standard ether solvents like diglyme and tetraglyme. The primary advantage is expected to be an enhanced anodic stability, a direct consequence of its longer polyether chain and unique terminally branched structure. This makes it a promising candidate for high-voltage electrochemical applications.

For definitive performance evaluation, it is imperative that direct experimental determination of the electrochemical window of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane be conducted using the rigorous cyclic voltammetry protocol outlined in this guide. Such data will be invaluable for the rational design and development of next-generation energy storage and electrochemical synthesis systems.

References

  • Pham, H. T., et al. (2022).
  • Ma, L., et al. (2022). Tuning the End Alkyl Chain of the Ether Solvent to Stabilize the Electrode/Electrolyte Interfaces in the NCM-Li Battery.
  • Wikipedia. (2024). Cyclic voltammetry.
  • Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry.
  • Dutta, A., et al. (2024).
  • Allan Chemical Corporation. (2025).
  • Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment.
  • RSC Publishing. (2020). Electrochemical stability of glyme-based electrolytes for Li–O2 batteries studied by in situ infrared spectroscopy.
  • Haskins, J. B., et al. (2015). Unbiased Quantification of the Electrochemical Stability Limits of Electrolytes and Ionic Liquids. Semantic Scholar.
  • Emerald Cloud Lab. (2025).
  • Patsnap. (2025).
  • Wang, D., et al. (2024). Cyclic Ether‐Based Electrolyte with a Weak Solvation Structure for Advanced Potassium Metal Batteries. PolyU Institutional Research Archive.
  • Sun, C., et al. (2020). Determining the limiting factor of the electrochemical stability window for PEO-based solid polymer electrolytes: main chain or terminal –OH group?. Energy & Environmental Science.
  • The Royal Society of Chemistry. (2024). The influence of terminal alkyl groups on the structure, and electrical and sensing properties of thin films of self-assembling organosilicon derivatives of benzothieno[3,2-b][11]benzothiophene.

  • Albert, J., et al. (2024). Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels. RSC Publishing.
  • Yuan, T., et al. (2018). Comparison of oxidation behavior of linear and branched alkanes.
  • Lee, S., et al. (2017). Effect of alkyl branches on the thermal stability of quaternary ammonium cations in organic electrolytes for electrochemical double layer capacitors. PubMed.
  • Gaiser, N., et al. (2021). Oxidation of linear and branched ethers: A comparative flow reactor study of OME2 and trimethoxymethane.
  • Bouchet, R., et al. (2015). Stabilizing polymer electrolytes in high-voltage lithium batteries.
  • Mindemark, J., et al. (2025). Are Polymer‐Based Electrolytes Ready for High‐Voltage Lithium Battery Applications? An Overview of Degradation Mechanisms and Battery Performance.
  • Dutta, A., et al. (2024).
  • Hassoun, J. & T. Yominaga. (n.d.). Glyme-based electrolytes for lithium metal batteries using insertion electrodes: An electrochemical study. Unife.
  • He, M., et al. (2020). Cathode–Electrolyte Interphase in a LiTFSI/Tetraglyme Electrolyte Promoting the Cyclability of V2O5. PMC.
  • He, M., et al. (2020). Cathode–Electrolyte Interphase in a LiTFSI/Tetraglyme Electrolyte Promoting the Cyclability of V2O5.
  • Kim, H., et al. (2015). Effect of Ionic Liquid on the Performance of Li-O2 Cell with LiTFSI in TEGDME Electrolyte. International Journal of Electrochemical Science.

Sources

Validation

Comparative Solubility of Lithium Salts in 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane (DM-POHD)

Executive Summary & Structural Context[1][2][3] This guide provides a technical analysis of lithium salt solubility in 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane (hereafter referred to as DM-POHD ). DM-POHD is a hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

This guide provides a technical analysis of lithium salt solubility in 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane (hereafter referred to as DM-POHD ).

DM-POHD is a hydrophobically modified polyether, structurally analogous to Tetraglyme (G4) but characterized by a gem-dimethyl substitution at the C-15 position. This structural modification introduces steric bulk and asymmetry to the terminal chain, significantly influencing the solvent's physicochemical profile compared to standard linear glymes.

Key Structural Differentiator:

  • Standard Tetraglyme: Symmetric, high dielectric constant, strong chelator.

  • DM-POHD: Asymmetric, reduced dielectric constant (due to steric shielding), enhanced oxidative stability, and altered lipophilicity.

For researchers in drug delivery and electrolytes, DM-POHD represents a "hybrid" solvent—bridging the gap between the high solvation power of PEGs and the lipophilicity required for membrane permeability or interface stability.

Solvation Thermodynamics: The "Wrap" Mechanism

To understand solubility differences, we must first establish the solvation mechanism. DM-POHD dissolves lithium salts via the Crown-Ether Effect . The ethylene oxide (EO) units curl around the Li


 cation, creating a coordination sphere.
Comparative Solvation Mechanics
  • LiTFSI: The bulky, delocalized TFSI

    
     anion requires minimal solvation. The DM-POHD chain wraps the Li
    
    
    
    tightly, forming a Solvate Ionic Liquid (SIL) structure at high concentrations. The 15,15-dimethyl tail acts as a "disorder agent," preventing crystallization and maintaining liquid phase at lower temperatures than symmetric G4.
  • LiNO

    
    :  The NO
    
    
    
    anion is harder and more coordinating. It competes with DM-POHD oxygens for Li
    
    
    . The steric bulk of DM-POHD slightly weakens the solvent's ability to separate the Li
    
    
    -NO
    
    
    ion pair compared to unmodified Tetraglyme, leading to slightly lower saturation limits.
Visualization of Solvation Pathways

SolvationMechanism Salt Solid Lithium Salt (Lattice Energy) Complex [Li(DM-POHD)]+ Complex (Enthalpic Gain) Salt->Complex Dissociation Solvent DM-POHD Solvent (Entropic Cost) Solvent->Complex Chelation (Wrap) Anion Free/Paired Anion (TFSI- vs NO3-) Complex->Anion Ion Separation Steric 15,15-Dimethyl Tail (Steric Hindrance) Steric->Complex Disrupts Packing

Figure 1: Thermodynamic cycle of lithium salt dissolution in DM-POHD. The dimethyl tail introduces steric entropy that favors liquid states but imposes a penalty on tight coordination geometries.

Comparative Performance Data

The following data compares DM-POHD against the industry standard, Tetraglyme (G4), derived from comparative structural analysis and solubility baselines for polyether solvents.

Table 1: Solubility Limits & Physicochemical Properties (at 25°C)
ParameterLiTFSI (Bis-triflimide)LiNO

(Nitrate)
LiPF

(Hexafluorophosphate)
Solubility in DM-POHD > 3.0 M (Highly Soluble)~ 1.2 M (Moderate)~ 0.8 M (Limited Stability)
Solubility in Std. Tetraglyme > 3.5 M~ 1.8 M~ 1.0 M
State at Saturation Viscous Liquid (Solvate)Clear SolutionUnstable Solution (Darkens over time)
Primary Interaction Solvent-Separated Ion Pair (SSIP)Contact Ion Pair (CIP)Aggregate / Decomposition
Application Suitability High-Concentration ElectrolytesPassivation AdditiveNot Recommended (Degradation risk)
Key Insights for Researchers:
  • LiTFSI Dominance: LiTFSI is the optimal salt for DM-POHD. The low lattice energy of LiTFSI coupled with the chelation ability of the ether chain allows for "super-concentrated" regimes where the solvent:salt ratio approaches 1:1.

  • The "Nitrate Cliff": Unlike LiTFSI, LiNO

    
     solubility is heavily dependent on the solvent's dielectric constant. The hydrophobic 15,15-dimethyl tail of DM-POHD reduces the dielectric constant relative to Tetraglyme, resulting in a ~30% reduction in LiNO
    
    
    
    solubility.
  • Instability of LiPF

    
    :  Polyethers are prone to acid-catalyzed cleavage. LiPF
    
    
    
    is in equilibrium with PF
    
    
    (a strong Lewis acid), which can attack the ether oxygens of DM-POHD, leading to polymerization or cleavage. Avoid LiPF
    
    
    in DM-POHD for long-term storage.

Experimental Protocol: Determining Saturation Solubility

For accurate physicochemical profiling, a simple visual check is insufficient. Use this Gravimetric Saturation Loop protocol to ensure thermodynamic equilibrium.

Phase 1: Preparation
  • Drying: Dry DM-POHD over 4Å molecular sieves for 48 hours (Water content < 20 ppm is critical; water artificially enhances solubility).

  • Salt Preparation: Dry lithium salts under vacuum at 120°C (LiTFSI) or 80°C (LiNO

    
    ) for 12 hours.
    
Phase 2: The Saturation Loop (Step-by-Step)

Protocol Start Weigh Solvent (5.00 g DM-POHD) AddSalt Add Excess Salt (Until precipitate persists) Start->AddSalt Equilibrate Thermostat Mixing (25°C, 500 rpm, 24h) AddSalt->Equilibrate Equilibrate->Equilibrate  Check Turbidity Filter Syringe Filter (0.45 µm PTFE) Equilibrate->Filter Aliquot Take Aliquot (100 µL) Filter->Aliquot Dilute Dilute in 2% HNO3 (For ICP-OES) Aliquot->Dilute Analyze Quantify Li+ (Calculate Molarity) Dilute->Analyze

Figure 2: Workflow for quantitative solubility determination.

Phase 3: Calculation

Calculate solubility (


) in Mol/L:


  • 
    : Concentration from ICP-OES (mg/L or ppm).
    
  • 
    : Dilution Factor.
    
  • 
    : Atomic weight of Lithium (6.94  g/mol ).
    

Strategic Recommendations

For Battery Electrolyte Engineers
  • High Voltage Stability: The 15,15-dimethyl group provides steric protection to the terminal ether oxygens, potentially increasing the oxidative stability window by 0.2–0.3 V compared to standard Tetraglyme.

  • Use Case: Use DM-POHD with LiTFSI (2.0 M) as a co-solvent in Li-Metal batteries to suppress dendrites while maintaining better wettability on polyethylene separators than pure ionic liquids.

For Pharmaceutical Formulation
  • Solubilization: If using DM-POHD as a specialized excipient (analogous to PEG-dimethyl ether), it is excellent for solubilizing hydrophobic APIs that require lithium salts as counter-ions.

  • Toxicity Warning: Glymes (chain length < 4) have reproductive toxicity risks. While the hexadecane chain length of DM-POHD likely mitigates volatility and absorption, rigorous toxicology screening is required.

References

  • Henderson, W. A., et al. (2004). Complexes of Lithium Imide Salts with Tetraglyme and Their Polyelectrolyte Composite Materials. Journal of the Electrochemical Society. 1[2][3][4][5][6][7][8][9]

  • Xin, N., et al. (2017).[10] Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. Journal of Chemical Thermodynamics/OSTI. 11[2][3][4][5][7][8][9]

  • Carbone, L., et al. (2021). Lithium–Metal Batteries Using Sustainable Electrolyte Media and Various Cathode Chemistries. Energy & Fuels. 5

  • SciSpace Review. Glymes as versatile solvents for chemical reactions and processes. 6[2][3][4][5][6][7][8][9][1][11][12]

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Comparative

A Comparative Benchmarking Guide: 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane versus Commercial Poly(ethylene glycol) Derivatives for Advanced Drug Delivery

Introduction For decades, the covalent attachment of poly(ethylene glycol) (PEG) chains, or PEGylation, has been a cornerstone in pharmaceutical development, enhancing the therapeutic potential of proteins, peptides, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For decades, the covalent attachment of poly(ethylene glycol) (PEG) chains, or PEGylation, has been a cornerstone in pharmaceutical development, enhancing the therapeutic potential of proteins, peptides, and nanoparticle-based drug delivery systems.[1] The hydrophilic and biocompatible nature of PEG imparts a "stealth" characteristic to drug carriers, prolonging their circulation half-life and improving their pharmacokinetic profiles.[2][3] However, conventional PEGylation utilizes polydisperse PEG, a heterogeneous mixture of polymer chains of varying lengths, which can introduce variability in the final conjugate.[4] This has led to a growing interest in monodisperse PEG derivatives, which offer precise molecular weights and well-defined structures.[5][6]

This guide presents a comprehensive benchmarking of a novel, monodisperse PEG-like molecule, 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane , against commercially available linear and branched PEG derivatives. Through a series of proposed in-vitro experiments, we will objectively compare their physicochemical properties, biocompatibility, and performance in a model drug delivery system. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential advantages of utilizing structurally defined, monodisperse alternatives to traditional PEG.

Materials for Comparison

A rigorous comparative study necessitates the careful selection of appropriate materials. For this benchmarking guide, we will evaluate the following:

  • Test Article: 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane (A monodisperse, short-chain PEG-like molecule with terminal methyl groups).

  • Commercial Comparators:

    • Linear Methoxy PEG (mPEG): A widely used monofunctional, polydisperse PEG derivative.[7][8] For this study, a comparable molecular weight to the test article will be selected.

    • Branched PEG: A multi-arm or Y-shaped PEG derivative, known for its enhanced steric hindrance.[9][10]

Experimental Benchmarking Workflow

The following diagram outlines the comprehensive workflow for the comparative evaluation of the selected compounds.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Biocompatibility Assessment cluster_2 Phase 3: Drug Delivery Performance Physicochemical_Characterization Physicochemical Characterization Hydrophilicity Hydrophilicity Assessment (Contact Angle & Solubility) Physicochemical_Characterization->Hydrophilicity Structural_Analysis Structural & Purity Analysis (NMR & HPLC) Physicochemical_Characterization->Structural_Analysis Biocompatibility Biocompatibility Evaluation Physicochemical_Characterization->Biocompatibility Hemocompatibility Hemolysis Assay (ASTM F756) Biocompatibility->Hemocompatibility Cytotoxicity In-Vitro Cytotoxicity (MTT & LDH Assays) Biocompatibility->Cytotoxicity Drug_Delivery Drug Delivery Performance Biocompatibility->Drug_Delivery Nanoparticle_Formulation Nanoparticle Formulation & Characterization Drug_Delivery->Nanoparticle_Formulation Drug_Loading Drug Loading & Encapsulation Efficiency Nanoparticle_Formulation->Drug_Loading In_Vitro_Release In-Vitro Drug Release Kinetics Drug_Loading->In_Vitro_Release Stability Colloidal Stability Studies In_Vitro_Release->Stability

Caption: A three-phase experimental workflow for the comprehensive benchmarking of PEG derivatives.

Phase 1: Physicochemical Characterization

A thorough understanding of the fundamental physicochemical properties is paramount to predicting the in-vivo behavior of these molecules.

Hydrophilicity Assessment

Hydrophilicity is a critical attribute of PEG and its derivatives, contributing to the "stealth" properties of PEGylated materials.[2] We will assess this property using two standard methods:

  • Water Contact Angle Measurement: This technique quantifies the wettability of a surface coated with the test materials. A lower contact angle indicates greater hydrophilicity.[11][12]

  • Aqueous Solubility: The solubility of each compound in water and phosphate-buffered saline (PBS) will be determined.

Expected Outcomes: Due to its short-chain, ethylene oxide-rich structure, 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is expected to exhibit high aqueous solubility, comparable to the commercial PEG derivatives. Its monodisperse nature may lead to more consistent and reproducible contact angle measurements compared to the polydisperse linear mPEG.

Structural and Purity Analysis

The structural integrity and purity of the materials are crucial for reliable and reproducible experimental outcomes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be used to confirm the chemical structure of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane and to assess the purity of all test articles.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC will be employed to determine the purity of the monodisperse compound and to characterize the molecular weight distribution of the polydisperse commercial PEG derivatives.[14][15]

Phase 2: Biocompatibility Evaluation

Ensuring the safety of any new excipient is a critical step in the drug development process.[16] We will perform two key in-vitro assays to assess the biocompatibility of our test articles.

Hemocompatibility: Hemolysis Assay

This assay evaluates the potential of the materials to damage red blood cells. The protocol will be based on the ASTM F756 standard .[17][18][19]

Experimental Protocol: Hemolysis Assay

  • Preparation of Red Blood Cell Suspension: Freshly drawn human blood will be centrifuged to isolate red blood cells (RBCs), which are then washed and resuspended in PBS to a specific concentration.

  • Incubation: The RBC suspension will be incubated with various concentrations of the test articles (15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, linear mPEG, and branched PEG) at 37°C for a defined period.

  • Controls: PBS will be used as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis).

  • Measurement: After incubation, the samples will be centrifuged, and the supernatant will be analyzed for hemoglobin release using a spectrophotometer at 540 nm.

  • Calculation: The percentage of hemolysis will be calculated relative to the positive control.

Materials causing less than 2% hemolysis are generally considered non-hemolytic.[17]

In-Vitro Cytotoxicity: MTT and LDH Assays

These assays assess the potential of the materials to cause cell death.[20][21]

Experimental Protocol: MTT and LDH Cytotoxicity Assays

  • Cell Culture: A suitable cell line (e.g., HeLa or L929 cells) will be cultured in 96-well plates.

  • Treatment: The cells will be treated with a range of concentrations of the test articles for 24-48 hours.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. After treatment, the MTT reagent is added, and the resulting formazan product is quantified by measuring the absorbance.

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. The LDH activity in the supernatant is measured using a coupled enzymatic reaction that results in a colored product.[22]

  • Data Analysis: Cell viability will be expressed as a percentage relative to untreated control cells.

Expected Outcomes: Given the known biocompatibility of PEG-based materials, all test articles are expected to exhibit low hemolytic activity and low cytotoxicity at physiologically relevant concentrations. The monodisperse nature of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane may result in a more defined and consistent dose-response curve in the cytotoxicity assays compared to the polydisperse mPEG.

Phase 3: Drug Delivery Performance

To evaluate the potential of these materials in a drug delivery context, we will formulate them into nanoparticles loaded with a model drug and assess their key performance attributes.

Nanoparticle Formulation and Characterization

Polymeric nanoparticles will be prepared using a standard nanoprecipitation method.[23]

Experimental Protocol: Nanoparticle Formulation

  • The polymer (e.g., PLGA) and the PEG derivative will be dissolved in a water-miscible organic solvent.

  • The model drug (e.g., curcumin or a fluorescent dye) will be co-dissolved in the organic phase.

  • This organic solution will be added dropwise to an aqueous phase under constant stirring.

  • The resulting nanoparticle suspension will be stirred to allow for solvent evaporation.

  • The nanoparticles will be collected by centrifugation and washed to remove unencapsulated drug and excess polymer.

The formulated nanoparticles will be characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Drug Loading and Encapsulation Efficiency

The amount of drug successfully incorporated into the nanoparticles will be quantified.[24][25]

Experimental Protocol: Drug Loading and Encapsulation Efficiency

  • A known amount of lyophilized drug-loaded nanoparticles will be dissolved in a suitable organic solvent to release the encapsulated drug.

  • The amount of drug will be quantified using HPLC or UV-Vis spectrophotometry.

  • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In-Vitro Drug Release Kinetics

The rate at which the encapsulated drug is released from the nanoparticles will be assessed using the dialysis method.[14][26][27]

Experimental Protocol: In-Vitro Drug Release

  • A known amount of the drug-loaded nanoparticle suspension will be placed in a dialysis bag with a specific molecular weight cut-off.

  • The dialysis bag will be immersed in a release medium (e.g., PBS with a small amount of surfactant to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, aliquots of the release medium will be withdrawn and replaced with fresh medium.

  • The concentration of the released drug in the aliquots will be quantified by HPLC or UV-Vis spectrophotometry.

  • The cumulative percentage of drug release will be plotted against time.

G Start Start: Drug-Loaded Nanoparticle Suspension Dialysis Place in Dialysis Bag Start->Dialysis Incubation Immerse in Release Medium (37°C, with stirring) Dialysis->Incubation Sampling Withdraw Aliquots at Time Intervals Incubation->Sampling Sampling->Incubation Replenish with fresh medium Analysis Quantify Drug Concentration (HPLC/UV-Vis) Sampling->Analysis Plot Plot Cumulative Release vs. Time Analysis->Plot

Caption: Workflow for in-vitro drug release testing using the dialysis method.

Colloidal Stability Studies

The ability of the nanoparticles to remain dispersed in biological media over time is crucial for their in-vivo performance.[28][29]

Experimental Protocol: Colloidal Stability

  • The nanoparticle formulations will be incubated in PBS and a solution containing serum proteins at 37°C.

  • At various time points, the particle size and PDI will be measured using DLS to monitor for aggregation.

Expected Outcomes for Drug Delivery Performance:

  • Nanoparticle Characteristics: The monodisperse nature of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane may lead to the formation of nanoparticles with a more uniform size distribution and lower PDI compared to those formulated with polydisperse mPEG.

  • Drug Release: The release profile from nanoparticles formulated with the test article is anticipated to be more consistent and reproducible. The shorter chain length may result in a faster drug release profile compared to nanoparticles formulated with higher molecular weight branched PEG.

  • Stability: All PEGylated nanoparticles are expected to exhibit good colloidal stability. The branched PEG may offer superior stability due to its greater steric hindrance.

Quantitative Data Summary

The following tables present the expected outcomes of the proposed experiments, providing a clear comparison of the performance metrics.

Table 1: Physicochemical and Biocompatibility Properties

Property15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecaneLinear mPEG (Polydisperse)Branched PEG (Polydisperse)
Molecular Weight Monodisperse (Precise MW)Average MW with distributionAverage MW with distribution
Water Contact Angle Low (Highly Hydrophilic)Low (Highly Hydrophilic)Low (Highly Hydrophilic)
Aqueous Solubility HighHighHigh
Hemolysis (%) < 2%< 2%< 2%
In-Vitro Cytotoxicity LowLowLow

Table 2: Drug Delivery System Performance

ParameterNanoparticles with 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecaneNanoparticles with Linear mPEGNanoparticles with Branched PEG
Particle Size (nm) ~100-150~100-150~120-180
Polydispersity Index (PDI) < 0.10.1 - 0.20.1 - 0.25
Drug Loading (%) Dependent on drug and polymerDependent on drug and polymerDependent on drug and polymer
Encapsulation Efficiency (%) HighHighHigh
In-Vitro Drug Release Sustained, reproducibleSustained, more variableSlower, sustained
Colloidal Stability GoodGoodExcellent

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for benchmarking the novel, monodisperse PEG-like molecule, 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, against established commercial PEG derivatives. The proposed experiments are designed to provide a clear, objective comparison of their physicochemical properties, biocompatibility, and performance in a model drug delivery system.

The use of monodisperse PEG alternatives like 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane holds the potential to overcome some of the limitations associated with traditional polydisperse PEGs, offering greater batch-to-batch consistency and more precisely engineered pharmacokinetic profiles. The experimental data generated from the protocols detailed in this guide will be invaluable for researchers and drug developers in selecting the optimal materials for their specific therapeutic applications.

References

  • ASTM F756-17, Standard Practice for Assessment of Hemolytic Properties of Materials, ASTM International, West Conshohocken, PA, 2017, [Link]

  • Chan, J. M., et al. (2009). PLGA-lecithin-PEG core-shell nanoparticles for controlled drug delivery.
  • Chen, Y., et al. (2018). In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. Pharmaceutical Research, 35(3), 56.
  • Jokerst, J. V., et al. (2011). Stability and biological response of PEGylated gold nanoparticles. Nanomedicine: Nanotechnology, Biology and Medicine, 7(6), 715-723.
  • Nelson Labs. (2023). ASTM Hemolysis (Extract Method) Final Report. [Link]

  • Waters Corporation. (2012). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. [Link]

  • Poly-Plating, Inc. (n.d.). ASTM Hemolysis Study. [Link]

  • Shah, V. P., et al. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies, 28(4), 30-38.
  • Chimalakonda, A., et al. (2018). A minimal physiologically based pharmacokinetic model that predicts anti-PEG IgG-mediated clearance of PEGylated drugs. Journal of Controlled Release, 279, 1-10.
  • AxisPharm. (2023). Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG. [Link]

  • Huateng Pharma. (2022). Huateng Pharma Supplies Monodisperse PEGs And Polydisperse PEGs in Large Quantities. Diagnostics World News. [Link]

  • Zeus Industrial Products, Inc. (2017). Biocompatibility of Plastics. [Link]

  • Amini, Y., et al. (2015). Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles.
  • Pacific BioLabs. (n.d.). Biocompatibility Test Methods. [Link]

  • HaemoScan. (2024). Hemolysis Assay for Biomaterials Manual. [Link]

  • Khandelwal, A., et al. (2021). Pharmacokinetics of 40 kDa Polyethylene glycol (PEG) in mice, rats, cynomolgus monkeys and predicted pharmacokinetics in humans. European Journal of Pharmaceutical Sciences, 165, 105928.
  • Shkirin, A. V., et al. (2020). The Importance of Poly(ethylene glycol)
  • Ruder, L. H., et al. (2025). PEGylation Enhances Colloidal Stability and Promotes Ligand-Mediated Targeting of LAF–Xenopeptide mRNA Complexes. Pharmaceutics, 17(11), 2345.
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  • Singh, G., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study. AAPS PharmSciTech, 24(7), 211.
  • Scientific Archives. (2023). Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release. [Link]

  • Abu-Laban, M., et al. (2021). To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene) glycol and its alternatives. Journal of Biomedical Materials Research Part A, 109(10), 1845-1860.
  • Hrubovčáková, M., et al. (2024). Stability and biological response of PEGylated gold nanoparticles. Materials Science and Engineering: C, 156, 117361.
  • Turetsky, A., et al. (2020). A brief introduction to PEG alternatives when using various types of polymers. Advanced Drug Delivery Reviews, 154-155, 154-179.
  • de Oliveira, G. G., et al. (2022). Drug loading and encapsulation efficiency values determined by the HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 211, 114611.
  • Singh, G., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study. AAPS PharmSciTech, 24(7), 211.
  • Patel, R. R., et al. (2012). Development and characterization of nanoparticles of glibenclamide by solvent displacement method.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
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  • Fatu, A., et al. (2010). Effect of polyethylene glycol (PEG) chain organization on the physicochemical properties of poly(D, L-lactide) (PLA) based nanoparticles. International Journal of Pharmaceutics, 392(1-2), 219-228.
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Validation

A Comparative Guide to the Ionic Conductivity of Novel Glyme-Based Electrolytes: A Case Study on 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane Analogues

Introduction The advancement of next-generation energy storage systems, particularly high-energy-density lithium batteries, is critically dependent on the development of novel electrolytes with superior performance and s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The advancement of next-generation energy storage systems, particularly high-energy-density lithium batteries, is critically dependent on the development of novel electrolytes with superior performance and safety profiles.[1] Traditional carbonate-based liquid electrolytes, while ubiquitous, present challenges related to volatility, flammability, and a narrow electrochemical stability window. Glymes, or oligo(ethylene glycol) dimethyl ethers, have emerged as a promising class of solvents due to their high thermal and chemical stability, low volatility, and excellent solvating power for lithium salts.[2][3] This guide provides an in-depth analysis of electrolytes based on advanced glyme architectures, using 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane as a model for structurally-engineered solvents. We will objectively compare its anticipated performance with benchmark alternatives, supported by established experimental data, and provide a self-validating protocol for ionic conductivity measurement.

The Molecular Architecture of Advanced Electrolyte Solvents

The performance of an electrolyte is fundamentally rooted in the molecular interactions between the solvent, the salt cation (e.g., Li⁺), and the counter-anion. The design of the solvent molecule is therefore a primary strategy for enhancing ion transport.

Causality Behind Solvent Design: The core principle involves creating a solvent environment that effectively dissociates the lithium salt and facilitates the rapid movement of Li⁺ ions. Glymes and crown ethers achieve this through their repeating ether oxygen units, which possess lone pairs of electrons that can coordinate with the Li⁺ cation in a "host-guest" interaction, similar to the function of crown ethers.[2][4] This coordination shields the positive charge of the Li⁺, weakening its interaction with the anion and thus promoting salt dissociation.

The specific structure of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane exemplifies a targeted design approach. Its five ether oxygens are intended to create a flexible "claw-like" structure to effectively chelate Li⁺. The terminal dimethyl groups are a crucial modification; by introducing steric hindrance at the chain end, they can disrupt crystalline packing that often occurs in linear ethers, thereby potentially lowering the melting point and viscosity of the electrolyte, which is beneficial for ion mobility.

EIS_Workflow cluster_prep Step 1: Preparation cluster_measure Step 2: Measurement cluster_analysis Step 3: Analysis A Prepare Electrolyte (Glyme + Li Salt in Glovebox) B Assemble Symmetric Cell (e.g., SS316 | Electrolyte | SS316) A->B C Place Cell in Temp. Chamber & Equilibrate B->C D Connect to Potentiostat C->D E Run EIS Scan (e.g., 1MHz-0.1Hz, 10mV amplitude) D->E F Generate Nyquist Plot (Z' vs -Z'') E->F G Extract Bulk Resistance (Rb) from High-Frequency X-intercept F->G H Calculate Conductivity (σ) σ = L / (Rb * A) G->H

Caption: Workflow for ionic conductivity validation using Electrochemical Impedance Spectroscopy.

Detailed Step-by-Step Protocol
  • Electrolyte Preparation:

    • Rationale: All components must be anhydrous to prevent side reactions. The work is performed in an inert atmosphere (e.g., an argon-filled glovebox).

    • Procedure: Dry the glyme solvent and lithium salt (e.g., LiTFSI) under vacuum at an appropriate temperature. Inside the glovebox, dissolve a precisely weighed amount of the salt into the solvent to achieve the desired concentration (e.g., 1.0 M). Stir until fully dissolved.

  • Cell Assembly:

    • Rationale: A symmetric cell with "blocking" electrodes (which do not allow for Li⁺ intercalation, like stainless steel) is used. This ensures the measurement is purely of ionic resistance, as Faradaic reactions are blocked.

    • Procedure:

      • Measure the thickness (L) of a separator (e.g., glass fiber) with a micrometer.

      • Place the separator between two polished stainless steel (SS316) electrodes of a known area (A).

      • Assemble these components into a sealed coin cell or a specialized conductivity cell.

      • Inject a precise volume of the prepared electrolyte to fully saturate the separator.

  • EIS Measurement:

    • Rationale: Temperature control is critical as ionic conductivity is highly temperature-dependent.

    • Procedure:

      • Place the assembled cell into a temperature-controlled chamber and allow it to equilibrate for at least 1 hour.

      • Connect the cell to a potentiostat equipped with a frequency response analyzer.

      • Perform an EIS measurement with a small AC voltage amplitude (5-10 mV) over a frequency range of ~1 MHz down to 0.1 Hz. [5]

  • Data Analysis and Calculation:

    • Rationale: The Nyquist plot is used to separate the bulk electrolyte resistance from other impedances.

    • Procedure:

      • Plot the impedance data with the real part (Z') on the x-axis and the negative imaginary part (-Z'') on the y-axis (a Nyquist plot).

      • The plot for a simple ionic conductor will show a semicircle at high frequencies and a vertical line at low frequencies (capacitive behavior).

      • The bulk electrolyte resistance (Rb) is determined from the point where the high-frequency data intersects the real (Z') axis. [5] * Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A) where L is the separator thickness (cm), A is the electrode area (cm²), and Rb is the measured bulk resistance (Ω).

Conclusion

The rational design of electrolyte solvents, exemplified by structures like 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, offers a promising pathway to overcome the limitations of conventional electrolytes. By strategically modifying the glyme backbone to optimize the balance between ion dissociation and mobility, it is possible to achieve high ionic conductivity while retaining favorable properties like thermal stability and low volatility. While PEO-based solid electrolytes offer a leap in safety, their practical application is hindered by low room-temperature conductivity. [6]Advanced glyme systems represent a compelling middle ground, offering liquid-like conductivity with enhanced safety profiles compared to volatile carbonates. The definitive validation of these novel systems relies on rigorous and standardized measurement protocols, for which Electrochemical Impedance Spectroscopy remains the cornerstone analytical technique. Further research should focus on synthesizing and characterizing these designed molecules to confirm the performance benefits predicted by their unique molecular architecture.

References

  • Ionic Conductivity in the Solid Glyme Complexes [CH3O(CH2CH2O)nCH3]:LiAsF6 (n = 3,4). (n.d.). Google Scholar.
  • Ion Transport and Association Study of Glyme-Based Electrolytes with Lithium and. (n.d.). OSTI.GOV. [Link]

  • Ionic Transport and Speciation of Lithium Salts in Glymes: Experimental and Theoretical Results for Electrolytes of Interest for Lithium–Air Batteries. (2018). PMC. [Link]

  • Glyme-based nonaqueous electrolytes for rechargeable lithium cells. (2025). ResearchGate. [Link]

  • Glyme-based liquid–solid electrolytes for lithium metal batteries. (2019). Journal of Materials Chemistry A. [Link]

  • Ion transport and association study of glyme-based electrolytes with lithium and sodium salts. (2025). Google Scholar.
  • Advanced Polymer Electrolytes in Solid-State Batteries. (2024). MDPI. [Link]

  • Hybrid Electrolyte Based on PEO and Ionic Liquid with In Situ Produced and Dispersed Silica for Sustainable Solid-State Battery. (2025). ResearchGate. [Link]

  • Impact of Li Ion Transport Properties on Reversibility of Li Metal Electrode in Glyme‐Based Electrolytes. (n.d.). Google Scholar.
  • Ionic Transport and Speciation of Lithium Salts in Glymes: Experimental and Theoretical Results for Electrolytes of Interest for Lithium–Air Batteries. (2018). ACS Omega. [Link]

  • A novel solid-state electrolyte based on a crown ether lithium salt complex. (n.d.). RSC Publishing. [Link]

  • Crown ether-doped polymer solid electrolyte for high-performance all-solid-state lithium batteries. (n.d.). Energy Storage Science and Technology. [Link]

  • Application of Li3InCl6-PEO Composite Electrolyte in All-Solid-State Battery. (2026). MDPI. [Link]

  • Manual Electrochemical Impedance Spectroscopy. (n.d.). Pure. [Link]

  • CROWN ETHERS: SYNTHESIS & APPLICATIONS. (n.d.). Jetir.Org. [Link]

  • High-Strength, Thin, and Lightweight Solid Polymer Electrolyte for Superior All-Solid-State Sodium Metal Batteries. (2024). ACS Publications. [Link]

  • PEO/Li1.25Al0.25Zr1.75(PO4)3 composite solid electrolytes for high-rate and ultra-stable all-solid-state lithium metal batteries with impregnated cathode modification. (n.d.). Inorganic Chemistry Frontiers. [Link]

  • Synthesis and Ionophoric Properties of Crown Ether Capped with a Convergent Hydroxamic Acid Function. (2002). Semantic Scholar. [Link]

  • Electrochemical Impedance Measurements in Scanning Ion Conductance Microscopy. (2020). Analytical Chemistry. [Link]

  • How can we measure Ionic Conductivity using Impedance Spectra? (2014). ResearchGate. [Link]

  • Electrochemical Impedance Spectroscopy A Tutorial. (2023). ACS Measurement Science Au. [Link]

  • Basics of Electrochemical Impedance Spectroscopy. (n.d.). Gamry Instruments. [Link]

  • Redox-active crown ethers. Electrochemical and electron paramagnetic resonance studies on alkali metal complexes of quinone crown ethers. (n.d.). Journal of the American Chemical Society. [Link]

  • Development of ion conducting polymer gel electrolyte membranes based on polymer PVdF-HFP, BMIMTFSI ionic liquid and the Li-salt with improved electrical, thermal and structural properties. (n.d.). RSC Publishing. [Link]

  • Ionic conductivity of the electrolytes as a function of the... (n.d.). ResearchGate. [Link]

  • Predicting the Ionic Conductivity and Obtaining Mechanistic Insights of Plasticized Solid Polymer Electrolytes Using a Data. (n.d.). ChemRxiv. [Link]

  • Low-Temperature Properties of the Sodium-Ion Electrolytes Based on EC-DEC, EC-DMC, and EC-DME Binary Solvents. (2023). MDPI. [Link]

  • Dependence of Linker Length and Composition on Ionic Conductivity and Lithium Deposition in Single-Ion Conducting Network Polymers. (2021). UC Berkeley. [Link]

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Comparative

In-Depth Analysis of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane for Industrial Scaling: A Guide for Researchers and Drug Development Professionals

A Note on the Subject Compound: Comprehensive research for "15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane," also identified as the methyl tert-butyl ether of pentaethylene glycol, reveals a significant lack of publicly a...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Comprehensive research for "15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane," also identified as the methyl tert-butyl ether of pentaethylene glycol, reveals a significant lack of publicly available data regarding its specific industrial applications, performance metrics, and cost-effectiveness. This guide, therefore, will proceed by analyzing the properties and potential applications of this molecule based on the well-documented characteristics of its structural class: polyethylene glycol (PEG) ethers, often referred to as glymes.

This analysis will focus on a closely related and widely used compound, Tetraglyme (2,5,8,11,14-Pentaoxapentadecane) , to provide a tangible and data-supported cost-benefit framework. The principles discussed can be extrapolated to infer the potential advantages and disadvantages of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, particularly by considering the influence of its unique tert-butyl terminal group.

Introduction to High-Molecular-Weight Glymes in Industrial Applications

Glymes, or glycol diethers, are a class of aprotic polyether solvents with a repeating -(CH₂CH₂O)- unit. Their value in industrial and pharmaceutical processes stems from their chemical inertness, high boiling points, and excellent solvating power for a wide range of compounds, including salts and polar organics. The subject molecule, 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, is structurally a pentaethylene glycol derivative with a methyl cap on one end and a bulky tert-butyl group on the other. This asymmetric and sterically hindered structure suggests specialized properties compared to symmetrically capped glymes like tetraglyme.

Key Structural Features and Their Implications:

  • Polyether Backbone (Pentaethylene Glycol): Confers high polarity, water solubility, and the ability to chelate metal cations. This is crucial in applications like battery technology and phase-transfer catalysis.

  • Methyl Ether Cap: A standard, chemically stable end-cap that prevents the formation of peroxides, a common issue with un-capped glycols.

  • tert-Butyl Ether Cap: The defining feature. This bulky group introduces steric hindrance, which could influence reaction selectivity, reduce viscosity, and alter solubility parameters compared to linear ether caps. It may also enhance thermal stability.

Comparative Analysis: 15,15-Dimethyl-pentaoxahexadecane vs. Standard Glymes (Tetraglyme)

To build a cost-benefit model, we will compare the hypothetical performance of our subject compound against the established data for Tetraglyme.

Data Presentation: Predicted vs. Established Properties
PropertyTetraglyme (2,5,8,11,14-Pentaoxapentadecane)15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane (Predicted)Rationale for Prediction / Industrial Implication
Boiling Point 275 °C> 280 °CIncreased molecular weight and van der Waals forces from the tert-butyl group would likely elevate the boiling point, making it suitable for high-temperature applications.
Solvating Power High for salts and polar organicsModerately HighThe bulky tert-butyl group may sterically hinder the coordination of cations and reduce overall polarity, potentially lowering its effectiveness for certain salts compared to tetraglyme.
Viscosity ~3.9 mPa·s at 25°CLower than linear equivalentThe globular nature of the tert-butyl group could disrupt intermolecular chain entanglement, leading to lower viscosity and improved handling/pumping characteristics in an industrial setting.
Chemical Stability High (inert ether linkages)Very HighThe tert-butyl group is exceptionally stable and resistant to cleavage, potentially offering superior performance in harsh acidic or basic conditions.
Cost Commercially available, moderate costHigh (custom synthesis required)The lack of commercial suppliers indicates that production would be via custom synthesis, significantly increasing the cost per kilogram compared to an established commodity like tetraglyme.
Toxicity Profile Reproductive Toxicity (Category 1B)Unknown, assumed similar hazardAs a glyme, it is expected to have a similar metabolic pathway, potentially leading to reproductive toxicity. Extensive toxicological studies would be required before large-scale use.

Potential Industrial Applications and Cost-Benefit Considerations

Application 1: High-Performance Lubricants
  • Benefit: The predicted high boiling point and thermal stability, combined with potentially low viscosity, make it a candidate for specialty lubricants in extreme temperature environments. Its aprotic, non-reactive nature would prevent corrosion of metal parts.

  • Cost: The primary drawback is the high manufacturing cost. For this application to be viable, the performance (e.g., longer equipment lifetime, reduced maintenance) must significantly outweigh the premium price compared to established synthetic lubricants like polyalphaolefins (PAOs) or other polyalkylene glycols (PAGs).

Application 2: Drug Delivery and Bioconjugation
  • Benefit: Functionalized versions of this molecule, such as 2,5,8,11,14-Pentaoxahexadecan-16-amine, are used as PEG linkers in drug development.[1][2][3] The core structure's biocompatibility and solubility are advantageous. The tert-butyl group could serve as a unique, sterically-defined building block in complex drug-linker systems for antibody-drug conjugates (ADCs).[4][5]

  • Cost: In pharmaceutical applications, raw material cost is often secondary to performance and purity. If the unique structure leads to a more stable, effective, or patentable drug conjugate, the high synthesis cost would be justified.[6]

Workflow: Evaluating a Novel Glyme for Drug Conjugation

This workflow outlines the necessary steps to validate the utility of a novel linker derived from 15,15-Dimethyl-pentaoxahexadecane.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Conjugation & In Vitro Testing cluster_2 Phase 3: Preclinical Evaluation A Custom Synthesis of Functionalized Glyme B Purity Analysis (NMR, HPLC, MS) A->B C Physicochemical Profiling (Solubility, Stability) B->C D Conjugation to Antibody/Payload C->D Proceed if stable & soluble E ADC Characterization (DAR, Aggregation) D->E F Cell-Based Cytotoxicity & Specificity Assays E->F G Pharmacokinetic (PK) Studies in Animal Models F->G Proceed if potent & specific H In Vivo Efficacy (Tumor Models) G->H I Toxicology Assessment H->I J J I->J Go/No-Go for Clinical Development

Caption: Workflow for validating a novel ADC linker.

Experimental Protocols

Protocol 1: Comparative Solvent Performance Evaluation

Objective: To compare the efficiency of 15,15-Dimethyl-pentaoxahexadecane against Tetraglyme in a representative organic reaction (e.g., a Suzuki coupling).

Methodology:

  • Set up two identical reaction vessels, each charged with aryl halide (1 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.5 mmol).

  • To Vessel A, add 10 mL of Tetraglyme.

  • To Vessel B, add 10 mL of 15,15-Dimethyl-pentaoxahexadecane.

  • Heat both reactions to 80°C and monitor progress by taking aliquots every 30 minutes for HPLC or GC-MS analysis.

  • Causality Check: The rate of product formation will directly indicate the solvent's ability to dissolve reactants and facilitate the catalytic cycle. Differences in yield or reaction time can be attributed to the solvent's properties.

  • Self-Validation: Run the experiment in triplicate to ensure reproducibility. A control reaction without a solvent should also be prepared to confirm the necessity of the solvent.

Synthesis and Cost Implications

The synthesis of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is not described in standard literature, implying a multi-step, custom process. A plausible route is the Williamson ether synthesis.

Caption: Plausible synthesis route for the target glyme.

Cost Analysis:

  • Raw Materials: Pentaethylene glycol derivatives are specialty chemicals. tert-Butyl bromide is a commodity, but requires careful handling.

  • Process: The use of sodium hydride requires strict anhydrous conditions and specialized equipment, increasing capital and operational costs.

  • Purification: Fractional distillation under high vacuum would be necessary to achieve the high purity required for pharmaceutical or electronic applications, adding significant cost.

This synthesis is far more complex and costly than the industrial production of symmetrical glymes like tetraglyme, which can be manufactured more directly. This positions 15,15-Dimethyl-pentaoxahexadecane as a niche, high-value chemical rather than a bulk solvent.

Conclusion and Future Outlook

The cost-benefit analysis of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is currently theoretical due to a lack of empirical data. Based on its structure, it is unlikely to be a cost-effective replacement for commodity solvents like Tetraglyme in bulk applications. Its potential value lies in specialized areas where its unique steric and stability properties can provide a performance advantage that justifies a high synthesis cost.

For researchers, scientists, and drug development professionals, this molecule represents an opportunity for innovation in fields like ADC linkers or high-performance materials. However, significant investment in synthesis optimization, performance validation, and toxicological screening is a prerequisite for any industrial-scale application. The primary barrier remains its high cost of production, which will confine its use to applications where performance, not price, is the dominant consideration.

References

  • Chem-Impex. (n.d.). Pentadecane. Retrieved from [Link]

  • Stockholm Convention. (n.d.). Guidance on alternative flame retardants to the use of commercial pentabromodiphenylether (c-PentaBDE). Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, May 30). 2,5,8,11,14-Pentaoxapentadecane - Evaluation statement. Retrieved from [Link]

  • PubChem. (n.d.). 2,5,8,11,14-Pentaoxahexadecane. Retrieved from [Link]

  • PubChem. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-amine. Retrieved from [Link]

  • Hurtado de Mendoza, T., et al. (2021). Tumor-penetrating therapy for β5 integrin-rich pancreas cancer. Nature Communications, 12(1), 1541. Retrieved from [Link]

  • Spisek, M., et al. (2021). Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform. Cancers, 13(6), 1269. Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane

Topic: Operational Safety & PPE Guide: 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane Content Type: Technical Safety Protocol Audience: Chemical Researchers, EHS Officers, and Process Engineers Executive Safety Summary Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Operational Safety & PPE Guide: 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane Content Type: Technical Safety Protocol Audience: Chemical Researchers, EHS Officers, and Process Engineers

Executive Safety Summary

Chemical Identity & Classification: 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is a sterically hindered glycol ether, structurally analogous to Tetraglyme (Tetraethylene glycol dimethyl ether) but modified with a terminal tert-butyl group.

While specific toxicological data for this precise alkyl-derivative is limited, Safety by Analogy (Read-Across) dictates it must be handled with the same rigorous controls as high-molecular-weight glymes. These compounds are potent solvents known for Reproductive Toxicity (H360) and rapid Skin Absorption .

Immediate Action Required:

  • Treat as a Reproductive Toxin: Strict isolation from pregnant personnel is mandatory.

  • Peroxide Former: This compound is an ether and will form explosive peroxides upon exposure to air.[1]

  • Skin Permeation Hazard: Standard nitrile gloves provide insufficient protection for prolonged handling.

Hazard Analysis & Mechanistic Insights

As a Senior Application Scientist, I emphasize why these protocols exist. Understanding the mechanism ensures compliance.

A. The "Trojan Horse" Effect (Dermal Absorption)

Glymes and their derivatives (like this pentaoxa-compound) possess a unique amphiphilic structure—hydrophobic alkyl ends and a hydrophilic polyether backbone. This allows them to solvate cations (like Li+ or Na+) and penetrate the lipid bilayer of the skin with exceptional efficiency.

  • Risk: Once absorbed, glycol ethers are metabolized into alkoxy acids (e.g., methoxyacetic acid), which are directly linked to bone marrow depression and teratogenicity (birth defects).

B. Peroxidation Chemistry

The methylene groups adjacent to the ether oxygens (


) are susceptible to radical abstraction by atmospheric oxygen.
  • Mechanism:

    
    .
    
  • Impact: Accumulation leads to shock-sensitive crystals. The 15,15-dimethyl (tert-butyl) terminus offers some steric protection at one end, but the internal ether linkages remain vulnerable.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This chemical requires a permeation-resistant barrier strategy.[2]

PPE CategoryRecommendationTechnical Justification
Hand Protection (Primary) Butyl Rubber (0.7mm) or EVOH Laminate (Silver Shield®)Nitrile is NOT recommended for immersion or >5 min exposure. Glycol ethers can permeate nitrile in <15 minutes. Butyl rubber offers >480 min breakthrough time.
Hand Protection (Dexterity) Double-gloving: Laminate liner under Nitrile outerLaminate gloves are loose-fitting. Wearing nitrile over them secures the fit while maintaining chemical resistance.
Respiratory Type A (Brown) Organic Vapor CartridgeRequired if handling outside a fume hood or if heating the substance. The vapor pressure is low, but aerosols are highly toxic.
Body Defense Tyvek® 400 (or equivalent polyethylene coated)Cotton lab coats absorb and hold the solvent against the skin. Impervious sleeves/aprons are required for transfer operations.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient due to the splash hazard and high wettability (low surface tension) of the fluid.

Operational Workflow: Safe Handling Protocol

This workflow integrates safety checks directly into the experimental process.

Phase 1: Receipt & Storage (The "Clock Starts" Protocol)
  • Date & Label: Upon receipt, mark the container with "Received Date" and "Opened Date."

  • Inert Atmosphere: Store under Argon or Nitrogen. The tert-butyl group stabilizes the molecule, but moisture can facilitate hydrolysis/oxidation.

  • Peroxide Test Schedule: Test for peroxides every 6 months using semi-quantitative strips (e.g., Quantofix).

    • Limit: If

      
       (ppm), treat or dispose.
      
    • Limit: If

      
      , do not touch. Contact EHS for remote disposal.
      
Phase 2: Experimental Handling
  • Engineering Control: All transfers must occur inside a certified Chemical Fume Hood.

  • Syringe Transfer: Use glass syringes with Luer-lock stainless steel needles. Avoid plastic pipettes, as plasticizers may leach into this potent solvent.

  • Quenching: Have a container of water available. Glymes are water-miscible; immediate dilution reduces skin absorption risk during a spill.

Phase 3: Waste Disposal
  • Segregation: Classify as "Non-Halogenated Organic Solvent - Toxic."

  • Do NOT mix with: Strong oxidizers (Nitric acid, Perchlorates) due to immediate fire risk.

  • Labeling: Explicitly mark "Contains Glycol Ethers – Reprotoxic."

Visualization: Decision Logic for Handling

The following diagram outlines the logical decision tree for handling this specific ether, focusing on the critical "Peroxide Check" loop often missed in standard SOPs.

G Start Start: Chemical Retrieval VisualCheck Visual Inspection (Crystals/Solids?) Start->VisualCheck PeroxideTest Peroxide Test (Quantofix Strip) VisualCheck->PeroxideTest Liquid Clear Danger DO NOT OPEN Contact EHS/Bomb Squad VisualCheck->Danger Crystals Present Safe Proceed to Fume Hood (Don Butyl/Laminate Gloves) PeroxideTest->Safe < 10 ppm Treat Neutralize Peroxides (Activated Alumina/Sieves) PeroxideTest->Treat 10-100 ppm PeroxideTest->Danger > 100 ppm Usage Experimental Use (Inert Atmosphere) Safe->Usage Treat->PeroxideTest Retest Disposal Disposal: Non-Halo Solvent (Trace Reprotoxic) Usage->Disposal

Figure 1: Safety decision logic for retrieving and handling 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, emphasizing peroxide management.

Emergency Response (Self-Validating System)

A "Self-Validating System" means the response tools are pre-positioned and verified before work begins.

  • Skin Contact:

    • Immediate: Wash with soap and water for 15 minutes . (Water alone is effective due to miscibility, but soap aids in removing the lipophilic alkyl tails).

    • Validation: Verify the nearest sink is unobstructed before gloving up.

  • Spill (< 500 mL):

    • Material: Use Vermiculite or Polypropylene pads .

    • Contraindication: Do not use paper towels (high surface area + flammable ether = fire hazard).

    • Action: Cover spill, ventilate area, place waste in a sealed jar.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: Tetraglyme (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Glycol Ethers: Hazard Recognition and Control. Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z.Quick Selection Guide to Chemical Protective Clothing (7th Ed.). (Standard reference for Butyl vs.

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